Dimethyl Fumarate
Description
This compound is an agent indicated for the treatment of relapsing forms of multiple sclerosis. The mechanism of action of this compound in multiple sclerosis is not well understood. It is thought to involve this compound degradation to its active metabolite monomethyl fumarate (MMF) then MMF up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. This compound is marketed under the brand name Tecfidera, and it was the third oral disease-modifying agent for multiple sclerosis approved by the FDA, following [fingolimod] and [teriflunomide]. Prior to its FDA approval, this compound had been used in Germany for treatment of psoriasis.
This compound, monomethyl fumarate and diroximel fumarate are antiinflammatory and immunomodulatory agents that are used to treat relapsing multiple sclerosis and have similar beneficial as well as adverse effects. This compound is associated with low rates of transient serum enzyme elevations during treatment, and with rare instances of clinically apparent liver injury with jaundice. There is limited clinical experience with monomethyl and diroximel fumarate and the risk of liver injury with their use remains unclear.
This compound has been reported in Arabidopsis thaliana with data available.
This compound is an orally bioavailable methyl ester of fumaric acid and activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential neuroprotective, immunomodulating and radiosensitizing activities. Although the exact mechanism of action through which this compound exerts its neuroprotective and immunomodulatory effects have yet to be fully understood, upon oral administration, this compound is converted into its active metabolite monomethyl fumarate (MMF) and MMF binds to Nrf2. Subsequently, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm); this also increases the synthesis of the antioxidant glutathione (GSH). The intraneuronal synthesis of GSH may protect neuronal cells from damage due to oxidative stress. This compound also appears to inhibit the nuclear factor-kappa B (NF-kB)-mediated pathway, modulates the production of certain cytokines and induces apoptosis in certain T-cell subsets. Its radiosensitizing activity is due to this agent's ability to bind to and sequester intracellular GSH, thereby depleting intracellular GSH and preventing its anti-oxidative effects. This enhances the cytotoxicity of ionizing radiation in hypoxic cancer cells. Nrf2, a leucine zipper transcription factor, plays a key role in redox homeostasis and cytoprotection against oxidative stress.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 3 approved and 12 investigational indications.
A fumarate derivative that is used as a DERMATOLOGIC AGENT in the treatment of PSORIASIS and SKIN DISEASES. It also may be used as an IMMUNOSUPPRESSIVE AGENT in the treatment of MULTIPLE SCLEROSIS.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTTXIJACKKU-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060787 | |
| Record name | Dimethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | Dimethyl fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dimethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
193 °C | |
| Record name | Dimethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Highly soluble in water, Soluble in acetone, chloroform, Solubility in water, g/l: 1.6 (poor) | |
| Record name | Dimethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.37 g/cu cm at 20 °C, 1.37 g/cm³, Relative density (water = 1): 1.4 | |
| Record name | DIMETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5 | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3.83 [mmHg], negligible | |
| Record name | Dimethyl fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White to off-white powder, Crystals | |
CAS No. |
624-49-7, 23055-10-9 | |
| Record name | Dimethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (E)-but-2-enedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2303MNI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
101.70 °C, 102 °C, 104 °C | |
| Record name | Dimethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL FUMARATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to Dimethyl Fumarate-Mediated Nrf2 Pathway Activation in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in neurons by dimethyl fumarate (DMF). It includes detailed signaling pathways, quantitative data from preclinical studies, and methodologies for key experiments.
Introduction: The Nrf2 Pathway and Neuroprotection
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[3][4]
This compound (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis (MS), has demonstrated significant neuroprotective effects.[5][6] A primary mechanism of its action is the potent activation of the Nrf2 antioxidant response pathway.[7][8] This guide delves into the core mechanics of how DMF engages this pathway within neurons, offering a foundation for further research and therapeutic development.
Core Mechanism: DMF-Induced Nrf2 Activation
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3] Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[3][9]
DMF is an electrophilic compound that can readily cross the blood-brain barrier.[10] Its mechanism of Nrf2 activation involves the following key steps:
-
Keap1 Modification: DMF, and its active metabolite monomethyl fumarate (MMF), are electrophiles that react with specific, highly reactive cysteine residues on the Keap1 protein through a process known as S-alkylation or succination.[6][9]
-
Nrf2 Stabilization: This covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, thereby inhibiting the ubiquitination and degradation of Nrf2.[11]
-
Nuclear Translocation: The stabilized Nrf2 protein accumulates in the cytoplasm and subsequently translocates to the nucleus.[5][11]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of Nrf2 target genes.[1][3]
-
Upregulation of Cytoprotective Genes: The binding of the Nrf2-Maf complex to AREs initiates the transcription of a battery of over 100 cytoprotective genes.[4] Key Nrf2 target genes in neurons include:
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), Catalase (CAT), and Superoxide Dismutase (SOD).[3][12]
-
Glutathione Homeostasis: Glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (GSH) synthesis, and Glutathione S-transferases (GSTs).[3][13]
-
This upregulation of the cellular antioxidant machinery enhances the neuron's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, thereby conferring neuroprotection.
Data Presentation: Quantitative Effects of DMF in Neuronal Models
The following tables summarize quantitative data from various studies investigating the effects of DMF on the Nrf2 pathway in neuronal cells and tissues.
Table 1: In Vitro Dose-Dependent Upregulation of Nrf2 Target Genes by DMF
| Cell Line | Treatment | Concentration | Target Gene | Fold Increase (mRNA) | Citation |
| SH-SY5Y (human neuroblastoma) | DMF (24h) | 30 µM | Nrf2 | ~2.5x vs. Aβ-treated | [10] |
| SH-SY5Y (human neuroblastoma) | DMF (24h) | 30 µM | MnSOD | ~2.0x vs. Aβ-treated | [10] |
| HT-22 (mouse hippocampal) | DMF (24h) | 10 µM | xCT | ~2.5x vs. control | [14] |
| HT-22 (mouse hippocampal) | DMF (24h) | 10 µM | NQO1 | ~2.0x vs. control | [14] |
| Primary Hippocampal Neurons | DMF (48h) | 20 µM | Gclc | ~2.0x vs. control | [15] |
| Primary Hippocampal Neurons | DMF (48h) | 20 µM | Hmox1 | ~3.0x vs. control | [15] |
Table 2: In Vivo Effects of Oral DMF Administration on Nrf2 Pathway in Mouse Brain
| Mouse Model | Treatment | Brain Region | Target Gene/Protein | Fold Increase | Citation |
| Wild-type | 100 mg/kg DMF (4h) | Cortex | Nqo1 mRNA | ~2.0x | [9] |
| Wild-type | 100 mg/kg DMF (4h) | Striatum | Hmox1 mRNA | ~1.5x | [9] |
| Wild-type | 300 mg/kg DMF (4h) | Cortex | Nqo1 mRNA | ~3.0x | [9] |
| Alzheimer's (AD) | DMF | Hippocampus | Nrf2 protein | Significantly increased vs. AD | [12] |
| Alzheimer's (AD) | DMF | Hippocampus | HO-1 protein | Significantly increased vs. AD | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for assessing DMF-induced Nrf2 activation in neurons.
Western Blot for Nrf2 Nuclear Translocation
This protocol determines the relative amount of Nrf2 protein in the cytoplasm versus the nucleus.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a density of 1x10⁶ cells per 100mm dish. Allow cells to adhere and grow to 70-80% confluency. Treat cells with DMF (e.g., 10-30 µM) or vehicle (DMSO) for specified time points (e.g., 4, 8, 24 hours).
-
Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).
-
Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex vigorously to lyse the cell membrane.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease inhibitors).
-
Incubate on ice with intermittent vortexing for 30 minutes to lyse the nucleus.
-
Centrifuge at high speed for 10 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine protein concentration for both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use primary antibodies for fractionation controls: a cytoplasmic marker (e.g., SOD1 or β-actin) and a nuclear marker (e.g., Lamin A/C or Fibrillarin).[16]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ. An increase in the Nrf2 band in the nuclear fraction relative to the control indicates activation.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol measures changes in the mRNA expression of Nrf2 target genes.
-
Cell Culture and Treatment: Treat neuronal cells with DMF as described in 4.1.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., HMOX1, NQO1), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR cycler.
-
Include primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically presented as fold change relative to the vehicle-treated control group.
Broader Neuroprotective Consequences of Nrf2 Activation
The activation of the Nrf2 pathway by DMF initiates a cascade of downstream effects that collectively contribute to neuroprotection in various disease models, including those for Alzheimer's, Parkinson's, and Huntington's disease.[1][8]
-
Antioxidant Defense: The primary outcome is a fortified defense against oxidative stress through the neutralization of ROS and reduction of lipid peroxidation.[12]
-
Anti-inflammatory Effects: Nrf2 activation can suppress neuroinflammation. For example, it can inhibit the pro-inflammatory NF-κB pathway and reduce the production of pro-inflammatory cytokines in glial cells.[1][4]
-
Mitochondrial Homeostasis: Nrf2 activation has been shown to improve mitochondrial function and biogenesis, which is often impaired in neurodegenerative conditions.[15][17]
-
Proteostasis: The Nrf2 pathway can enhance cellular protein quality control mechanisms, including autophagy, which helps clear aggregated proteins that are hallmarks of many neurodegenerative diseases.[9]
Conclusion and Future Directions
This compound is a potent activator of the Nrf2 pathway in neurons, a mechanism central to its neuroprotective effects. By modifying Keap1 and allowing Nrf2 to orchestrate a robust antioxidant and anti-inflammatory response, DMF enhances neuronal resilience against the pathological stressors common in neurodegenerative diseases. While Nrf2 activation is a primary mechanism, evidence also suggests Nrf2-independent actions, such as direct modification of other proteins, may contribute to its therapeutic profile.[18][19]
For drug development professionals, the targeted activation of the Nrf2 pathway remains a highly promising strategy. Future research should focus on developing next-generation Nrf2 activators with improved specificity and safety profiles, and on further elucidating the complex interplay between Nrf2-dependent and -independent mechanisms in neuronal health and disease.
References
- 1. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer this compound in Neurodegenerative Diseases [mdpi.com]
- 2. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
- 3. Nrf2 promotes neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Use of this compound as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Nrf2 help nerves to survive? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 7. This compound Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway | MDPI [mdpi.com]
- 8. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 18. mdpi.com [mdpi.com]
- 19. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Therapeutic Evolution of Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Fumarate (DMF), a simple ester of fumaric acid, has traversed a remarkable journey from a traditional herbal remedy to a cornerstone therapy for autoimmune diseases. Initially recognized for its efficacy in treating psoriasis, its therapeutic potential has expanded to include relapsing-remitting multiple sclerosis (MS). This in-depth technical guide elucidates the history, discovery, and mechanism of action of DMF as a therapeutic agent. It provides a comprehensive overview of the pivotal preclinical and clinical studies that have defined its role in modern medicine. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its complex signaling pathways.
A Historical Perspective: From Folk Medicine to Pharmaceutical Staple
The story of this compound begins not in a modern laboratory, but in traditional European medicine. The herb Fumaria officinalis, commonly known as "earth smoke," from which fumaric acid derives its name, was used for centuries to treat skin conditions.[1] However, it was not until the mid-20th century that the therapeutic potential of fumaric acid esters (FAEs) was scientifically explored.
In 1959, the German chemist Walter Schweckendiek, who himself suffered from psoriasis, pioneered the use of FAEs for this debilitating skin disease.[2][3] This led to the development of the first commercially available FAE formulation, Fumaderm®, in Germany in 1994 for the treatment of severe psoriasis.[2][3][4][5] Fumaderm® is a mixture of DMF and three salts of monoethyl fumarate (MEF).[4] For many years, FAE therapy remained largely a German therapeutic specialty.
The recognition that DMF was the main active component of Fumaderm® spurred further research and development.[3] This culminated in the approval of Skilarence®, a formulation containing only DMF, for the treatment of moderate-to-severe plaque psoriasis in the European Union in 2017.[1][2][5]
A pivotal moment in the history of DMF was the observation that some psoriasis patients who also had multiple sclerosis (MS) experienced an improvement in their neurological symptoms while being treated with FAEs.[6] This serendipitous finding opened a new therapeutic avenue for DMF. Subsequent clinical research, spearheaded by Biogen, led to the development of an oral formulation of DMF, initially codenamed BG-12 and later branded as Tecfidera®. In 2013, Tecfidera® received FDA approval for the treatment of relapsing forms of multiple sclerosis, marking a significant advancement in MS therapy.[1][7][8][9]
Mechanism of Action: A Multi-Faceted Approach to Immunomodulation and Neuroprotection
The therapeutic efficacy of this compound stems from its pleiotropic mechanism of action, which involves both immunomodulatory and neuroprotective effects. While not fully elucidated, several key signaling pathways have been identified as being modulated by DMF and its active metabolite, monomethyl fumarate (MMF).[1]
The Nrf2-ARE Signaling Pathway: A Cornerstone of Cytoprotection
The most well-characterized mechanism of action of DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[7][10][11][12] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a wide array of cytoprotective genes.[12] The upregulation of these genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), enhances the cellular antioxidant capacity and protects against oxidative stress, a key pathological feature in both psoriasis and MS.[12]
Immunomodulatory Effects: Shifting the Balance
DMF and MMF exert profound immunomodulatory effects by influencing the activity and differentiation of various immune cells. A key mechanism is the inhibition of the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway.[1][12] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines, chemokines, and adhesion molecules that are central to the pathogenesis of autoimmune diseases.[12]
Furthermore, DMF has been shown to modulate T-cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more anti-inflammatory Th2 phenotype.[1] It also appears to enhance the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[12]
HCAR2 Activation and Other Pathways
Monomethyl fumarate has been identified as an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[13] Activation of HCAR2 on immune cells, such as dendritic cells, is believed to contribute to the immunomodulatory effects of DMF.[11] However, HCAR2 activation in other cell types, like keratinocytes, has been linked to the common side effect of flushing.[8]
Key Preclinical and Clinical Evidence
The therapeutic approval of this compound for both psoriasis and multiple sclerosis was underpinned by a robust body of preclinical and clinical evidence.
Psoriasis: The BRIDGE Trial
The pivotal phase III clinical trial for the approval of Skilarence® (DMF) for psoriasis was the BRIDGE study. This randomized, double-blind, placebo-controlled, non-inferiority trial compared the efficacy and safety of DMF with Fumaderm® and a placebo.
Table 1: Key Efficacy and Safety Data from the BRIDGE Trial
| Endpoint (at Week 16) | DMF (LAS41008) (n=267) | Fumaderm® (n=273) | Placebo (n=131) |
| PASI 75 Response | 37.5% | 40.3% | 15.3% |
| PGA 'clear' or 'almost clear' | 33.0% | 37.4% | 13.0% |
| Most Common Adverse Events | Gastrointestinal events, Flushing | Gastrointestinal events, Flushing | - |
Data sourced from Mrowietz et al., 2017.[3]
Multiple Sclerosis: The DEFINE and CONFIRM Trials
The approval of Tecfidera® (DMF) for relapsing-remitting multiple sclerosis was based on two large, randomized, double-blind, placebo-controlled phase III trials: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis).
Table 2: Key Efficacy and Safety Data from the DEFINE and CONFIRM Trials (2-year results)
| Endpoint | DEFINE: DMF 240 mg BID vs. Placebo | CONFIRM: DMF 240 mg BID vs. Placebo |
| Annualized Relapse Rate (ARR) Reduction | 53% reduction (p<0.001) | 44% reduction (p<0.001) |
| Disability Progression Risk Reduction (12-week confirmed) | 38% reduction (p=0.005) | 21% reduction (p=0.25) |
| New or Newly Enlarging T2 Lesions | 71% reduction (p<0.001) | 71% reduction (p<0.001) |
| Gd+ Lesions | 90% reduction (p<0.001) | 74% reduction (p<0.001) |
| Most Common Adverse Events | Flushing, Gastrointestinal events | Flushing, Gastrointestinal events |
Data sourced from Gold et al., 2012 and Fox et al., 2012.[14][15][16][17][18]
The long-term safety and efficacy of DMF were further established in the ENDORSE extension study.[19]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research and development of this compound.
In Vitro Nrf2 Activation Assay by Western Blot
This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells treated with DMF.
Objective: To determine if DMF treatment leads to an increase in the protein levels of Nrf2 and its downstream target, HO-1.
Materials:
-
Cell line (e.g., human astrocytes, keratinocytes)
-
Cell culture medium and supplements
-
This compound (DMF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of DMF (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model of multiple sclerosis to evaluate the therapeutic potential of new compounds.
Objective: To assess the ability of DMF to ameliorate the clinical signs of EAE in mice.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (DMF)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.[4]
-
-
Treatment:
-
Begin daily oral gavage of DMF (e.g., 30 or 100 mg/kg) or vehicle on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Data Analysis:
-
Plot the mean clinical scores over time for each group.
-
Calculate the mean maximal score and the cumulative disease score.
-
Perform statistical analysis (e.g., Mann-Whitney U test) to compare the treatment and vehicle groups.
-
Conclusion
The journey of this compound from a folk remedy to a first-line therapy for both psoriasis and multiple sclerosis is a testament to the power of scientific inquiry and clinical research. Its multifaceted mechanism of action, centered on the activation of the Nrf2 antioxidant pathway and profound immunomodulatory effects, has provided significant therapeutic benefits to patients with these chronic autoimmune diseases. The extensive preclinical and clinical data, including the pivotal BRIDGE, DEFINE, and CONFIRM trials, have firmly established its efficacy and safety profile. As research continues to unravel the intricate details of its molecular interactions, the full therapeutic potential of this remarkable small molecule may yet be further expanded. This technical guide provides a comprehensive resource for the scientific community to understand and build upon the foundational knowledge of this compound.
References
- 1. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Delayed-release this compound and disability assessed by the Multiple Sclerosis Functional Composite: Integrated analysis of DEFINE and CONFIRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects Mediated by this compound on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of delayed-release this compound in patients newly diagnosed with relapsing–remitting multiple sclerosis (RRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positive Results from Phase 3 CONFIRM Clinical Trial Show Efficacy and Safety of Oral BG-12 in Multiple Sclerosis | Biogen [investors.biogen.com]
- 18. scribd.com [scribd.com]
- 19. Safety and efficacy of delayed-release this compound in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Fumarate and its role in cellular oxidative stress
An In-depth Technical Guide to Dimethyl Fumarate and its Role in Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DMF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Its primary mechanism of action is the modulation of cellular oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[1] Upon administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[3][4] Both DMF and MMF act as electrophiles that modify cysteine residues on the Nrf2 inhibitor protein, Keap1, disrupting the Keap1-Nrf2 complex.[1][5] This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and initiate the transcription of a broad range of cytoprotective genes. This guide provides a detailed overview of DMF's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Mechanism of Action: The Nrf2-ARE Pathway
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1] Oxidative or electrophilic stress disrupts this equilibrium.
DMF and its active metabolite MMF are electrophilic compounds that react with specific, highly reactive cysteine sensors on Keap1.[1][5][6] This covalent modification induces a conformational change in Keap1, liberating Nrf2 from its inhibitory binding.[1] Once freed, Nrf2 translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes.[1]
This binding event drives the transcription of numerous antioxidant and cytoprotective genes, including:
-
NAD(P)H quinone dehydrogenase 1 (NQO1): A critical enzyme in the detoxification of quinones and reduction of oxidative stress.[1][2]
-
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[1][2][5]
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds.[1]
-
Enzymes for Glutathione (GSH) Synthesis: Nrf2 activation upregulates the machinery for producing GSH, the most abundant endogenous antioxidant in the cell.[7]
Beyond the Nrf2 pathway, DMF also exerts immunomodulatory effects by inhibiting the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2]
Caption: The Nrf2 signaling pathway activated by this compound (DMF).
Quantitative Data Summary
Preclinical & In Vitro Data
The following table summarizes representative data from in vitro studies investigating the molecular effects of DMF.
| Parameter Measured | Cell Type | DMF Concentration | Result | Reference |
| Nrf2/HO-1 Pathway Activation | Human Retinal Endothelial Cells (HREC) | 10 µM (6h) | Increased Nrf2 protein levels and HO-1 expression. | [5] |
| Intracellular ROS Levels | Human Retinal Endothelial Cells (HREC) | 50 µM (6h) | Statistically significant decrease in ROS levels. | [8] |
| Nrf2 Target Gene Expression | Dorsal Root Ganglia | 35 µM (24h) | Increased expression of Nrf2, HO-1, NQO-1, TXNRD, GstA1. | [9] |
| Cytoprotection | Rat Primary Striatal Cells | 10 µM | Markedly prevented hydrogen peroxide-induced cytotoxicity. | [10] |
| Nrf2/DJ-1 Axis | Cancer Cell Lines | >25 µM | Caused oxidative stress and cytotoxicity, decreased Nrf2 translocation. | [11] |
Clinical Trial Data (Multiple Sclerosis)
Data from the pivotal Phase 3 DEFINE and CONFIRM studies, and their long-term extension study ENDORSE, demonstrate the clinical efficacy and safety of DMF (240 mg twice daily).
| Efficacy Endpoint | Study Population | Treatment Group | Result | Reference |
| Annualized Relapse Rate (ARR) | Overall (ENDORSE, up to 13 yrs) | Continuous DMF | Maintained a low ARR of 0.143. | [12][13] |
| Overall (ENDORSE, up to 13 yrs) | Placebo to DMF Switch | ARR decreased from 0.330 (placebo) to 0.151 (on DMF). | [12][13] | |
| Young Adults (18-29 yrs) | DMF (vs. Placebo) | Model-based ARR of 0.24 vs. 0.56 for placebo over 2 years. | [14][15] | |
| Disability Progression | Overall (ENDORSE, up to 10 yrs) | Continuous DMF | 72% had no 24-week confirmed disability progression. | [12][13] |
| Young Adults (~7 yrs) | Continuous DMF | 81% had no confirmed disability progression. | [15] | |
| MRI Lesions (vs. Placebo) | DEFINE/CONFIRM | DMF | Significant reduction in new or enlarging T2 and Gd-enhancing lesions. | [16] |
| Nrf2 Pathway Activation | DEFINE/CONFIRM | DMF | Statistically significant induction of NQO1 gene expression in whole blood. | [17] |
| Safety & Tolerability Endpoint | Study Population | Incidence in DMF Group | Incidence in Placebo Group | Reference |
| Flushing | Integrated (DEFINE/CONFIRM) | 45% | 8% | [16] |
| Gastrointestinal Events | Integrated (DEFINE/CONFIRM) | 40% | 31% | [16] |
| Lymphocyte Count Reduction | DEFINE/CONFIRM | ~30% decrease in the first year, then plateaued. | N/A | [16] |
| Discontinuation due to AEs | ENDORSE (long-term) | 14% | N/A | [13] |
Key Experimental Protocols
Protocol 1: Nrf2 Activation - ARE Reporter Gene Assay
This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.[18]
-
Objective: To measure DMF-induced activation of ARE-driven gene transcription.
-
Materials:
-
AREc32 cells (a stable MCF-7-derived cell line with an ARE-luciferase reporter construct).[18]
-
Cell culture medium, fetal bovine serum, and antibiotics.
-
96-well clear-bottom white plates.
-
This compound (DMF).
-
Phosphate-buffered saline (PBS).
-
Luciferase lysis buffer and substrate (e.g., Promega Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed AREc32 cells into a 96-well plate at a density of 1.2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[18]
-
Treatment: Prepare serial dilutions of DMF in culture medium. Remove the old medium from the cells and add 100 µL of the DMF-containing medium to the respective wells. Include vehicle-only wells as a negative control and a known Nrf2 activator like tert-butylhydroquinone (tBHQ) as a positive control.
-
Incubation: Incubate the treated cells for 24 hours.[18]
-
Cell Lysis: Discard the medium and wash the cells once with PBS. Add 20 µL of luciferase lysis buffer to each well and perform one freeze-thaw cycle to ensure complete lysis.[18]
-
Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.[18]
-
-
Data Analysis: Normalize the luminescence reading of each treatment to a control protein concentration or cell number. Express the results as a fold increase in luciferase activity over the vehicle-treated control cells.
Caption: Experimental workflow for an Nrf2/ARE luciferase reporter assay.
Protocol 2: Measurement of Cellular Oxidative Stress - DCFH-DA Assay
This protocol measures intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20]
-
Objective: To quantify changes in intracellular ROS levels following DMF treatment.
-
Materials:
-
Cells of interest (e.g., HRECs, neurons).
-
Cell culture plates (e.g., 6-well plates).
-
DCFH-DA probe stock solution (in DMSO).
-
H₂O₂ (as a positive control for ROS induction).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Cell Culture & Treatment: Culture cells to the desired confluency. Treat with DMF at various concentrations for the desired time period (e.g., 6 hours). Include positive (H₂O₂) and negative (vehicle) controls.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add culture medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Cell Harvesting (for Flow Cytometry): Detach cells using trypsin, neutralize, and resuspend in PBS.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting at ~488 nm and measuring emission at ~525 nm. Record the mean fluorescence intensity (MFI).[19]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set and capture images for qualitative or quantitative analysis.[19]
-
-
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the MFI of DMF-treated samples to the vehicle control to determine the relative change in ROS levels.
Caption: Logical relationship between oxidative stress and its measurement methods.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P08 Analysis of Nrf2-downstream targets after fumarate treatment in dorsal root ganglia—an anti-inflammatory therapy in neurodegenerative disease?! | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 10. Protective Effect of this compound on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of this compound for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of this compound for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nrf2/ARE activation assay [bio-protocol.org]
- 19. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Anti-Inflammatory Mechanisms of Dimethyl Fumarate: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis. Its clinical efficacy is attributed to a complex and pleiotropic mechanism of action that intersects with key inflammatory and cellular stress-response pathways. This technical guide provides an in-depth exploration of the primary molecular targets of DMF and its active metabolite, monomethyl fumarate (MMF), focusing on their roles in modulating inflammatory processes. We will delve into the direct and indirect interactions of these fumarates with cellular components, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Targets and Pathways
The anti-inflammatory and cytoprotective effects of DMF are not mediated by a single mechanism but rather by the concerted modulation of several key cellular pathways. These can be broadly categorized into Nrf2-dependent and Nrf2-independent mechanisms.
Activation of the Nrf2 Antioxidant Response Pathway
A cornerstone of DMF's mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
DMF, being an electrophilic α,β-unsaturated carbonyl compound, covalently modifies specific cysteine residues on Keap1 via a Michael addition reaction.[2] This modification, termed succination, induces a conformational change in Keap1, leading to the dissociation of Nrf2.[2] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the upregulation of a battery of cytoprotective and antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3][4]
Inhibition of the NF-κB Pro-Inflammatory Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The anti-inflammatory properties of DMF are, in part, due to its ability to inhibit the NF-κB signaling cascade.[5][6]
Studies have demonstrated that DMF can directly and covalently modify the p65 (RelA) subunit of NF-κB at cysteine 38.[7] This modification prevents the nuclear translocation of p65, thereby inhibiting its ability to bind to DNA and drive the transcription of pro-inflammatory genes.[7] This inhibitory effect of DMF on the NF-κB pathway has been shown to be independent of its effects on the Nrf2 pathway.[8]
Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)
The primary active metabolite of DMF, monomethyl fumarate (MMF), is a potent agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[9] HCAR2 is a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and dendritic cells.[2]
Activation of HCAR2 by MMF is thought to contribute to the anti-inflammatory effects of DMF by reducing the infiltration of neutrophils and other immune cells into sites of inflammation.[2] This is achieved, in part, by interfering with neutrophil adhesion to endothelial cells and their chemotaxis.[2] In dendritic cells, HCAR2 activation can modulate their maturation and cytokine production, leading to a shift towards a more anti-inflammatory phenotype.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Aerobic Glycolysis
Activated immune cells undergo a metabolic reprogramming, shifting towards aerobic glycolysis to support their pro-inflammatory functions. DMF and MMF have been shown to target a key enzyme in this pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1]
Through a process of succination, DMF and MMF covalently modify the catalytic cysteine residue of GAPDH, leading to its irreversible inactivation.[1] This inhibition of GAPDH activity disrupts the glycolytic flux in activated immune cells, thereby impairing their ability to produce inflammatory mediators.[5] This metabolic modulation represents a significant component of DMF's immunomodulatory effects.
Quantitative Data on DMF's Molecular Interactions
The following tables summarize key quantitative data regarding the interaction of DMF and MMF with their molecular targets.
Table 1: Inhibition of NF-κB Pathway and Cell Viability by DMF
| Parameter | Cell Line / System | Value | Reference |
| IC50 for Mammosphere Inhibition | Breast Cancer Cell Lines | ~20 µM | [1] |
| IC50 for Cell Viability (24h) | Cutaneous T-cell Lymphoma | 38.24 µM | [6] |
| IC50 for Cell Viability (48h) | Cutaneous T-cell Lymphoma | 24 µM | [6] |
Table 2: Modulation of Nrf2 Target Gene Expression by DMF
| Gene | Cell Type / Model | DMF Concentration / Dose | Fold Induction | Reference |
| NQO1, HMOX1, GCLC, SRXN1 | Human Astrocytes | 6 µg | Greater than MEF | |
| Nqo1, Osgin1, Hmox1 | Mouse Cortex | 100 mg/kg | 2-3 fold | |
| Nrf2, Catalase, SOD1, NQO1 | Mouse Ovary | 20 mg/kg | 1.4-1.9 fold |
Table 3: Inhibition of Enzymes by DMF
| Enzyme | Parameter | Value | Reference |
| GAPDH | Inhibition Kinetics | Determined by Kitz-Wilson method (irreversible) | [5] |
| UbcH7 (E2 conjugating enzyme) | IC50 | < 10 µM | |
| p90 Ribosomal S6 Kinase 2 (RSK2) | IC50 | ~225 µM |
Table 4: Modulation of T-cell Cytokine Production by DMF
| Cytokine | T-cell Subset | Effect of DMF Treatment | Reference |
| IL-17, IFN-γ | CD4+ T-cells | Decrease | |
| IL-4 | CD4+ T-cells | Increase | |
| IL-17 | CD8+ T-cells (Tc17) | Suppression | [3] |
| IL-10 | CD4+ and CD8+ T-cells in mesenteric lymph nodes | Increase |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of DMF.
Protocol 1: Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the effect of DMF on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Methodology:
-
Cell Culture and Treatment: Culture adherent cells (e.g., MCF-7 breast cancer cells or bone marrow-derived dendritic cells) on glass coverslips in a 6-well plate. Pre-treat cells with DMF (e.g., 50-70 µM) for a specified duration (e.g., 2 hours) before stimulating with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for a short period (e.g., 15-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS or ice-cold methanol) for 5-10 minutes to allow antibody access to intracellular proteins.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking solution (e.g., 1-10% normal goat serum in PBS) for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for NF-κB p65 (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33258 for 10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 staining (e.g., green fluorescence) and the nuclear stain (e.g., blue fluorescence). Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.
Protocol 2: Mass Spectrometry for Identification of Succinated Proteins
Objective: To identify proteins that are covalently modified by DMF through succination of cysteine residues.
Methodology:
-
Cell/Tissue Lysis and Protein Extraction: Treat cells or tissues with DMF. Lyse the cells or homogenize the tissues in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Digestion: Reduce the disulfide bonds in the protein sample with DTT and alkylate the free cysteines with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.
-
Enrichment of Succinated Peptides (Optional but Recommended): To enhance the detection of low-abundance succinated peptides, an enrichment step can be performed using antibodies that specifically recognize S-(2-succinyl)cysteine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will be operated in data-dependent acquisition mode, where it first performs a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation of the most abundant peptides (MS2) to obtain sequence information.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Sequest, Mascot). Specify the succination of cysteine (+116.01 Da for MMF modification, or +130.03 Da for DMF modification) as a variable modification. The search results will provide the identity of the modified proteins and the specific cysteine residues that are succinated.
Protocol 3: GAPDH Enzyme Activity Assay
Objective: To measure the effect of DMF on the enzymatic activity of GAPDH.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates as described in the mass spectrometry protocol. The assay can also be performed with purified recombinant GAPDH.
-
Assay Principle: The activity of GAPDH is typically measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. A coupled enzyme reaction is often used where the product of the GAPDH reaction is further metabolized, leading to the production of a colored or fluorescent product.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate for GAPDH (glyceraldehyde-3-phosphate), and NAD+.
-
Measurement: Add the cell lysate or purified enzyme to the reaction mixture and immediately start measuring the change in absorbance at 340 nm or the formation of the colored/fluorescent product over time using a microplate reader.
-
Data Analysis: The rate of the reaction (change in absorbance or fluorescence per unit time) is proportional to the GAPDH activity. Compare the activity in DMF-treated samples to that of untreated controls to determine the extent of inhibition.
Logical Relationships and Experimental Workflow
The multifaceted mechanism of DMF can be visualized as a network of interconnected pathways leading to an overall anti-inflammatory outcome. The following diagrams illustrate these relationships and a typical experimental workflow for target identification.
References
- 1. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycarboxylic acid receptor 2 mediates this compound's protective effect in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. scispace.com [scispace.com]
- 7. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Core Biochemical Pathways Modulated by Dimethyl Fumarate Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its mechanism of action is multifaceted, extending beyond simple immunomodulation to a complex interplay with core cellular metabolic and stress-response pathways. This technical guide provides an in-depth exploration of the primary biochemical pathways affected by DMF treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.
The therapeutic efficacy of DMF is largely attributed to its electrophilic nature, which allows it to interact with and modify cysteine residues on specific proteins, thereby triggering a cascade of cellular responses. This guide will focus on the following key pathways: the activation of the Nrf2 antioxidant response pathway, the modulation of glutathione homeostasis, the inhibition of the pro-inflammatory NF-κB signaling cascade, the alteration of cellular energy metabolism through GAPDH inhibition and TCA cycle modulation, and the impact on lipid metabolism.
Nrf2 Antioxidant Response Pathway Activation
A primary mechanism of action for DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense against oxidative stress.[1][2] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
DMF, and its primary metabolite monomethyl fumarate (MMF), are electrophiles that can covalently modify specific cysteine residues on Keap1.[3] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] This leads to the transcriptional upregulation of antioxidant and detoxifying enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[2][4][6][7]
Quantitative Data: Nrf2 Pathway Activation
| Cell Type | DMF Concentration | Time | Target Gene/Protein | Fold Change vs. Control | Reference |
| Human Astrocytes | 1 µg/mL | 6h | Nrf2 (nuclear) | 2.0 | [4] |
| Human Astrocytes | 3 µg/mL | 6h | Nrf2 (nuclear) | 2.3 | [4] |
| Human Astrocytes | 6 µg/mL | 6h | Nrf2 (nuclear) | 2.5 | [4] |
| Human Astrocytes | 6 µg/mL | - | NQO1 mRNA | ~12 | [4] |
| Human Astrocytes | 6 µg/mL | - | HMOX1 mRNA | ~25 | [4] |
| Human Retinal Endothelial Cells | 10 µM | 6h | HO-1 mRNA | Significant Increase | [2] |
| Human Retinal Endothelial Cells | 50 µM | 6h | HO-1 protein | Significant Increase | [2] |
| Mouse Ovary | - | - | Nrf2 protein | 1.56 | [8] |
| Mouse Ovary | - | - | NQO1 protein | 3.08 | [8] |
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
Objective: To quantify the accumulation of Nrf2 in the nucleus following DMF treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human astrocytes) and grow to 70-80% confluency. Treat cells with desired concentrations of DMF (e.g., 1, 3, 6 µg/mL) or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[4]
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells and separate cytoplasmic and nuclear fractions using a commercial nuclear extraction kit (e.g., from Active Motif) according to the manufacturer's instructions.[4]
-
Determine the protein concentration of both fractions using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Nrf2 signal to a nuclear loading control, such as Lamin A/C or HDAC1, to correct for variations in protein loading.[9]
-
Glutathione (GSH) Homeostasis Modulation
Glutathione, a tripeptide, is the most abundant non-protein thiol in mammalian cells and plays a crucial role in antioxidant defense, detoxification, and redox signaling. DMF's electrophilic nature allows it to directly interact with the sulfhydryl group of GSH via a Michael addition reaction, forming a DMF-GSH conjugate. This leads to an initial, transient depletion of the intracellular GSH pool.[4][6]
This acute depletion of GSH can act as a stress signal, triggering a compensatory response.[4] This response involves the Nrf2-dependent upregulation of genes involved in GSH synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC).[4] Consequently, following the initial drop, intracellular GSH levels can recover and even surpass baseline levels.[4][6] This dynamic modulation of GSH homeostasis is believed to contribute significantly to the immunomodulatory effects of DMF.[4][10]
Quantitative Data: Glutathione Modulation
| Cell Type | DMF Concentration | Time | Effect on Total GSH | Reference |
| Human Astrocytes | 1 µg/mL | ~1-10h | Transient Depletion | [4] |
| Human Astrocytes | 3 µg/mL | ~1-10h | Transient Depletion | [4] |
| Human Astrocytes | 1 µg/mL | 24h | Increase above baseline | [4] |
| Human Astrocytes | 3 µg/mL | 24h | Increase above baseline | [4] |
Experimental Protocol: Quantification of Total Glutathione
Objective: To measure the total intracellular glutathione (GSH + GSSG) levels in response to DMF treatment.
Methodology: (Based on a colorimetric assay)
-
Cell Culture and Lysate Preparation:
-
Plate cells and treat with DMF or vehicle as described previously.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using an appropriate lysis buffer and deproteinize the sample, for example, by adding metaphosphoric acid and centrifuging to remove precipitated proteins.
-
-
Glutathione Assay (Enzymatic Recycling Method):
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the deproteinized cell lysate, standards, and blanks.
-
Add a reaction mixture containing NADPH and glutathione reductase.
-
Initiate the reaction by adding 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
DTNB is reduced by GSH to 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color. The oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase, using NADPH as a cofactor.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405-412 nm kinetically or at a fixed time point using a microplate reader.
-
The rate of TNB formation is proportional to the total glutathione concentration in the sample.
-
Calculate the total glutathione concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the total protein content of the cell lysates.
-
Inhibition of NF-κB Signaling
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB pathway is a key component of DMF's anti-inflammatory effects.
While the exact mechanism is still under investigation, several modes of NF-κB inhibition by DMF have been proposed. One prominent mechanism involves the depletion of intracellular GSH, which can alter the cellular redox state and thereby interfere with the signaling cascades that lead to NF-κB activation. Additionally, DMF has been shown to directly modify key proteins in the NF-κB pathway, such as p65, preventing its translocation to the nucleus and subsequent transcriptional activity.
Modulation of Cellular Energy Metabolism
Recent evidence has highlighted that DMF's immunomodulatory effects are intricately linked to its ability to reprogram cellular metabolism, particularly in activated immune cells which rely on aerobic glycolysis for their function.
GAPDH Inhibition and Glycolysis
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. DMF and MMF have been shown to covalently modify a catalytic cysteine residue in GAPDH through a process called "succination".[11][12] This irreversible modification inactivates the enzyme, leading to a blockade of glycolysis.[11] By inhibiting aerobic glycolysis, DMF can suppress the pro-inflammatory functions of activated immune cells like T cells and macrophages.[11]
TCA Cycle Alterations
As a fumaric acid ester, DMF can also influence the tricarboxylic acid (TCA) cycle. Studies have shown that DMF treatment can lead to an increase in the plasma concentrations of TCA cycle intermediates, including fumarate and succinate.[13][14] Furthermore, in some cancer cell models, high concentrations of DMF have been observed to interrupt the TCA cycle and depress mitochondrial respiration.[15] The precise downstream consequences of these alterations on immune cell function are an active area of research.
Quantitative Data: Metabolic Modulation
| Population | Treatment Duration | Metabolite | Change vs. Baseline | Reference |
| MS Patients | 6 weeks | Fumarate (plasma) | Increased (q < 0.05) | [13][14] |
| MS Patients | 6 weeks | Succinate (plasma) | Increased (q < 0.05) | [13][14] |
| MS Patients | 6 weeks | Succinyl-carnitine (plasma) | Increased (q < 0.05) | [13][14] |
Experimental Protocol: GAPDH Activity Assay
Objective: To measure the enzymatic activity of GAPDH in cell lysates after treatment with DMF.
Methodology: (Based on a colorimetric kit, e.g., from Abcam or Sigma-Aldrich)
-
Sample Preparation:
-
Treat cells with DMF or vehicle control.
-
Harvest and wash approximately 1 x 10^6 cells with cold PBS.
-
Homogenize the cells in 100 µL of ice-cold GAPDH Assay Buffer.[16]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.[16]
-
-
Assay Procedure:
-
Prepare a standard curve using a provided standard (e.g., NADH).
-
Add cell lysate samples, positive controls, and standards to a 96-well plate.
-
Prepare a Master Reaction Mix containing GAPDH Substrate and a developer.[16]
-
Add the Master Reaction Mix to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 2-3 minutes for at least 10 minutes at 37°C.[17]
-
Determine the change in absorbance per minute (ΔOD/min).
-
Calculate the GAPDH activity by comparing the ΔOD/min of the sample to the standard curve. The activity is often expressed in mU/mL, where one unit of GAPDH is the amount of enzyme that will generate 1.0 µmole of NADH per minute at a specific pH and temperature.[16]
-
Alterations in Lipid Metabolism
The metabolic reprogramming induced by DMF also extends to lipid metabolism. Global metabolomics studies in multiple sclerosis patients treated with DMF have revealed significant alterations in lipid profiles.[18][19][20] These changes include a reduction in a module of saturated and poly-unsaturated fatty acids and an increase in modules containing phospholipids, lysophospholipids, and plasmalogens.[18][20]
Interestingly, the reduction in fatty acids has been strongly correlated with a decrease in absolute lymphocyte counts, a known side effect of DMF treatment, suggesting a link between lipid metabolism and the drug's immunological effects.[18][20] These effects on lipid metabolism may be mediated, in part, by the interaction of DMF's metabolite, MMF, with the hydroxycarboxylic acid receptor 2 (HCA2), which is known to influence lipid metabolism.
Quantitative Data: Lipid Metabolism
| Population | Treatment Duration | Metabolite Module | Change vs. Baseline | Reference |
| MS Patients | 6 months | Fatty acids (saturated and poly-unsaturated) | Reduced (P = 0.005) | [20] |
| MS Patients | 6 months | Phospholipids | Increased (P = 0.028) | [20] |
| MS Patients | 6 months | Plasmalogens | Increased (P = 0.004) | [20] |
Experimental Protocol: Untargeted Metabolomics of Plasma
Objective: To identify and quantify broad changes in the plasma metabolome, including lipids, following DMF treatment.
Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples from subjects before and after a defined period of DMF treatment.
-
Process the blood to obtain plasma and store immediately at -80°C.
-
For analysis, thaw plasma samples on ice.
-
Perform protein precipitation and metabolite extraction by adding an ice-cold organic solvent mixture (e.g., acetonitrile:methanol:water).
-
Centrifuge to pellet the precipitated protein and transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., UPLC).
-
Use both positive and negative ionization modes to achieve broad coverage of the metabolome.
-
Employ a suitable chromatographic column (e.g., C18 for lipids, HILIC for polar metabolites) and a gradient elution program.
-
-
Data Processing and Analysis:
-
Process the raw MS data to detect peaks, align retention times, and normalize the data.
-
Identify metabolites by matching their accurate mass and fragmentation patterns (MS/MS spectra) to metabolite databases (e.g., METLIN, HMDB).
-
Perform statistical analysis (e.g., paired t-tests, volcano plots, pathway analysis) to identify metabolites that are significantly altered by DMF treatment.
-
Use techniques like Weighted Correlation Network Analysis (WGCNA) to identify modules of co-regulated metabolites.[18][20]
-
Conclusion
This compound exerts its therapeutic effects through a complex and interconnected network of biochemical pathways. Its ability to activate the Nrf2 antioxidant response, modulate glutathione homeostasis, inhibit pro-inflammatory NF-κB signaling, and reprogram cellular metabolism underscores its pleiotropic mechanism of action. This guide provides a foundational understanding of these core pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further elucidating the therapeutic potential and molecular intricacies of DMF. The continued investigation into these pathways will be crucial for optimizing current therapies, identifying biomarkers of response, and exploring new therapeutic applications for this multifaceted drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on heme oxygenase-1 expression in experimental allergic encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2/Keap1 pathway by oral Dimethylfumarate administration alleviates oxidative stress and age-associated infertility might be delayed in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inventio.up.edu.mx [inventio.up.edu.mx]
- 13. Breaking the cycle: Reversal of flux in the tricarboxylic acid cycle by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New insights in the targets of action of this compound in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.cn [abcam.cn]
- 18. This compound treatment induces lipid metabolism alterations that are linked to immunological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
The Anti-Inflammatory Mechanisms of Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its clinical efficacy is largely attributed to its potent anti-inflammatory and cytoprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of DMF, with a focus on its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as its interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2). This document is intended to serve as a comprehensive resource, detailing the core signaling cascades, providing quantitative data on its effects, and outlining key experimental protocols for its study.
Core Mechanisms of Action
The anti-inflammatory effects of this compound are multifaceted, primarily revolving around three key molecular pathways. DMF, and its active metabolite monomethyl fumarate (MMF), exert their functions through direct covalent modification of key signaling proteins and receptor-mediated signaling.
Activation of the Nrf2 Antioxidant Response Pathway
A primary mechanism of DMF's action is the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4]
DMF is an electrophilic compound that reacts with specific cysteine residues on Keap1.[5][6] This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[6] Liberated Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This leads to the upregulation of a suite of cytoprotective and antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[7][8] The induction of these genes helps to mitigate oxidative stress, a key contributor to inflammation.
Inhibition of the Pro-Inflammatory NF-κB Signaling Pathway
DMF also exerts potent anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression.[4][9][10] The canonical NF-κB pathway involves the p65/p50 heterodimer, which is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 dimer to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[11]
DMF has been shown to directly inhibit the NF-κB pathway through covalent modification of the p65 subunit at cysteine 38.[9][10] This modification prevents the nuclear translocation of p65 and attenuates its DNA binding activity, thereby reducing the expression of NF-κB target genes.[9][11] The IC50 for mammosphere inhibition, an NF-κB dependent process in breast cancer cells, is approximately 20 μM.[9]
Agonism of the HCA2 Receptor
The primary active metabolite of DMF, monomethyl fumarate (MMF), is an agonist for the G protein-coupled receptor HCA2 (also known as GPR109A).[4][12][13] HCA2 is expressed on various immune cells, including neutrophils and monocytes.[14] Activation of HCA2 by MMF has been shown to mediate some of the anti-inflammatory effects of DMF.[13][15] This includes reducing the infiltration of neutrophils and monocytes into sites of inflammation.[14] The downstream signaling from HCA2 activation can lead to the inhibition of NF-κB and a shift in the phenotype of microglia from pro-inflammatory to neuroprotective.[8]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of DMF on key inflammatory markers and pathways.
Table 1: Effect of this compound on Nrf2 Target Gene Expression
| Cell Type | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| Human Astrocytes | 6 µg/mL DMF for 24h | NQO1 | ~12-fold | [16] |
| Human Astrocytes | 6 µg/mL DMF for 24h | HMOX1 | ~8-fold | [16] |
| Human Retinal Endothelial Cells | 10 µM DMF for 6h | HO-1 | 8-fold | [3] |
| Human Retinal Endothelial Cells | 50 µM DMF for 6h | HO-1 | >10-fold | [3] |
| Mouse Ovary | Oral DMF administration | Nrf2 | ~2-fold | [6] |
| Mouse Ovary | Oral DMF administration | NQO1 | ~2.5-fold | [6] |
| LX-2 (Human Hepatic Stellate Cells) | 5 µM DMF analog (1m) for 24h | HO-1 | 14-fold | [7] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulus | Treatment | Cytokine | Reduction in Expression/Secretion | Reference |
| Microglia (in vitro) | LPS | 10 µM DMF | IL-1β | ~67% reduction in mRNA | [17] |
| Microglia (in vitro) | LPS | 10 µM DMF | IL-6 | ~82% reduction in mRNA | [17] |
| Microglia (in vitro) | LPS | 10 µM DMF | TNF-α | ~30% reduction in mRNA | [17] |
| Astrocytes (in vitro) | LPS | 10 µM DMF | IL-1β | ~33% reduction in mRNA | [17] |
| Astrocytes (in vitro) | LPS | 10 µM DMF | IL-6 | ~35% reduction in mRNA | [17] |
| Astrocytes (in vitro) | LPS | 10 µM DMF | TNF-α | ~36% reduction in mRNA | [17] |
| HUVECs | TNF-α | 80 µM DMF | MCP-1 | >50% reduction in protein | [4] |
| HUVECs | TNF-α | 80 µM DMF | GM-CSF | Significant reduction in protein | [4] |
| HUVECs | TNF-α | 80 µM DMF | IL-6 | Significant reduction in protein | [4] |
| Monocytes from MS patients | LPS | DMF treatment (in vivo) | IL-6 | Trended higher (study specific) | [18] |
Table 3: IC50 Values for this compound
| Effect | Cell Type | IC50 Value | Reference |
| Mammosphere Inhibition | Breast Cancer Cell Lines | ~20 µM | [9] |
| Inhibition of NF-κB | CTCL cell lines | 24-38 µM | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to elucidate the anti-inflammatory mechanisms of DMF.
Western Blotting for Nrf2 and HO-1 Activation
This protocol is designed to assess the protein levels of Nrf2 and its downstream target HO-1 in cell lysates following DMF treatment.
Key Reagents:
-
Primary Antibodies:
-
Rabbit anti-Nrf2 (e.g., 1:1000 dilution)
-
Rabbit anti-HO-1 (e.g., 1:1000 dilution)[3]
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
Secondary Antibodies:
Quantitative Real-Time PCR (qPCR) for Cytokine and Nrf2 Target Gene Expression
This protocol allows for the quantification of mRNA levels of genes modulated by DMF.
References
- 1. Chemical proteomic map of this compound–sensitive cysteines in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic map of dimethyl ... | Article | H1 Connect [archive.connect.h1.co]
- 3. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylfumarate protects against TNF-α-induced secretion of inflammatory cytokines in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of this compound on human bone marrow-derived mesenchymal stem cells using bottom-up proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2/Keap1 pathway by oral Dimethylfumarate administration alleviates oxidative stress and age-associated infertility might be delayed in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical proteomic map of this compound-sensitive cysteines in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Exceptionally Potent Inducer of Cytoprotective Enzymes: ELUCIDATION OF THE STRUCTURAL FEATURES THAT DETERMINE INDUCER POTENCY AND REACTIVITY WITH Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calming the (Cytokine) Storm: this compound as a Therapeutic Candidate for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound modulation of immune and antioxidant responses: application to HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Role of Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Fumarate (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis, has garnered significant attention for its neuroprotective properties.[1] Its mechanism of action extends beyond immunomodulation, directly impacting neuronal survival and function through the activation of endogenous antioxidant pathways and modulation of neuroinflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DMF-mediated neuroprotection, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Neuroprotection
DMF and its active metabolite, monomethyl fumarate (MMF), exert their neuroprotective effects through a multi-faceted approach, primarily centered around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of the Hydroxycarboxylic acid receptor 2 (HCAR2) .[2][3][4] These actions collectively combat oxidative stress and neuroinflammation, key drivers of neuronal damage in various neurodegenerative diseases.[5]
Nrf2-Dependent Antioxidant Response
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[4][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7][8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[5]
This transcriptional activation results in the increased expression of several key enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[9][10]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[5][11]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][12]
-
Sulfiredoxin 1 (Srxn1) and Thioredoxin Reductase 1 (Txnrd1): Components of the thioredoxin system that reduce oxidized proteins.[6]
The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1][6]
HCAR2-Mediated Immunomodulation
MMF, the primary metabolite of DMF, is an agonist for the G protein-coupled receptor HCAR2, which is expressed on various immune cells, including microglia.[4][13][14] Activation of HCAR2 on microglia has been shown to switch their phenotype from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) state.[13] This phenotypic switch is mediated, at least in part, through the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[13]
By modulating microglial activation, DMF reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and mitigates the neurotoxic effects of chronic neuroinflammation.[13][15]
Signaling Pathways
The interplay between the Nrf2 and HCAR2 pathways forms the foundation of DMF's neuroprotective effects.
Caption: DMF Signaling Pathways in Neuroprotection.
Quantitative Data Summary
The neuroprotective efficacy of DMF has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | DMF Concentration (µM) | Outcome | Fold/Percent Change | Reference |
| HT22 Neuronal Cells | Glutamate | 10 | Increased Cell Viability | ~40% increase | [16] |
| HT22 Neuronal Cells | Glutamate | 10 | Increased GSH Content | ~1.5-fold increase | [16] |
| SH-SY5Y Neuroblastoma | H₂O₂ | 30 | Increased Cell Viability | Significant reduction in cell death | [8] |
| Primary Astrocytes | LPS | 10 | Reduced TNF-α expression | Significant downregulation | [17] |
| Primary Astrocytes | LPS | 10 | Reduced iNOS expression | Significant downregulation | [17] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | DMF Dosage (mg/kg) | Outcome | Fold/Percent Change | Reference |
| Mouse | MPTP (Parkinson's) | 30 | Increased Tyrosine Hydroxylase | Significant restoration | [8] |
| Mouse | MPTP (Parkinson's) | 30 | Reduced Microglia Activation | ~85% reduction | [8] |
| Rat | Chronic Cerebral Hypoperfusion | 100 | Improved Cognitive Function | Significant improvement | [5] |
| Rat | Traumatic Brain Injury | Not specified | Reduced Brain Tissue Loss | Significant reduction | [12] |
| Mouse | Alzheimer's Disease (APP-KI) | Not specified | Reduced Aβ plaque load | Significant reduction | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of DMF's neuroprotective effects.
In Vitro Model of Oxidative Stress
This protocol describes a common method for inducing and assessing oxidative stress in a neuronal cell line.
Caption: In Vitro Oxidative Stress Experimental Workflow.
Detailed Steps:
-
Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing either DMF (e.g., 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for 24 hours.
-
Induction of Oxidative Stress: Glutamate is added to the wells at a final concentration of 5 mM to induce oxidative toxicity.
-
Incubation: The plates are incubated for 8-12 hours.
-
Assessment of Cell Viability: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Measurement of Glutathione (GSH): Intracellular GSH levels are quantified using a commercially available GSH assay kit according to the manufacturer's instructions.
Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol details the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Detailed Steps:
-
Cell Lysis and Nuclear Fractionation:
-
Cells are treated with DMF or vehicle as described above.
-
Cells are harvested and washed with ice-cold PBS.
-
Cytoplasmic and nuclear protein fractions are isolated using a nuclear extraction kit following the manufacturer's protocol.[18]
-
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA protein assay.[19]
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated on a 10% SDS-polyacrylamide gel.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against Nrf2 (e.g., 1:1000 dilution).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with an antibody against a nuclear loading control protein, such as Lamin B1, to ensure equal protein loading.[20]
In Vivo Model of Parkinson's Disease (MPTP Model)
This protocol outlines the induction of a Parkinson's-like pathology in mice and the assessment of DMF's neuroprotective effects.
Detailed Steps:
-
Animal Model: Male C57BL/6 mice are used.
-
MPTP Administration: Mice are administered four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg) at 2-hour intervals to induce dopaminergic neurodegeneration.
-
DMF Treatment: DMF (e.g., 30 mg/kg) or vehicle is administered orally by gavage daily, starting 24 hours after the last MPTP injection, for a specified duration (e.g., 7 days).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod and open-field tests.
-
Immunohistochemistry:
-
At the end of the treatment period, mice are euthanized, and their brains are collected.
-
Brain sections are prepared and stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Sections are also stained with antibodies against Iba1 to assess microglial activation.
-
-
Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC).
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[21][22][23]
Detailed Steps:
-
Tissue/Cell Preparation:
-
For tissue sections, deparaffinize and rehydrate the slides.
-
For cultured cells, fix with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.[24]
-
-
Equilibration: Wash the samples with PBS and then incubate with equilibration buffer for 5-10 minutes at room temperature.
-
TdT Reaction:
-
Stopping the Reaction: Wash the samples with a stop/wash buffer to terminate the reaction.
-
Detection (for indirect methods): If using a biotin- or BrdU-labeled dUTP, incubate with a fluorescently labeled streptavidin or anti-BrdU antibody.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
This compound demonstrates significant neuroprotective potential through the dual mechanisms of Nrf2-mediated antioxidant defense and HCAR2-dependent immunomodulation. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy in mitigating neuronal damage in models of various neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of DMF and the development of novel neuroprotective agents targeting these key signaling pathways. Continued investigation is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into effective clinical strategies for a broader range of neurodegenerative conditions.
References
- 1. Effects of this compound on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves cognitive deficits in chronic cerebral hypoperfusion rats by alleviating inflammation, oxidative stress, and ferroptosis via NRF2/ARE/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Neuroprotective Effect of this compound in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as Potential Treatment for Alzheimer’s Disease: Rationale and Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as Potential Treatment for Alzheimer's Disease: Rationale and Clinical Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of this compound on cognitive impairment induced by ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound treatment after traumatic brain injury prevents depletion of antioxidative brain glutathione and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxycarboxylic acid receptor 2 mediates this compound’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of this compound against depression-like behaviors via astrocytes and microglia modulation in mice: possible involvement of the HCAR2/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. TUNEL assay - Wikipedia [en.wikipedia.org]
- 22. TUNEL staining [abcam.com]
- 23. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Dual Impact of Dimethyl Fumarate on Cellular Glutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Fumarate (DMF), an oral therapeutic approved for multiple sclerosis and psoriasis, exerts a complex and dose-dependent influence on intracellular glutathione (GSH) levels. This technical guide provides an in-depth analysis of the mechanisms underpinning DMF's interaction with the cellular glutathione pool, primarily focusing on its initial depletion and subsequent upregulation. We will explore the direct electrophilic interaction of DMF with GSH and the pivotal role of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) in the adaptive antioxidant response. This document consolidates quantitative data from various cellular models, details key experimental protocols for investigating these phenomena, and presents signaling pathways and workflows through explanatory diagrams.
Introduction
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulation of signal transduction. Dysregulation of GSH levels is implicated in the pathogenesis of numerous diseases characterized by oxidative stress, including neurodegenerative disorders and inflammatory conditions.
This compound is an α,β-unsaturated carboxylic acid ester that exhibits significant electrophilicity. This property allows it to interact with nucleophilic moieties within the cell, most notably the thiol group of cysteine residues present in glutathione and proteins. This reactivity is central to its therapeutic effects and its impact on cellular GSH.
This guide will dissect the bimodal action of DMF on GSH levels: an initial, transient depletion phase followed by a sustained increase, often above basal levels. Understanding this dual impact is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting cellular redox pathways.
The Biphasic Effect of this compound on Glutathione Levels
DMF's effect on intracellular GSH is characterized by a biphasic response. Initially, as an electrophile, DMF directly reacts with GSH via a Michael addition reaction, leading to the formation of a DMF-GSH adduct. This reaction transiently depletes the cellular pool of reduced glutathione.[1][2] Subsequently, this initial depletion and the modification of specific sensor proteins, such as Keap1, trigger an adaptive antioxidant response, primarily through the activation of the Nrf2 signaling pathway.[3] Nrf2 activation leads to the upregulation of genes involved in GSH synthesis and recycling, resulting in a recovery and often an overshoot of intracellular GSH concentrations.[4][5]
Quantitative Data on DMF's Impact on Glutathione Levels
The following tables summarize the quantitative effects of DMF on intracellular glutathione levels across various cell types and experimental conditions.
| Cell Type | DMF Concentration | Time Point | Change in GSH Level | Reference |
| Human Astrocytes | 20 µM | 2 hours | Significant reduction | [6] |
| 20 µM | 24 hours | Significant increase | [6] | |
| Primary Human T Cells | Not specified | Not specified | Substantial decrease | [7] |
| Neuronal Cells (HT22) | 10 µM | 24 hours | Increased | [8] |
| Mouse Splenocytes | 10 µM | 24 hours | Increased | [8] |
Note: This table is a representative summary. The precise quantitative changes can vary based on the specific experimental setup, cell line, and measurement technique.
Signaling Pathways and Molecular Mechanisms
The regulation of glutathione levels by DMF is a multi-faceted process involving direct chemical reactions and the activation of intricate signaling networks.
Direct Depletion of Glutathione by DMF
As an electrophilic compound, DMF can directly interact with the nucleophilic thiol group of glutathione in a Michael addition reaction. This covalent modification forms a glutathione adduct, temporarily reducing the concentration of free, reduced glutathione within the cell.
Direct reaction of DMF with GSH.
The Nrf2-Keap1 Signaling Pathway
The primary mechanism for the subsequent upregulation of glutathione is the activation of the Nrf2 transcription factor. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. DMF, being an electrophile, can covalently modify specific cysteine residues on Keap1.[2] This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those essential for glutathione synthesis and regeneration.
Nrf2 activation pathway by DMF.
Nrf2 Target Genes in Glutathione Homeostasis
The key Nrf2 target genes that contribute to the restoration and elevation of intracellular glutathione levels include:
-
Glutamate-cysteine ligase catalytic subunit (GCLC) and Glutamate-cysteine ligase modifier subunit (GCLM) : These genes encode the two subunits of the rate-limiting enzyme in de novo glutathione synthesis.
-
Glutathione Synthetase (GSS) : This gene encodes the enzyme that catalyzes the final step in glutathione synthesis.
-
Glutathione Reductase (GSR) : This gene encodes the enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH).[4]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1) : While not directly involved in GSH synthesis, these antioxidant enzymes are also upregulated by Nrf2 and contribute to the overall cellular antioxidant capacity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of DMF on cellular glutathione levels and Nrf2 activation.
Measurement of Intracellular Glutathione
High-performance liquid chromatography (HPLC) is a robust and sensitive method for the quantification of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a metaphosphoric acid solution (e.g., 5%) to precipitate proteins and prevent GSH auto-oxidation.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase typically consisting of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., acetonitrile).
-
Detection can be achieved using UV absorbance (e.g., 215 nm) or electrochemical detection for higher sensitivity.
-
Quantify GSH and GSSG concentrations by comparing peak areas to those of known standards.
-
This is a widely used method for measuring intracellular GSH in a plate-reader or flow cytometry format.
-
Principle: Monochlorobimane is a cell-permeant dye that is essentially non-fluorescent until it reacts with the thiol group of GSH, a reaction catalyzed by glutathione S-transferases (GSTs), to form a highly fluorescent adduct.
-
Procedure:
-
Culture cells in a multi-well plate.
-
Treat cells with DMF at the desired concentrations and for the specified time points.
-
Prepare a working solution of monochlorobimane (e.g., 50-100 µM) in a suitable buffer.
-
Add the MCB working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
-
Normalize the fluorescence values to the number of cells or total protein content.
-
Assessment of Nrf2 Activation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus.
-
Procedure:
-
Grow cells on glass coverslips and treat with DMF.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
This technique is used to quantify the protein levels of Nrf2 and Keap1.
-
Procedure:
-
Lyse DMF-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against Nrf2 and Keap1 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensities to a loading control such as β-actin or GAPDH.
-
qPCR is used to measure the mRNA expression levels of Nrf2 target genes.
-
Procedure:
-
Isolate total RNA from DMF-treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., GCLC, GCLM, GSR, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Example Human qPCR Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| GCLC | AGATGATAGAACACGGGAGGAG | TGATCCTAAAGCGATTGTTCTTC | [9] |
| GCLM | TGACTCACAATGACCCGAAA | TCAATGTCAGGGATGCTTTCT | [9] |
| GSR | ACTATGACAACATCCCTACTGTGG | CCCATACTTATGAACAGCTTCGT | [9] |
| NQO1 | AGCGTTCGGTATTACGATCC | AGTACAATCAGGGCTCTTCTCG | [9] |
| HO-1 | AGGGTCAGGTGTCCAGAGAA | CTTCCAGGGCCGTGTAGATA | [9] |
ChIP is used to determine if Nrf2 directly binds to the ARE sequences in the promoter regions of its target genes.
-
Procedure:
-
Cross-link proteins to DNA in DMF-treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the Nrf2-DNA complexes using an antibody specific for Nrf2.
-
Reverse the cross-linking and purify the DNA.
-
Use qPCR with primers flanking the ARE sequence in the promoter of a target gene (e.g., GCLC) to quantify the amount of immunoprecipitated DNA.[10]
-
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to investigate the effects of DMF.
Workflow for studying DMF's effects.
Conclusion
This compound's impact on cellular glutathione levels is a dynamic and biphasic process that is fundamental to its therapeutic mechanism of action. The initial, direct depletion of GSH by DMF serves as a trigger for the robust activation of the Nrf2 antioxidant response pathway. This leads to the upregulation of a suite of genes involved in glutathione synthesis and recycling, ultimately enhancing the cell's capacity to counteract oxidative stress. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers investigating the intricate interplay between DMF, glutathione metabolism, and cellular redox signaling. A thorough understanding of these mechanisms will be instrumental in optimizing the therapeutic use of DMF and in the development of next-generation therapies that target the Nrf2 pathway for the treatment of a wide range of diseases.
References
- 1. This compound treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of this compound in astrocytes involve glutathione and haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomic map of this compound–sensitive cysteines in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Antioxidant Stress-Responsive Transcription Factor Nrf2 Target Gene in the Reduction of Radiation Damage by the Thrombocytopenia Drug Romiplostim [jstage.jst.go.jp]
- 10. Nrf1 and Nrf2 Regulate Rat Glutamate-Cysteine Ligase Catalytic Subunit Transcription Indirectly via NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Dimethyl Fumarate in Psoriasis Therapy: A Technical Guide to its Discovery and Mechanism
Abstract: Dimethyl fumarate (DMF) has become a significant oral therapeutic agent for the management of moderate-to-severe plaque psoriasis. Its journey from a compound used in industrial settings to a cornerstone of systemic psoriasis treatment is a testament to decades of empirical observation followed by rigorous scientific validation. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and pivotal clinical evidence supporting the use of DMF. We detail the core signaling pathways, including the activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway, and present key clinical trial data and experimental protocols for researchers, scientists, and drug development professionals.
A Historical Overview: From Folk Medicine to Evidence-Based Therapy
The therapeutic use of fumaric acid esters (FAEs) for psoriasis began not in a modern laboratory but through the self-experimentation of German chemist Walter Schweckendiek in 1959, who used them to treat his own condition.[1][2] This empirical success led to the development of various FAE mixtures. In 1994, a formulation named Fumaderm®, a combination of DMF and three monoethyl fumarate (MEF) salts, was approved in Germany for severe psoriasis.[1][3][4] For years, it was the most frequently prescribed systemic psoriasis treatment in Germany.[1][4]
Subsequent research identified DMF as the primary active component of the mixture.[1][2] This understanding culminated in the development of a new oral formulation containing only DMF (Skilarence®), which received approval from the European Medicines Agency (EMA) in 2017 for treating moderate-to-severe plaque psoriasis.[3][4] This approval was largely based on the pivotal BRIDGE study, which demonstrated that DMF monotherapy was effective and non-inferior to the FAE combination formulation.[1][3][5]
Pharmacokinetics and Metabolism
Upon oral administration, this compound acts as a prodrug. It is not detected in the bloodstream as it is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into its active metabolite, monomethyl fumarate (MMF).[6][7] MMF is the primary agent responsible for the systemic therapeutic effects. The main route of elimination for MMF is through exhalation as carbon dioxide (CO2) via metabolism in the Krebs cycle.[8]
Caption: Metabolism of this compound (DMF) to Monomethyl Fumarate (MMF).
Core Mechanisms of Action
The therapeutic effects of DMF in psoriasis are complex and multifactorial, stemming from its ability to modulate both immune responses and cellular stress pathways.[6] The mode of action is not fully understood, but its primary effects are considered to be anti-inflammatory and immunomodulatory.[8]
Activation of the Nrf2 Antioxidant Response Pathway
A key mechanism of DMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, a master regulator of the cellular antioxidant response.[9][10][11] In psoriatic skin, there is evidence of increased oxidative stress and downregulation of Nrf2 and its target proteins.[11]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). DMF and MMF are electrophilic Michael acceptors that can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the expression of a suite of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which help to counteract the oxidative stress implicated in psoriasis pathogenesis.[11][12]
Caption: Activation of the Nrf2 pathway by this compound (DMF).
Inhibition of the Pro-inflammatory NF-κB Pathway
DMF also exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] NF-κB is a critical transcription factor that drives the expression of pro-inflammatory cytokines, which are central to the pathogenesis of psoriasis. The inhibitory effect of DMF on NF-κB helps to downregulate the production of these inflammatory mediators, thereby reducing the inflammation characteristic of psoriatic lesions.[6][13]
Modulation of Immune Cell Responses
Psoriasis is driven by a pro-inflammatory Th1/Th17 immune response.[6] DMF helps to correct this imbalance by promoting a shift towards an anti-inflammatory Th2 phenotype.[6][7] This immunomodulatory effect is thought to occur through indirect mechanisms, potentially via DMF's influence on dendritic cells and other antigen-presenting cells.[7] This shift reduces the infiltration of pathogenic T cells into the skin and decreases the production of inflammatory cytokines.[13]
Pivotal Clinical Evidence
The approval and clinical use of DMF are supported by robust data from Phase III clinical trials and real-world studies.
The BRIDGE Study: Establishing DMF Monotherapy
The BRIDGE trial was a landmark Phase III, randomized, double-blind, placebo-controlled, non-inferiority study that was crucial for the approval of DMF monotherapy (Skilarence®).[1][3][5] It evaluated the efficacy and safety of DMF alone compared to the FAE combination (Fumaderm®) and a placebo over 16 weeks in 704 adult patients with moderate-to-severe chronic plaque psoriasis.[1][3]
Key Findings:
-
Superiority vs. Placebo: At week 16, 37.5% of patients treated with DMF achieved a ≥75% improvement in the Psoriasis Area and Severity Index (PASI 75), which was significantly superior to the 15.3% rate observed in the placebo group.[3][14]
-
Non-Inferiority vs. FAE Combination: DMF was proven to be non-inferior to Fumaderm®, which had a PASI 75 response rate of 40.3%.[3][5]
-
Physician Global Assessment (PGA): 33% of DMF-treated patients achieved a PGA score of 0 (clear) or 1 (almost clear), compared to 13.0% of placebo recipients.[14][15]
Summary of Clinical Efficacy Data
Multiple studies have confirmed the efficacy of DMF in treating psoriasis, with response rates often improving with treatment duration beyond the initial 16 weeks.[1][16]
Table 1: Summary of Efficacy Data from Key DMF Clinical Studies
| Study / Analysis | Treatment Duration | Key Efficacy Endpoint(s) | Result | Citation(s) |
|---|---|---|---|---|
| BRIDGE | 16 Weeks | PASI 75 | 37.5% (DMF) vs. 15.3% (Placebo) | [3][5] |
| PGA 0/1 (clear/almost clear) | 33% (DMF) vs. 13% (Placebo) | [14][15] | ||
| FUTURE (Retrospective) | 6 Months | Markedly Improved / Clear | 67% | [3] |
| 24 Months | Markedly Improved / Clear | 78% | [3] | |
| SKILL (Real-world) | 52 Weeks | Mean PASI Reduction | 79.5% (Observed Cases) | [14] |
| PASI 75 | 63.3% (Observed Cases) | [14] | ||
| DIMESKIN 1 (Phase IV) | 24 Weeks | PASI 75 | 46.0% | [17] |
| 52 Weeks | PASI 75 | 46.0% | [17] | |
| DIMESKIN-2 (Phase IIIb) | 52 Weeks | PASI 75 | 87.7% | [15] |
| | | PASI 90 | 56.9% |[15] |
Safety and Tolerability Profile
The safety profile of DMF is well-characterized. The most common adverse events are gastrointestinal issues (e.g., diarrhea, abdominal pain) and flushing.[3][18] These events are typically mild to moderate and tend to occur at the beginning of treatment, often manageable with dose adjustments.[16][19] A key safety consideration is the potential for lymphopenia, which requires regular monitoring of lymphocyte counts.[3]
Table 2: Common Adverse Events Reported in the BRIDGE Study (at 16 Weeks)
| Adverse Event | DMF (n=267) | Fumaderm® (n=283) | Placebo (n=137) |
|---|---|---|---|
| Diarrhea | 38.7% | 39.9% | 16.8% |
| Upper Abdominal Pain | 20.1% | 22.5% | 8.0% |
| Flushing | Common, transient | Common, transient | Less common |
| Lymphopenia | Monitored, manageable | Monitored, manageable | Not significant |
Data sourced from Mrowietz et al., as cited in EMJ.[3]
Key Experimental Methodologies
Protocol: Phase III Clinical Trial Design (Based on BRIDGE Study)
-
Objective: To demonstrate the superiority of DMF over placebo and its non-inferiority to an FAE combination therapy in adults with moderate-to-severe plaque psoriasis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, non-inferiority trial.
-
Patient Population: Adults (≥18 years) with a diagnosis of chronic plaque psoriasis for at least 6 months, with a PASI score ≥10, a PGA score ≥3 (moderate), and Body Surface Area (BSA) involvement ≥10%.
-
Randomization and Treatment Arms: Patients are randomized (e.g., 2:2:1) to receive:
-
DMF (Skilarence®)
-
FAE Combination (Fumaderm®)
-
Placebo
-
-
Dosing Regimen: Treatment begins with a slow up-titration schedule to improve tolerability. For example, starting at 30 mg/day and gradually increasing to a maximum target dose (e.g., 720 mg/day) based on individual patient efficacy and tolerability.[3][16]
-
Primary Endpoints:
-
Proportion of patients achieving PASI 75 at Week 16.
-
Proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) at Week 16.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and regular laboratory tests, including complete blood counts with differential to monitor for lymphopenia.
Caption: Workflow for a typical Phase III psoriasis clinical trial.
Protocol: In Vitro Analysis of Nrf2 Activation in Keratinocytes
-
Objective: To determine if DMF treatment activates the Nrf2 pathway in human keratinocytes.
-
Cell Line: Human keratinocyte cell line, such as HaCaT cells.[11]
-
Experimental Groups:
-
Control (vehicle-treated) cells.
-
DMF-treated cells (at various concentrations and time points).
-
-
Methodology:
-
Cell Culture: HaCaT cells are cultured in appropriate media until they reach a desired confluency.
-
Treatment: Cells are treated with either DMF (dissolved in a suitable solvent like DMSO) or the vehicle control for specified durations (e.g., 6, 12, 24 hours).
-
Protein Extraction: After treatment, cells are lysed to extract total cellular protein.
-
Western Blotting:
-
Protein concentrations are quantified (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
-
-
-
Expected Outcome: An increase in the protein expression levels of Nrf2 and its downstream target HO-1 in the DMF-treated cells compared to the control group, confirming Nrf2 pathway activation.[11]
Conclusion and Future Directions
The discovery and development of this compound for psoriasis treatment represent a successful transition from historical, empirical use to a well-defined, evidence-based therapy. Its unique mechanism of action, primarily through the activation of the Nrf2 pathway and modulation of inflammatory responses, provides a valuable oral treatment option for patients with moderate-to-severe plaque psoriasis.[9][10] Future research will likely focus on further elucidating its complex pharmacology, optimizing dosing strategies to maximize the benefit-risk profile, and exploring its potential in other immune-mediated inflammatory diseases.[2][9]
References
- 1. RePub, Erasmus University Repository: this compound finally coming of age [repub.eur.nl]
- 2. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Clinical use of this compound in moderate-to-severe plaque-type psoriasis: a European expert consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for psoriasis | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 9. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro-oxidant status and Nrf2 levels in psoriasis vulgaris skin tissues and this compound-treated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 14. Real-world use of this compound in patients with plaque psoriasis: a Delphi-based expert consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of this compound in Patients with Moderate-to-Severe Plaque Psoriasis: Results from a 52-Week Open-Label Phase IV Clinical Trial (DIMESKIN 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound as Therapeutic Alternative in Moderate-to-Severe Psoriasis: Our Experience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Dimethyl Fumarate in a Mouse Model of Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dimethyl Fumarate (DMF) in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a common preclinical model for multiple sclerosis. This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1] Its mechanism of action is multifaceted, involving both immunomodulatory and neuroprotective effects.[1][2] The EAE mouse model is an invaluable tool for investigating the therapeutic potential and mechanisms of drugs like DMF in a setting that mimics key aspects of the human disease. These protocols and notes are intended to facilitate the effective design and execution of preclinical studies involving DMF in the EAE model.
Data Presentation: Quantitative Effects of DMF in the EAE Model
The following tables summarize the quantitative data from various studies on the effects of this compound in the EAE mouse model.
Table 1: Effect of DMF on Clinical EAE Scores
| Mouse Strain | EAE Induction Method | DMF Dosage | Treatment Regimen | Mean Maximal Severity (Control) | Mean Maximal Severity (DMF-Treated) | Reference |
| C57BL/6 | MOG35-55 | 100 mg/kg | Daily oral gavage from day of induction | ~3.5 | ~1.5 | [3][4] |
| C57BL/6J | MOG35-55 | 7.5 mg/kg | Oral gavage every 12h from day 3 post-immunization | 3.3 ± 1.2 | 1.1 ± 1.2 | [5] |
| C57BL/6 | MOG35-55 | 100 mg/kg | Daily oral gavage from 1-day post-immunization | Not specified | Significantly lower than control | [6] |
| SJL/J | PLP139-151 | 20-30 mg/kg/day | Prophylactic | Not specified | No significant improvement | [7] |
Table 2: Immunomodulatory Effects of DMF on T-Cell Populations in EAE Mice
| Cell Population | Tissue/Organ | Effect of DMF Treatment | Magnitude of Change | Reference |
| Th1 cells (IFN-γ+) | CNS | Decrease | Significant reduction in frequency | [3] |
| Th17 cells (IL-17+) | CNS | Decrease | Significant reduction in frequency | [2][3] |
| GM-CSF-producing T cells | CNS | Decrease | Significant reduction in frequency | [2][3] |
| Regulatory T cells (Tregs) | Mesenteric Lymph Nodes | Increase in Foxp3 expression | Significant increase by day 5 | [8] |
| IL-10-producing CD4+ T cells (Tr1) | Mesenteric Lymph Nodes | Increase | Significant increase after 15 days | [5][8] |
Table 3: Effects of DMF on Myeloid Cells and Cytokines in EAE Mice
| Cell/Molecule | Tissue/Organ | Effect of DMF Treatment | Magnitude of Change | Reference |
| iNOS+ pro-inflammatory macrophages | CNS | Decrease | Reduced ratio of iNOS+ to Ym1+ macrophages | [2] |
| Ym1+ immunomodulatory macrophages | CNS | Relative Increase | Reduced ratio of iNOS+ to Ym1+ macrophages | [2] |
| M2 (Type II) Monocytes | Spleen | Induction | Significant increase | [3] |
| Complement C3 deposition | CNS | Suppression | Significant reduction | [2] |
| IL-23a production by macrophages and DCs | Colon | Decrease | Significant reduction | [9] |
| IL-27 expression | Mesenteric Lymph Nodes | Increase | Significant increase after 15 days | [5] |
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol is a standard method for inducing EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture up and down through a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound (DMF) Administration
Materials:
-
This compound (DMF)
-
Vehicle (e.g., 0.6% Methocel, PBS)
-
Oral gavage needles
Procedure:
-
Preparation of DMF Solution:
-
Prepare a stock solution of DMF in the chosen vehicle. For example, to achieve a dose of 100 mg/kg in a 20g mouse with an administration volume of 200 µL, the concentration should be 10 mg/mL.[3]
-
Ensure the solution is well-mixed before each administration.
-
-
Administration:
-
Administer DMF or vehicle to the respective groups of mice via oral gavage.
-
The timing of administration can be prophylactic (starting on the day of or one day after EAE induction) or therapeutic (starting after the onset of clinical symptoms).[6][10]
-
A common prophylactic dosage is 100 mg/kg daily.[3] A therapeutic dosage of 7.5 mg/kg every 12 hours has also been shown to be effective.[5][9]
-
Flow Cytometry Analysis of Immune Cells
Materials:
-
Single-cell suspensions from spleen, lymph nodes, or CNS
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD19, CD11b, F4/80) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-10)
-
Cell stimulation cocktail (e.g., PMA, ionomycin, brefeldin A) for intracellular cytokine staining
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate single-cell suspensions from the desired tissues according to standard laboratory protocols.
-
Cell Stimulation (for cytokine analysis): Stimulate cells with a cell stimulation cocktail for 4-6 hours.
-
Surface Staining: Incubate cells with antibodies against surface markers.
-
Fixation and Permeabilization (for intracellular staining): Fix and permeabilize the cells using appropriate buffers.
-
Intracellular Staining: Incubate cells with antibodies against intracellular cytokines.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of DMF in EAE
The following diagram illustrates the key signaling pathways modulated by this compound in the context of EAE.
Caption: Proposed signaling pathways of this compound in EAE.
Experimental Workflow for EAE Induction and DMF Treatment
This diagram outlines the typical experimental workflow for an EAE study involving DMF.
Caption: Experimental workflow for EAE induction and DMF treatment.
Logical Diagram of DMF's Therapeutic Rationale in EAE
This diagram illustrates the logical flow from the pathological mechanisms of EAE to the therapeutic intervention with DMF.
Caption: Logical rationale for DMF therapy in the EAE model.
Conclusion
The provided application notes and protocols offer a detailed framework for conducting preclinical research on this compound using the EAE mouse model. The summarized data highlights the consistent immunomodulatory and neuroprotective effects of DMF, leading to amelioration of clinical disease. The detailed protocols provide a starting point for experimental design, and the visual diagrams offer a clear understanding of the underlying mechanisms and experimental logic. Researchers are encouraged to adapt these protocols to their specific experimental questions while adhering to ethical guidelines for animal research.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. This compound Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 5. Frontiers | this compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects from experimental autoimmune encephalomyelitis by modulating colonic immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enhanced-cognitive-performance-in-experimental-autoimmune-encephalomyelitis-mice-treated-with-dimethyl-fumarate-after-the-appearance-of-disease-symptoms - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: In Vitro Effects of Dimethyl Fumarate on Microglial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Dimethyl Fumarate (DMF) on microglial cells. The included protocols and data summaries are intended to guide researchers in studying the immunomodulatory and neuroprotective properties of DMF.
Introduction
This compound (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its mechanism of action is multifaceted, involving anti-inflammatory and antioxidant effects.[1][3] Microglia, the resident immune cells of the central nervous system (CNS), are key players in neuroinflammation and are a significant target of DMF's therapeutic action.[1][4][5] In vitro studies using primary microglial cells and cell lines are crucial for elucidating the specific molecular mechanisms through which DMF modulates microglial function.
Key Effects of DMF on Microglial Cells
In vitro studies have consistently demonstrated that DMF exerts several key effects on microglial cells:
-
Inhibition of Pro-inflammatory Responses: DMF significantly suppresses the production of pro-inflammatory mediators in microglia stimulated with lipopolysaccharide (LPS).[1][6][7][8] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][6][7]
-
Activation of the Nrf2 Antioxidant Pathway: A primary mechanism of DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9]
-
Inhibition of NF-κB Signaling: DMF has been shown to inhibit the nuclear translocation of NF-κB p65, a key step in the activation of the pro-inflammatory NF-κB pathway.[8]
-
Induction of Autophagy: DMF treatment can increase the expression of autophagy markers, suggesting a role for this cellular process in its anti-inflammatory effects.[1]
-
Modulation of Microglial Phenotype: DMF can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of DMF on microglial cells.
Table 1: Effect of DMF on Pro-inflammatory Cytokine and NO Production in LPS-stimulated Microglia
| Cell Type | Treatment | Analyte | Fold Change / % Inhibition (vs. LPS alone) | Reference |
| HAPI cells | 4 µM DMF + 100 ng/ml LPS (24h) | NO | ~50% reduction | [1] |
| HAPI cells | 4 µM DMF + 100 ng/ml LPS (6h) | TNF-α mRNA | Significant reduction | [7] |
| HAPI cells | 4 µM DMF + 100 ng/ml LPS (6h) | IL-6 mRNA | Significant reduction | [7] |
| Primary Rat Microglia | 10 µM DMF + LPS (6h) | iNOS mRNA | Significant decrease | [10] |
| Primary Rat Microglia | 10 µM DMF + LPS (6h) | IL-1β mRNA | Significant decrease | [10] |
| Primary Rat Microglia | 10 µM DMF + LPS (6h) | TNF-α mRNA | Significant decrease | [10] |
| Primary Rat Microglia | 10 µM DMF + LPS (6h) | IL-6 mRNA | Significant decrease | [10] |
Table 2: Effect of DMF on Microglial Phenotype and Function
| Cell Type | Treatment | Marker/Function | Outcome | Reference |
| HAPI cells | 4 µM DMF + 100 ng/ml LPS (24h) | Arginase-1 | Significant increase | [1][7] |
| Primary Microglia | 10 µM DMF (24h) | Phagocytosis | Increased | [1] |
Table 3: Effect of DMF on Nrf2 Pathway Activation
| Cell Type | Treatment | Marker | Outcome | Reference |
| Primary Microglia | DMF | Nrf2 nuclear translocation | Increased | [10] |
| HAPI cells | 4 µM DMF (3h) | LC3-II/LC3-I ratio | Increased | [1][7] |
| MGC | 10 µM DMF (6h) | Atg7 mRNA | Significantly increased | [1] |
Experimental Protocols
Primary Microglial Cell Culture
This protocol describes the isolation and culture of primary microglial cells from neonatal rat cerebral cortices.[2][10]
Materials:
-
Neonatal rat pups (P0-P2)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated flasks
-
Cell scrapers
Procedure:
-
Isolate cerebral cortices from neonatal rat pups.
-
Mechanically dissociate the tissue and treat with trypsin to obtain a single-cell suspension.
-
Plate the cells in Poly-L-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 7-10 days, a confluent mixed glial culture will be established.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and plate them in new culture dishes.
-
Allow the microglia to adhere for 30-60 minutes before changing the medium to remove non-adherent cells.
DMF Treatment and LPS Stimulation
Materials:
-
This compound (DMF) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cultured microglial cells
-
Cell culture medium
Procedure:
-
Prepare working solutions of DMF in cell culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cultured microglial cells with the desired concentrations of DMF for a specified period (e.g., 30 minutes to 24 hours).[1][2][10]
-
Add LPS to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response.[1][7]
-
Incubate the cells for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).[1][7][10]
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][7]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Western Blot Analysis for Nrf2 and Phospho-ERK
This protocol is for detecting the expression and phosphorylation status of key signaling proteins.[2][10]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
DMF's Dual Action on Inflammation and Oxidative Stress
DMF modulates microglial function through two main interconnected pathways: the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: DMF signaling in microglia, inhibiting NF-κB and activating Nrf2.
Experimental Workflow for Studying DMF Effects
The following diagram outlines a typical experimental workflow for investigating the in vitro effects of DMF on microglial cells.
Caption: Workflow for in vitro analysis of DMF's effects on microglia.
Logical Relationship of DMF's Anti-Inflammatory Mechanism via Autophagy
DMF has also been shown to induce autophagy, which contributes to its anti-inflammatory effects in microglia.
Caption: DMF's anti-inflammatory action is partly mediated by autophagy.
Conclusion
The in vitro application of DMF on microglial cells provides a powerful model for understanding its therapeutic mechanisms. The protocols and data presented here offer a foundation for researchers to further investigate the intricate ways in which DMF modulates neuroinflammation. These studies are essential for the development of novel therapeutics targeting microglial-mediated pathologies in the CNS.
References
- 1. Frontiers | Anti-Inflammatory Effects of this compound in Microglia via an Autophagy Dependent Pathway [frontiersin.org]
- 2. Dimethylfumarate inhibits microglial and astrocytic inflammation by suppressing the synthesis of nitric oxide, IL-1beta, TNF-alpha and IL-6 in an in-vitro model of brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Anti-Inflammatory Effects of this compound, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Use of this compound as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alters microglia phenotype and protects neurons against proinflammatory toxic microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Anti-Inflammatory Effects of this compound in Microglia via an Autophagy Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates reactive microglia and long-term memory deficits following systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl Fumarate in Rat Neuroprotection Studies
Introduction
Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] Its mechanism of action involves both immunomodulatory and neuroprotective effects, making it a compound of significant interest for broader neurological research.[1][3][4] The primary neuroprotective activity of DMF is attributed to its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[5][6][7][8] Upon administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which triggers the dissociation of Nrf2 from its inhibitor, Keap1.[9][10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7] This cascade ultimately mitigates oxidative stress, neuroinflammation, and ferroptosis, which are key pathological mechanisms in many neurodegenerative diseases and acute brain injuries.[6][7]
These notes provide a comprehensive overview of effective dosages, experimental protocols, and the underlying signaling pathways relevant to the use of DMF in neuroprotection studies in various rat models.
Data Presentation: Summary of Effective Dosages
The following tables summarize the quantitative data on DMF dosages used in neuroprotection studies across various rat models of neurological injury and disease.
Table 1: DMF Dosage in Rat Models of Ischemic Stroke and Cerebral Hypoperfusion
| Neurological Model | Rat Strain | DMF Dosage (mg/kg) | Route & Frequency | Treatment Duration | Key Neuroprotective Outcomes | Citation(s) |
| Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley | 25 or 50 | Oral gavage, twice daily | 14 days | Reduced infarction size, improved neurological scores (mNSS) | [11] |
| Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley | 30 | Oral gavage, daily | 3 days | Reduced brain edema (non-significant), improved neurological scores | [12][13] |
| Transient Global Cerebral Ischemia | Wistar | 15 | Oral gavage, twice daily | 7 days | Improved memory (Morris water maze), reduced hippocampal nitric oxide levels | [14] |
| Chronic Cerebral Hypoperfusion (CCH) | Not Specified | 100 | Intragastric, daily | 5 weeks | Improved cognitive function, reduced neuroinflammation and oxidative stress | [7] |
| Hypoxia-Ischemia (Neonatal) | Not Specified | Not Specified | Intraperitoneal (1 dose), then oral (6 doses every 12h) | 3.5 days | Reduced cerebral infarction, preserved gray and white matter | [4][15] |
Table 2: DMF Dosage in Rat Models of Neuroinflammation and Neurodegeneration
| Neurological Model | Rat Strain | DMF Dosage (mg/kg) | Route & Frequency | Treatment Duration | Key Neuroprotective Outcomes | Citation(s) |
| Experimental Autoimmune Neuritis (EAN) | Lewis | 15, 30, or 45 | Oral gavage, twice daily | 23 days | Ameliorated clinical neuritis, reduced demyelination and axonal degeneration (45 mg/kg was most effective) | [3] |
| Chemical Kindling (Epilepsy Model) | Wistar | 15, 30, or 60 | Not Specified | Not Specified | Reduced number of kindled animals, decreased neuronal damage in hippocampus (60 mg/kg most effective) | [5] |
| Alzheimer's Disease (Streptozotocin-induced) | Not Specified | 0.4% in chow | Ad libitum in diet | 21 days | Improved spatial memory, reduced neurodegeneration and microglial activation | [16] |
| Peripheral Neuropathic Pain (SNI) | Sprague-Dawley | 30, 100, 300 (escalating); or 300 | Oral gavage, daily | 5-7 days | Attenuated mechanical allodynia, increased superoxide dismutase activity | [17] |
| Traumatic Brain Injury (TBI) | Not Specified | 80 | Not Specified | 3 days | Did not significantly affect BBB leakage or inflammation in this specific protocol | [12][18] |
Experimental Protocols
Protocol 1: DMF Preparation and Administration by Oral Gavage
This protocol describes the standard method for preparing and administering DMF to rats.
Materials:
-
This compound (DMF) powder (e.g., Sigma-Aldrich)
-
Vehicle: 0.08% or 2% Methylcellulose in sterile water[3][11][17]
-
Mortar and pestle
-
Weighing scale and spatulas
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer or sonicator
-
Animal feeding needles (gavage needles), appropriate size for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Vehicle Preparation: Prepare the desired methylcellulose solution by slowly adding the powder to water while stirring to avoid clumping. A 0.08% solution is commonly used.[3][11]
-
Dosage Calculation: Calculate the total amount of DMF required based on the mean body weight of the rats in a treatment group and the target dose (e.g., 50 mg/kg). Ensure the final volume for gavage is manageable (typically 1-5 mL/kg).
-
DMF Suspension:
-
Weigh the required amount of DMF powder.
-
If necessary, use a mortar and pestle to grind the DMF into a fine powder to aid suspension.[19]
-
Add the DMF powder to a conical tube containing the calculated volume of methylcellulose vehicle.
-
Vortex vigorously or sonicate the mixture until a uniform suspension is achieved. Prepare this suspension fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the rat. Ensure a firm but not restrictive grip to prevent injury or distress.
-
Draw the calculated volume of the DMF suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition to avoid tracheal insertion.
-
Slowly dispense the contents of the syringe.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This is a widely used method to induce focal cerebral ischemia in rats.[11][20]
Materials:
-
Male Sprague-Dawley or Wistar rats (275-300 g)[11]
-
Anesthesia (e.g., Isoflurane)
-
Surgical microscope or loupes
-
Heating pad to maintain body temperature
-
Rectal probe for temperature monitoring
-
Surgical instruments (scalpel, scissors, forceps)
-
4-0 nylon suture with a silicone-coated tip
-
Vessel clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Shave the ventral neck area and sterilize with an antiseptic solution.
-
Surgical Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Introduce the silicone-coated 4-0 nylon suture through the ECA stump into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Closure: Remove the temporary clip from the ICA and close the neck incision. Allow the animal to recover from anesthesia. For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 60-120 minutes).
-
Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery. Neurological deficit scoring should be performed to confirm successful occlusion.
Protocol 3: Assessment of Neuroprotection
A. Modified Neurological Severity Score (mNSS): A composite scoring system used to evaluate motor, sensory, balance, and reflex functions.[11]
-
Scoring: The score ranges from 0 (no neurological deficit) to 18 (maximal deficit).
-
Tasks: Include raising the rat by the tail (to observe flexion), placing it on the floor (to observe gait and circling), and tests for balance beam walking and sensory responses.
-
Timeline: Testing is typically performed at baseline and at multiple time points post-injury (e.g., 24h, 72h, 7 days, 14 days).[11]
B. Histological Analysis for Infarct Volume:
-
Procedure: At the study endpoint, rats are euthanized and brains are harvested.
-
Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (ischemic) tissue remains white.
-
Quantification: The unstained areas are measured on each slice using image analysis software, and the total infarct volume is calculated, often expressed as a percentage of the total hemispheric volume.
Mandatory Visualizations
Signaling Pathway: DMF-Mediated Nrf2 Activation
The primary neuroprotective mechanism of this compound (DMF) involves the activation of the Nrf2 antioxidant pathway and modulation of inflammatory signaling.
Caption: DMF activates the Nrf2 pathway to promote antioxidant gene expression.
Experimental Workflow: In Vivo Neuroprotection Study
This diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of DMF in a rat model of acute neurological injury.
References
- 1. This compound Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. This compound Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Strongly Ameliorates Gray and White Matter Brain Injury and Modulates Glial Activation after Severe Hypoxia–Ischemia in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of Nrf2 activator this compound, on the hippocampal neurons in chemical kindling model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves cognitive deficits in chronic cerebral hypoperfusion rats by alleviating inflammation, oxidative stress, and ferroptosis via NRF2/ARE/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound as Potential Treatment for Alzheimer’s Disease: Rationale and Clinical Trial Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fumarate modulates the immune/inflammatory response and rescues nerve cells and neurological function after stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. Age-dependent effects of this compound on cognitive and neuropathological features in the streptozotocin-induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral this compound reduces peripheral neuropathic pain in rodents via NFE2L2 antioxidant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Experimental stroke and neuroprotection in the aging rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimethyl Fumarate in Psoriasis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of moderate-to-severe plaque psoriasis and multiple sclerosis. Its therapeutic efficacy is attributed to its complex anti-inflammatory and immunomodulatory properties. DMF and its active metabolite, monomethyl fumarate (MMF), have been shown to modulate key signaling pathways implicated in the pathogenesis of psoriasis, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. These actions lead to a reduction in oxidative stress and a dampening of the pro-inflammatory cytokine storm, including key mediators like Interleukin-17 (IL-17) and IL-23, which are central to psoriasis pathology.
This document provides detailed application notes and experimental protocols for utilizing DMF in two common psoriasis research models: the in vivo imiquimod (IMQ)-induced psoriasis mouse model and the in vitro Tumor Necrosis Factor-alpha (TNF-α)-stimulated human keratinocyte (HaCaT) cell model.
Mechanism of Action of this compound in Psoriasis
DMF exerts its therapeutic effects through a multi-faceted mechanism of action that involves both direct and indirect cellular effects.
-
Nrf2 Pathway Activation: DMF is a known activator of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, the cytosolic inhibitor of Nrf2, DMF leads to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This results in an enhanced antioxidant capacity of the cells, mitigating the oxidative stress that is a known contributor to psoriatic inflammation.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical driver of inflammation in psoriasis, leading to the production of numerous pro-inflammatory cytokines. DMF has been shown to inhibit this pathway. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes. This inhibitory effect contributes significantly to the anti-inflammatory properties of DMF.
-
HCA2 Receptor Agonism: The active metabolite of DMF, MMF, is an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor expressed on various immune cells and keratinocytes. Activation of HCA2 is thought to contribute to the immunomodulatory effects of DMF, although its precise role in the anti-psoriatic effects is still under investigation.
-
Modulation of Immune Cell Responses: DMF treatment has been associated with a shift from a pro-inflammatory Th1/Th17 immune response, which is characteristic of psoriasis, towards a more anti-inflammatory Th2 response. It has been shown to reduce the number of pro-inflammatory neutrophils and modulate the function of dendritic cells.
Signaling Pathways of this compound
Caption: Overview of this compound's signaling pathways.
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on murine skin induces a robust inflammatory response that closely mimics the histopathological and immunological features of human plaque psoriasis. This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells, with a prominent role for the IL-23/IL-17 axis.
Experimental Workflow
Caption: Workflow for the Imiquimod-induced psoriasis mouse model.
Protocol: Oral Administration of DMF in IMQ-Induced Psoriasis Mouse Model
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% Imiquimod cream (e.g., Aldara™)
-
This compound (DMF)
-
0.8% Methylcellulose solution (vehicle)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers for skin thickness measurement
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the upper back.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
DMF Preparation and Administration:
-
Prepare a suspension of DMF in 0.8% methylcellulose. For example, for a 20 mg/kg dose in a 20 g mouse, dissolve 4 mg of DMF in 1 mL of vehicle to administer 0.1 mL.
-
Administer DMF or vehicle control daily via oral gavage. Treatment can be prophylactic (starting on day 0) or therapeutic (starting after the onset of psoriatic symptoms, e.g., day 2).
-
-
Clinical Scoring (Modified PASI):
-
Score the severity of the skin inflammation daily based on three parameters: erythema (redness), scaling, and induration (thickness).
-
Use a 0-4 scale for each parameter (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative PASI score ranges from 0 to 12.
-
Measure ear and back skin thickness daily using calipers.
-
-
Sample Collection and Analysis (at endpoint):
-
Euthanize mice and collect skin biopsies from the treated area.
-
Histology: Fix skin samples in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Measure epidermal thickness using image analysis software.
-
Molecular Analysis: Homogenize skin tissue to extract RNA or protein for analysis of cytokine expression (e.g., IL-17, IL-23) by qPCR or ELISA.
-
Expected Quantitative Data (Illustrative)
| Treatment Group | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) | IL-17A mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | 0.5 ± 0.2 | 25 ± 5 | 1.0 |
| IMQ + Vehicle | 9.5 ± 1.5 | 170 ± 20 | 110 ± 25 |
| IMQ + DMF (30 mg/kg) | 4.0 ± 1.0 | 80 ± 15 | 35 ± 8 |
In Vitro Model: TNF-α-Stimulated HaCaT Cells
Human immortalized keratinocytes (HaCaT cells) provide a valuable in vitro system to study the cellular mechanisms of psoriasis. Stimulation of HaCaT cells with pro-inflammatory cytokines, such as TNF-α, induces a psoriasis-like phenotype characterized by hyperproliferation and the production of inflammatory mediators.
Protocol: DMF Treatment of TNF-α-Stimulated HaCaT Cells
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
This compound (DMF)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cell viability assays (e.g., MTT)
-
Reagents for Western blotting (lysis buffer, antibodies for Nrf2, p-p65, p65, GAPDH, Lamin B1)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Psoriasis-like Induction:
-
Seed HaCaT cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 24 hours to induce a pro-inflammatory state.
-
-
DMF Treatment:
-
Prepare stock solutions of DMF in DMSO.
-
After TNF-α stimulation, treat the cells with various concentrations of DMF (e.g., 10, 25, 50 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Endpoint Analysis:
-
Cell Proliferation: Assess cell viability and proliferation using an MTT assay or by direct cell counting.
-
Western Blot for Nrf2 and NF-κB:
-
Lyse the cells to extract cytoplasmic and nuclear proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, phospho-p65 (Ser536), total p65, GAPDH (cytoplasmic loading control), and Lamin B1 (nuclear loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
-
Cytokine Analysis: Collect cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.
-
Expected Quantitative Data (Illustrative)
| Treatment | Cell Proliferation (% of Control) | Nuclear Nrf2 (Fold Change vs. Control) | Nuclear p-p65/p65 Ratio (Fold Change vs. Control) | IL-8 Secretion (pg/mL) |
| Control | 100% | 1.0 | 1.0 | 50 |
| TNF-α (20 ng/mL) | 160% | 1.2 | 5.0 | 800 |
| TNF-α + DMF (25 µM) | 110% | 3.5 | 2.0 | 300 |
Summary
The imiquimod-induced mouse model and the TNF-α-stimulated HaCaT cell model are valuable tools for investigating the therapeutic potential of this compound in psoriasis. The protocols outlined in this document provide a framework for conducting these experiments and evaluating the efficacy of DMF. By utilizing these models, researchers can further elucidate the molecular mechanisms underlying the anti-psoriatic effects of DMF and explore its potential for the development of novel therapeutic strategies.
Application Notes and Protocols for Measuring Nrf2 Activation by Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques to measure the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by Dimethyl Fumarate (DMF).
Introduction to Nrf2 and this compound
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification proteins.
This compound (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis.[1] Its mechanism of action is, in part, attributed to its ability to activate the Nrf2 pathway, thereby mitigating oxidative stress and inflammation.[2][3] Accurate and robust methods to quantify Nrf2 activation are crucial for understanding the pharmacodynamics of DMF and for the development of novel Nrf2-activating drugs.
Key Techniques for Measuring Nrf2 Activation
Several well-established molecular and cellular biology techniques can be employed to assess the activation of the Nrf2 pathway by DMF. These include:
-
Western Blotting: To quantify the protein levels of Nrf2 and its downstream targets.
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression of Nrf2 target genes.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of Nrf2.
-
Reporter Gene Assays: To quantitatively measure Nrf2 transcriptional activity.
I. Western Blotting for Nrf2 and Target Protein Expression
Western blotting is a fundamental technique to detect changes in the protein levels of total Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), following treatment with DMF.
Quantitative Data Summary
| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |
| Human Retinal Endothelial Cells (HREC) | 10 µM DMF for 6h | Nrf2 | Increased | [4] |
| Human Retinal Endothelial Cells (HREC) | 50 µM DMF for 6h | Nrf2 | Significantly Increased | [4] |
| Human Retinal Endothelial Cells (HREC) | 10 µM DMF for 6h | HO-1 | Increased | [4] |
| Human Retinal Endothelial Cells (HREC) | 50 µM DMF for 6h | HO-1 | Significantly Increased | [4] |
| NRK-49F cells | 40 µmol/l DMF | Nrf2 | Time-dependent increase | [5] |
| N27 rat dopaminergic cells | 20 µM DMF | Nrf2, Gclm, Gclc, Nqo1, Hmox1, Gsr | Significantly increased between 4 and 24h | [6] |
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of DMF (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Diagram: Western Blotting Workflow
Caption: Workflow for Western Blotting analysis of Nrf2 activation.
II. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is a sensitive method to measure the relative changes in mRNA levels of Nrf2 and its target genes, providing evidence of transcriptional activation by DMF.
Quantitative Data Summary
| Cell Line/Tissue | Treatment | Target Gene | Fold Change vs. Control | Reference |
| Human PBMCs | DMF ex vivo | NQO1 | Dose-dependent increase | [7] |
| Human PBMCs | DMF ex vivo | HO-1 | Dose-dependent increase | [7] |
| Human Retinal Endothelial Cells (HREC) | 10 µM DMF for 6h | HO-1 mRNA | Significantly Increased | [4] |
| Human Retinal Endothelial Cells (HREC) | 50 µM DMF for 6h | HO-1 mRNA | Significantly Increased | [4] |
| N27 rat dopaminergic cells | 20 µM DMF | Hmox1, Gclc, Gclm mRNA | Upregulated by 4h, elevated up to 24h | [6][8] |
| N27 rat dopaminergic cells | 20 µM DMF | Nqo1 mRNA | Upregulated at 8h, peaked at 24h | [6][8] |
| Mouse Cortex | 100 or 300 mg/kg DMF | Nqo1, Osgin1, Hmox1 mRNA | Dose-dependent increase | [2] |
| MS Patients' Blood | DMF therapy | NQO1, AKR1C1 mRNA | Transient increase, peaking at 4-6 weeks | [9][10] |
Experimental Protocol
-
Cell Culture and Treatment:
-
Treat cells with DMF as described in the Western Blotting protocol.
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Diagram: qPCR Workflow
Caption: Workflow for qPCR analysis of Nrf2 target gene expression.
III. Immunofluorescence for Nrf2 Nuclear Translocation
Immunofluorescence allows for the direct visualization of Nrf2 moving from the cytoplasm to the nucleus, a key event in its activation.
Experimental Protocol
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with DMF or vehicle control for the desired time (e.g., 30 minutes, 2, 6, 24 hours).[11]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.[12]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
Diagram: Nrf2 Signaling Pathway and DMF Activation
Caption: Nrf2 signaling pathway and its activation by this compound.
IV. ARE-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity by using a plasmid containing a luciferase reporter gene under the control of an ARE promoter element.[14][15]
Experimental Protocol
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 96-well) suitable for luminescence readings.
-
Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Alternatively, use a stable cell line expressing the ARE-luciferase reporter.[15]
-
-
DMF Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DMF or vehicle control.
-
Incubate for a specified period (e.g., 12-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity in DMF-treated cells compared to vehicle-treated cells.
-
Diagram: ARE-Luciferase Reporter Assay Principle
Caption: Principle of the ARE-Luciferase Reporter Gene Assay.
References
- 1. rosj.org [rosj.org]
- 2. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 Pathway by this compound Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nrf2 luciferase reporter assay. [bio-protocol.org]
Application Notes and Protocols for the Experimental Use of Dimethyl Fumarate in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence points to oxidative stress and chronic neuroinflammation as key contributors to the pathophysiology of these debilitating conditions.[1] Dimethyl Fumarate (DMF), an oral immunomodulatory drug approved for treating multiple sclerosis and psoriasis, has emerged as a promising therapeutic candidate for other neurodegenerative disorders due to its potent anti-inflammatory and antioxidant properties.[2][3]
DMF is a prodrug that is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[2] Both compounds exert their effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][2] This document provides a summary of the preclinical evidence for DMF in various neurodegenerative disease models, detailed protocols for key experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Key Signaling Pathways
The neuroprotective effects of this compound are mediated through several interconnected signaling pathways. The primary mechanism involves the activation of the Nrf2 antioxidant response pathway. DMF and its metabolite MMF can also inhibit the pro-inflammatory NF-κB pathway and interact with the hydroxycarboxylic acid receptor 2 (HCAR2) to modulate immune responses.[2][4]
-
Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] A Keap1-independent pathway also exists, where DMF, through the PI3K/AKT pathway, inhibits GSK-3β, preventing Nrf2 degradation.[4]
-
NF-κB Pathway Inhibition: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. DMF has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators.[1][2][3]
-
HCAR2 Activation: MMF is an agonist for the G-protein coupled receptor HCAR2, which is expressed on microglia. Activation of HCAR2 can reduce neuroinflammation independently of the Nrf2 pathway.[4][7]
Caption: Key molecular signaling pathways modulated by this compound (DMF).
Data Presentation: Summary of Preclinical Findings
The neuroprotective effects of DMF have been evaluated in various preclinical models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Alzheimer's Disease (AD) Models
| Animal Model | DMF Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|
| AppNL-G-F (App-KI) Mice | 100 mg/kg/day (oral gavage) for 3 months | - Reversed cognitive dysfunction in Y-maze and novel object recognition tests.- Inhibited expression of STAT3/C3 in astrocytes and C3 receptor in microglia. | [8][9] |
| Aβ and/or tau models (rodents) | Not specified | - Enhanced neuronal survival.- Reduced levels of phosphorylated tau.- Reduced numbers of activated microglia and astrocytes. | [3] |
| Streptozotocin-induced rat model | Not specified | - Reduced neurodegeneration and microglia activation. |[4] |
Table 2: Parkinson's Disease (PD) Models
| Animal Model | DMF Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|
| MPTP-induced mouse model | 10, 30, 100 mg/kg/day (oral gavage) | - Prevented dopamine depletion and increased tyrosine hydroxylase (TH) activity.- Reduced loss of TH-positive cells by ~60% at 30 mg/kg.- Reduced α-synuclein-positive neurons. | [10][11] |
| α-synuclein (rAAV) mouse model | Daily oral gavage | - Attenuated loss of dopaminergic neurons in the substantia nigra and fibers in the striatum.- Decreased astrocytosis and microgliosis. |[12] |
Table 3: Huntington's Disease (HD) Models
| Animal Model | DMF Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|
| 3-Nitropropionic acid (3-NP) induced rat model | Post-treatment for 14 days | - Reduced locomotion deficits in open field and beam walk tests.- Boosted striatal dopamine content.- Decreased Bax and active caspase-3 while increasing Bcl-2. | [7][13] |
| R6/2 and YAC128 transgenic mice | Not specified | - Preserved neuron morphology in striatum and motor cortex.- Improved survival and motor behavior in R6/2 mice. |[1] |
Table 4: Amyotrophic Lateral Sclerosis (ALS) Models
| Animal Model | DMF Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|
| Tg-SOD1G93A Mice | Not specified | - Improved neuromuscular strength.- Increased expression of Nqo1, indicating Nrf2 pathway activation.- Decreased motor neuron degeneration and suppressed vacuolated neurons. | [14] |
| Clinical Trial (Human) | 240 mg twice daily for 36 weeks | - No significant improvement in the primary endpoint (ALSFRS-R score).- Safe and well-tolerated in combination with riluzole. |[15][16] |
Experimental Protocols
Detailed and consistent methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments commonly cited in the study of DMF in neurodegenerative disease models.
General Experimental Workflow
A typical preclinical study investigating the effects of DMF follows a structured workflow from disease induction to endpoint analysis.
Caption: A typical workflow for a preclinical study of DMF in a neurodegenerative disease model.
Protocol 1: Motor Function Assessment (Rotarod Test)
This test assesses motor coordination and balance, which are often impaired in models of PD and HD.[17]
-
Apparatus: An automated rotarod device with a rotating rod.
-
Acclimation: Gently handle the mice/rats for 2-3 days before the test. On the day of the test, allow animals to acclimate to the testing room for at least 30 minutes.
-
Training/Baseline: Place the animal on the stationary rod. Start rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a maximum speed (e.g., 40 RPM) over a period of 5 minutes (the "accelerod" protocol).[18]
-
Testing:
-
Conduct 3-4 trials per day for 2-3 consecutive days.
-
Record the latency to fall from the rod for each trial. A fall is defined as the animal falling off the rod or gripping the rod and making two full passive rotations without attempting to walk.
-
Allow a rest period of at least 15 minutes between trials.
-
-
Data Analysis: Average the latency to fall across the trials for each animal. Compare the average latency between DMF-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Immunohistochemistry (IHC) for Neuroinflammation
This protocol allows for the visualization and quantification of key neuroinflammatory markers, such as activated microglia (Iba1) and reactive astrocytes (GFAP), in brain tissue.[19][20][21]
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[19]
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., by incubating sections in sodium citrate buffer at 80°C for 30 minutes).[21]
-
Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 15 minutes (for DAB staining).
-
Permeabilize and block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with appropriate biotinylated or fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
For DAB staining, incubate with an avidin-biotin complex (ABC) reagent, followed by development with a DAB substrate kit. For fluorescence, mount with a DAPI-containing mounting medium.
-
-
Imaging and Quantification:
-
Capture images using a light or fluorescence microscope.
-
Quantify the staining by measuring the percentage of the immunopositive area or by counting the number of positive cells in defined regions of interest (e.g., hippocampus, substantia nigra) using software like ImageJ.
-
Protocol 3: Western Blot for Nrf2 Activation
This protocol determines the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.[22][23]
-
Nuclear and Cytoplasmic Fractionation:
-
Homogenize fresh or frozen brain tissue samples in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins.[24]
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from both cytoplasmic and nuclear fractions by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
To ensure proper fractionation and loading, also probe for a nuclear marker (e.g., Lamin B1 or Fibrillarin) and a cytoplasmic marker (e.g., GAPDH or SOD1).[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[25]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates Nrf2 activation.
-
Visualization of Cellular Interactions
Recent studies suggest that DMF's neuroprotective effects involve modulating the communication between different cell types in the central nervous system, particularly the crosstalk between astrocytes and microglia. In AD models, DMF has been shown to inhibit the STAT3/C3 signaling axis, a key pathway in astrocyte-mediated neuroinflammation that signals to microglia.[8][9]
References
- 1. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Exploring the Use of this compound as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound abrogates striatal endoplasmic reticulum stress in experimentally induced late-stage Huntington’s disease: Focus on the IRE1α/JNK and PERK/CHOP trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Effect of this compound in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effect of this compound in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound abrogates striatal endoplasmic reticulum stress in experimentally induced late-stage Huntington's disease: Focus on the IRE1α/JNK and PERK/CHOP trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates the Amyotrophic Lateral Sclerosis Symptoms in Tg-SOD1G93A Mice | CoLab [colab.ws]
- 15. Safety and efficacy of this compound in ALS: randomised controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Neurobehavioral tests in rat models of degenerative brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 21. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Proteomics Identifies Novel Nrf2-Mediated Adaptative Signaling Pathways in Skeletal Muscle Following Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Efficacy of Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Dimethyl Fumarate (DMF), a therapeutic agent approved for the treatment of multiple sclerosis (MS) and psoriasis.[1][2][3] The protocols outlined below are designed to guide researchers in preclinical assessments using established animal models and analytical techniques.
Introduction to this compound (DMF)
This compound is an oral therapeutic known for its anti-inflammatory and cytoprotective properties.[4] Its primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-κB (NF-κB) pathway.[1][5] In vivo, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[6][7]
Key Signaling Pathways of this compound
The therapeutic effects of DMF are largely attributed to its modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8][9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][4]
Caption: Nrf2 Activation Pathway by this compound.
NF-κB Inhibition Pathway
The NF-κB pathway is a key regulator of inflammation. DMF has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1] One proposed mechanism is the covalent modification of the p65 subunit of NF-κB by DMF, which prevents its nuclear translocation and DNA binding activity.[5][10] This leads to the downregulation of inflammatory gene expression.
Caption: NF-κB Inhibition Pathway by this compound.
Experimental Protocols
Animal Models
The in vivo efficacy of DMF is commonly assessed in animal models of MS and psoriasis.
EAE is a well-established animal model for studying the pathogenesis of MS.[3]
Protocol for EAE Induction and DMF Treatment:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis toxin (200 ng in PBS) intraperitoneally on the day of immunization and 48 hours later.
-
-
DMF Administration:
-
Prepare DMF in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer DMF orally (e.g., via gavage) at a dose range of 15-100 mg/kg daily, starting from the day of immunization or upon the onset of clinical signs.[1]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the peak of the disease or a pre-determined endpoint, collect tissues (spleen, lymph nodes, spinal cord, brain) for further analysis.
-
Imiquimod-Induced Psoriasis Model
This model recapitulates many of the histological and immunological features of human psoriasis.
Protocol for Imiquimod-Induced Psoriasis and DMF Treatment:
-
Animals: BALB/c mice, 8-12 weeks old.
-
Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.
-
-
DMF Administration:
-
Administer DMF orally at a dose range of 25-100 mg/kg daily, starting one day before the first imiquimod application.[1]
-
-
Clinical Scoring:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect skin and spleen samples for histological and immunological analysis.
-
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Assessment.
Data Presentation: Quantitative Endpoints
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Efficacy of DMF in the EAE Model
| Parameter | Vehicle Control | DMF (30 mg/kg) | DMF (100 mg/kg) |
| Mean Peak Clinical Score | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3** |
| Day of Onset | 10 ± 1 | 14 ± 2 | 16 ± 2 |
| Spinal Cord Infiltrating CD4+ T cells (x10^4) | 5.2 ± 1.1 | 2.8 ± 0.7* | 1.5 ± 0.5 |
| Splenic IL-17 Production (pg/mL) | 1500 ± 250 | 800 ± 150 | 450 ± 100** |
| Splenic IL-10 Production (pg/mL) | 300 ± 50 | 650 ± 100 | 900 ± 120** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and should be generated from specific experiments. |
Table 2: Efficacy of DMF in the Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle Control | DMF (50 mg/kg) |
| Mean Psoriasis Area and Severity Index (PASI) Score | 8.5 ± 1.2 | 3.2 ± 0.8 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 |
| Skin Infiltrating CD3+ T cells (cells/mm²) | 250 ± 40 | 80 ± 15 |
| Skin IL-23 mRNA Expression (fold change) | 10 ± 2 | 2.5 ± 0.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and should be generated from specific experiments. |
Detailed Methodologies for Key Experiments
Flow Cytometry for Immune Cell Profiling
Flow cytometry is used to quantify changes in immune cell populations in the blood, spleen, and central nervous system.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare single-cell suspensions from peripheral blood, spleen, or spinal cord.
-
For spinal cord, perfuse mice with PBS and digest the tissue with collagenase and DNase.
-
Isolate mononuclear cells using a density gradient (e.g., Percoll).
-
-
Antibody Staining:
-
Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel for T cell analysis in EAE might include:
-
CD45 (to identify hematopoietic cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
CD44 (to identify activated/memory T cells)
-
CD62L (to identify naive T cells)
-
-
-
Intracellular Staining (for cytokines):
-
For cytokine analysis, stimulate cells in vitro with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize the cells.
-
Incubate with antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations.
-
Immunohistochemistry for Nrf2 Nuclear Translocation
Immunohistochemistry (IHC) is used to visualize the nuclear translocation of Nrf2 in tissues, a key indicator of its activation.[13]
Protocol:
-
Tissue Preparation:
-
Fix tissues (e.g., spinal cord, skin) in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Acquire images using a light microscope.
-
Quantify the percentage of cells with nuclear Nrf2 staining in different treatment groups.
-
These protocols provide a robust framework for assessing the in vivo efficacy of this compound. Researchers should adapt these methods to their specific experimental needs and ensure appropriate controls are included for valid data interpretation.
References
- 1. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 2. Comparative activity of this compound derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as Potential Treatment for Alzheimer’s Disease: Rationale and Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 9. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. This compound-related immune and transcriptional signature is associated with clinical response in multiple sclerosis-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimethyl Fumarate in Retinal Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an oral immunomodulatory drug approved for the treatment of multiple sclerosis and psoriasis.[1][2] Its therapeutic efficacy is attributed to its anti-inflammatory and antioxidant properties.[1][2] Emerging research has highlighted the potential of DMF as a therapeutic agent for various retinal diseases, which are often characterized by oxidative stress, inflammation, and neurodegeneration.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in the context of retinal pathologies such as age-related macular degeneration (AMD), diabetic retinopathy, and optic neuropathies.
The primary mechanism of action of DMF involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] DMF and its active metabolite, monomethyl fumarate (MMF), modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1).[5][6][7] This cascade ultimately enhances the cellular defense against oxidative stress.[7] Additionally, DMF has been shown to modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory phenotype, and to possess anti-angiogenic properties.[1][8][9]
Key Signaling Pathway: Nrf2 Activation by this compound
References
- 1. The Challenge of this compound Repurposing in Eye Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenge of this compound Repurposing in Eye Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Promotes the Survival of Retinal Ganglion Cells after Optic Nerve Injury, Possibly through the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes the Survival of Retinal Ganglion Cells after Optic Nerve Injury, Possibly through the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Repurposing Strategy for this compound | MDPI [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Dimethyl Fumarate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of dimethyl fumarate (DMF) in animal studies.
Frequently Asked Questions (FAQs)
1. What are the common GI side effects of DMF observed in animal studies?
In animal models, particularly rodents and non-human primates, oral administration of DMF can lead to dose-dependent GI irritation. Common findings include ulceration, necrosis, and loss of the glandular stomach mucosa.[1] At a macroscopic level, this can manifest as diarrhea, weight loss, and signs of abdominal discomfort.
2. What is the primary mechanism behind DMF-induced GI side effects?
The GI side effects of DMF are largely attributed to its metabolism in the gastrointestinal tract. Intestinal esterases rapidly hydrolyze DMF into its active metabolite, monomethyl fumarate (MMF), and methanol in a 1:1 ratio.[2] Methanol is a known gut irritant and is further metabolized to formic acid, both of which can contribute to local irritation and symptoms like nausea, abdominal pain, and diarrhea.[2]
3. How can I mitigate GI side effects in my animal studies?
Several strategies can be employed to manage GI side effects in animal studies:
-
Dose Titration: Initiating treatment with a lower dose of DMF and gradually escalating to the target dose can help improve tolerability.
-
Administration with Food: While not always feasible depending on the study design, co-administration of DMF with a fat-containing meal has been shown in clinical settings to reduce the incidence and severity of GI adverse events.[3][4] This principle may be applicable to some animal models.
-
Alternative Formulations: For preclinical studies, using a suspension of DMF in a vehicle like methylcellulose is common for oral gavage.[5][6] Ensuring a homogenous suspension is critical for accurate dosing.
-
Consideration of Alternative Fumarates: Diroximel fumarate (DRF) is a newer fumarate ester that also metabolizes to MMF but releases a more inert compound instead of methanol.[7] Preclinical and clinical data suggest DRF has a more favorable GI tolerability profile compared to DMF.[2][8][9][10][11][12][13]
4. What are the key signaling pathways involved in the gastrointestinal effects of DMF?
Two primary signaling pathways are implicated in the cellular response to DMF in the gut:
-
Nrf2 Pathway: this compound is a known activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a critical role in the antioxidant and anti-inflammatory response of intestinal epithelial cells.[6][14][15]
-
HCAR2 Pathway: The active metabolite of DMF, monomethyl fumarate (MMF), is an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of HCAR2 in the gut can have immunomodulatory effects.[1][16][17]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of diarrhea and weight loss at target dose | Dose-dependent toxicity of DMF. | Implement a dose-escalation protocol. Start with a lower dose and gradually increase to the target dose over several days. Monitor animals closely for clinical signs. |
| Inconsistent results between animals | Improper oral gavage technique or inhomogeneous drug suspension. | Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. Prepare fresh DMF suspension daily and vortex thoroughly before each administration. |
| Signs of abdominal pain in animals (e.g., writhing, hunched posture) | Gastric irritation from DMF and its metabolite, methanol. | Consider splitting the daily dose into two administrations if feasible within the study design. If the issue persists, a temporary dose reduction may be necessary. For severe cases, consult with the institutional veterinarian for appropriate supportive care. |
| Unexpected mortality in the treatment group | Severe gastrointestinal toxicity leading to complications. | Immediately perform a necropsy to determine the cause of death, with a focus on the gastrointestinal tract. Re-evaluate the dosing regimen and consider using a lower starting dose or a slower titration schedule. |
| Histopathology shows significant gastric ulceration | Direct irritant effect of DMF on the gastric mucosa.[1] | If the study allows, explore co-administration with a vehicle that may have a coating effect. For future studies, consider evaluating a fumarate with a better GI safety profile, such as diroximel fumarate. |
Quantitative Data from Animal Studies
Table 1: Comparative Gastric Irritation of this compound (DMF) and XP23829 (a different MMF prodrug) in Rats after 4 Weeks of Dosing
| Compound | Dose (mg/kg/day) | Key Gastric Histopathology Findings |
| DMF | 300 | Ulceration, necrosis, and loss of mucosa of the glandular stomach. |
| XP23829 | (Dosed to achieve similar MMF exposure as 300 mg/kg/day DMF) | No adverse effects on the glandular stomach. |
Data sourced from McCullough et al., 2013.[1]
Table 2: Effects of this compound (DMF) in a Rat Model of Experimental Autoimmune Neuritis (EAN)
| Treatment Group | Dose (mg/kg, twice daily) | Incidence of EAN | Clinical Outcome |
| Control | 0 | 100% | N/A |
| DMF | 15 | 100% | No significant effect on clinical course. |
| DMF | 30 | 100% | No significant effect on clinical course. |
| DMF | 45 | 87.5% | Delayed onset and significantly reduced clinical signs of EAN. |
| DMF | 100 | Not reported | No clinical effects and no overt signs of toxicity. |
Data sourced from T. Grummel et al., 2015.[18]
Experimental Protocols
Protocol 1: Assessment of Gastric Irritation in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Acclimation: Acclimate animals for at least 5 days before the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, DMF low dose, DMF high dose).
-
DMF Formulation: Prepare a suspension of DMF in 0.5% methylcellulose in sterile water. Prepare fresh daily and vortex before each administration.
-
Administration: Administer DMF or vehicle via oral gavage once daily for the desired study duration (e.g., 4 weeks).
-
Clinical Observations: Monitor animals daily for clinical signs of GI distress, including changes in fecal consistency, activity levels, and posture. Record body weight at least twice weekly.
-
Terminal Procedures: At the end of the study, euthanize animals and perform a gross necropsy, paying close attention to the stomach and intestines.
-
Histopathology: Collect the stomach, fix in 10% neutral buffered formalin, and process for routine paraffin embedding. Section the stomach and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for evidence of ulceration, necrosis, inflammation, and mucosal hyperplasia.
Protocol 2: Induction and Assessment of Colitis in a Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Colitis Induction: Administer 3% dextran sulfate sodium (DSS) in the drinking water for 7 days to induce colitis.
-
Treatment: Administer DMF (e.g., 25 mg/kg) or vehicle by oral gavage twice daily.
-
Clinical Scoring: Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated based on these parameters.
-
Terminal Procedures: At the end of the study, euthanize the mice and collect the colon. Measure the colon length (shortening is a sign of inflammation).
-
Histopathology: Fix a section of the colon in 10% neutral buffered formalin for H&E staining. Evaluate for loss of epithelium and infiltration of inflammatory cells.[14]
Signaling Pathways and Experimental Workflows
DMF Metabolism and Initial GI Effects
The initial gastrointestinal side effects of DMF are primarily driven by its local metabolism within the gut.
Caption: Metabolism of DMF in the gastrointestinal tract.
Nrf2 Signaling Pathway in Intestinal Epithelial Cells
DMF activates the Nrf2 pathway, which is a key cellular defense mechanism against oxidative stress and inflammation in the gut.
Caption: Nrf2 signaling pathway activation by DMF.
Experimental Workflow for a DMF GI Tolerability Study
This diagram outlines a typical workflow for an in vivo study assessing the gastrointestinal tolerability of DMF.
References
- 1. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diroximel Fumarate Demonstrated Significantly Improved Gastrointestinal Tolerability Profile Compared to this compound in Patients with Multiple Sclerosis [prnewswire.com]
- 3. cmsc.confex.com [cmsc.confex.com]
- 4. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound ameliorates acute pancreatitis in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Intestine: From Main Suspect to Potential Ally against Gut Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protective Role of the NRF2-Keap1 Pathway in Maintaining Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Nrf2 signaling pathway on the improvement of intestinal epithelial barrier dysfunction by hyperbaric oxygen treatment after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diroximel Fumarate Demonstrated Significantly Improved Gastrointestinal Tolerability Profile Compared to this compound in Patients with Multiple Sclerosis | Alkermes plc [investor.alkermes.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Biogen Presents Data Demonstrating Improved Gastrointestinal Tolerability With VUMERITY™ (diroximel fumarate) Compared to TECFIDERA® (this compound) | Biogen [investors.biogen.com]
- 13. Investigational MS Treatment Diroximel Fumarate Has Improved Gastrointestinal Tolerability - - Practical Neurology [practicalneurology.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and Intestine: From Main Suspect to Potential Ally against Gut Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis [frontiersin.org]
- 18. This compound Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl Fumarate (DMF) Dosage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Dimethyl Fumarate (DMF) dosage to minimize toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (DMF) in cell culture?
This compound (DMF) is a cell-permeable ester of fumaric acid. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] DMF modifies cysteine residues on Keap1, an inhibitor of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2][3]
2. What is the typical dose range for DMF in cell culture, and what are its effects?
The effects of DMF are highly dose-dependent. Lower concentrations (typically < 25 µM) are often cytoprotective through the activation of the Nrf2 antioxidant pathway.[4] Higher concentrations (> 25 µM) can induce oxidative stress, leading to cytotoxicity, apoptosis, and necroptosis.[4][5] The optimal concentration is cell-type specific and should be determined empirically.
3. How should I prepare and store a DMF stock solution?
DMF should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][6] It is recommended to prepare fresh dilutions in culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1] Store the DMF stock solution at -20°C.
4. How long does it take for DMF to induce a cellular response?
The time course of DMF's effects can vary. Activation of the Nrf2 pathway, including Nrf2 nuclear translocation and upregulation of target genes, can be observed within hours (e.g., 6 hours).[1] Cytotoxic effects and apoptosis induction are typically observed after longer incubation periods, such as 24 to 72 hours.[5][7]
Troubleshooting Guide
Issue 1: High levels of cell death even at low DMF concentrations.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to DMF.
-
Possible Cause 2: Solvent (DMSO) toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%.[1] Run a vehicle control (medium with the same concentration of DMSO as the highest DMF dose) to assess solvent toxicity.
-
-
Possible Cause 3: Initial Glutathione (GSH) depletion. DMF can cause an initial, transient depletion of intracellular GSH, a key antioxidant.[8][9]
-
Solution: Consider pre-treating cells with N-acetylcysteine (NAC), a GSH precursor, to replenish GSH levels and mitigate initial toxicity.[10]
-
Issue 2: No observable effect of DMF on the Nrf2 pathway.
-
Possible Cause 1: Insufficient DMF concentration or incubation time. The concentration or duration of DMF treatment may not be sufficient to activate the Nrf2 pathway in your cell model.
-
Solution: Increase the DMF concentration or extend the incubation time. A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) can help identify the optimal time point for Nrf2 activation.[1]
-
-
Possible Cause 2: Inactive DMF. Improper storage or handling may have degraded the DMF.
-
Solution: Use a fresh stock of DMF. Ensure it is stored correctly at -20°C and protected from light and moisture.
-
-
Possible Cause 3: Assay sensitivity. The method used to detect Nrf2 activation (e.g., Western blot for Nrf2 or its target proteins like HO-1) may not be sensitive enough.
-
Solution: Confirm Nrf2 activation by multiple methods, such as immunofluorescence to observe Nrf2 nuclear translocation or qRT-PCR to measure the expression of Nrf2 target genes.[1]
-
Quantitative Data Summary
Table 1: Cytotoxic and Apoptotic Effects of this compound (DMF) on Various Cell Lines
| Cell Line | DMF Concentration (µM) | Incubation Time | Effect | Reference |
| Cutaneous T-cell lymphoma (CTCL) cells | 15.1 - 44.3 | Not Specified | IC50 (Induction of cell death) | [11] |
| B cells (from healthy controls) | 25 | Not Specified | Induction of apoptosis | [12] |
| B cells (from healthy controls) | 50 | Not Specified | Significant induction of apoptosis | [12] |
| Pancreatic cancer cell lines (PANC-1, CFPAC-1, Patu-8988) | 50, 100, 200 | 24 hours | Significant inhibition of cell growth | [5][13] |
| Pancreatic cancer cell line (Miapaca-2) | 25, 50, 100 | 24 hours | Significant inhibition of cell growth | [5][13] |
| Merkel cell carcinoma (MCC13) | 150 | 48 hours | Proliferation rate < 5% | [7] |
| Merkel cell carcinoma (MCC14.2, MCC26) | 100 | 48 hours | Proliferation rate < 5% | [7] |
| Colon cancer cell lines (SGC-7901, HT29, HCT116, CT26) | 20 - 200 | Not Specified | Decreased cell viability | [10] |
| Human mast cell line (HMC-1) | Not Specified | Not Specified | Potent induction of apoptotic cell death | [14] |
Table 2: Cytoprotective and Nrf2-Activating Effects of this compound (DMF)
| Cell Line | DMF Concentration (µM) | Incubation Time | Effect | Reference |
| Human retinal endothelial cells (HREC) | 10 | 6 hours | Increased Nrf2 total protein levels and HO-1 expression | [1] |
| Human retinal endothelial cells (HREC) | 10, 50 | 6 hours | Concentration-dependent decrease of intracellular ROS | [1] |
| Rat neural progenitor cells (rNPCs) | 10 | Not Specified | Increased expression of Nrf2 (RNA and protein) | [2] |
| Rat neural progenitor cells (rNPCs) | 20 | 1 day | Promoted survival under oxidative stress | [2] |
| SH-SY5Y human neuroblastoma cells | 30 | Not Specified | Preserved cellular viability from Aβ stimulation | [15] |
| Rat primary striatal cells | 10 | Not Specified | Markedly prevented hydrogen peroxide-induced cytotoxicity | [16] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methods described for assessing the cytotoxic effects of DMF.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DMF Treatment: Prepare serial dilutions of DMF in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMF-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
2. Apoptosis Detection using Annexin V/7-AAD Staining
This protocol is based on the principles of apoptosis assays used in DMF studies.[12]
-
Cell Treatment: Treat cells with the desired concentrations of DMF for the specified duration. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and 7-AAD-; early apoptotic cells are Annexin V+ and 7-AAD-; late apoptotic/necrotic cells are Annexin V+ and 7-AAD+.
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general guide based on methods for assessing oxidative stress.[1][17]
-
Cell Treatment: Treat cells with DMF as required.
-
Probe Loading: After treatment, incubate the cells with a fluorescent ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS to remove excess probe. Harvest the cells by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Nrf2 signaling pathway activation by this compound (DMF).
Caption: Experimental workflow for optimizing DMF dosage.
References
- 1. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethylfumarate induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple mechanisms of this compound in amyloid β-induced neurotoxicity in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective Effect of this compound on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethyl Fumarate (DMF) Derivative Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of Dimethyl Fumarate (DMF) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DMF) and its derivatives?
A1: The therapeutic effects of DMF are attributed to its ability to modulate oxidative stress and inflammation.[1][2] Upon oral administration, DMF is metabolized to its active metabolite, monomethyl fumarate (MMF).[3] Both DMF and MMF are electrophilic and can react with cysteine residues on proteins.[3] A key molecular target is Keap1 (Kelch-like ECH-associated protein 1).[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and degradation.[1] By modifying specific cysteine residues on Keap1, DMF and its derivatives disrupt the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and promote the transcription of a wide range of cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][4] Additionally, DMF exerts immunomodulatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and influencing T-cell differentiation.[1][5]
Q2: What are the main challenges in developing DMF derivatives with an improved therapeutic index?
A2: The primary challenges in the development of DMF derivatives are mitigating gastrointestinal (GI) side effects and flushing.[6][7] GI issues, including nausea, diarrhea, and abdominal pain, are common reasons for treatment discontinuation.[6][8] Flushing, characterized by redness and a feeling of warmth, is another frequent adverse event.[9] The goal is to design derivatives that retain or enhance the therapeutic efficacy of DMF, primarily through Nrf2 activation, while minimizing these off-target effects.
Q3: What are some of the next-generation DMF derivatives and how do they aim to improve the therapeutic index?
A3: Several next-generation derivatives have been developed to address the tolerability issues of DMF.
-
Diroximel Fumarate (DRF): Marketed as Vumerity®, DRF is rapidly converted to MMF in the body.[3] Clinical studies have shown that DRF is associated with a lower incidence of GI side effects compared to DMF, leading to fewer treatment discontinuations.[6][8]
-
Monomethyl Fumarate (MMF): Marketed as Bafiertam™, MMF is the active metabolite of DMF and DRF.[6] Administering MMF directly aims to provide the therapeutic benefits while potentially reducing the GI issues associated with the conversion of its parent compounds.[6]
-
Isosorbide di-(methyl fumarate) (IDMF): This is a novel derivative synthesized to avoid skin sensitization, a property of DMF that prevents its topical use for conditions like psoriasis.[10][11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Nrf2 Activation in Cellular Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Prepare fresh stock solutions of the DMF derivative for each experiment.- Store stock solutions at the recommended temperature and protect from light.- Verify compound integrity using analytical methods like HPLC or mass spectrometry. |
| Suboptimal Compound Concentration | - Perform a dose-response curve to determine the optimal concentration for Nrf2 activation in your specific cell line.- Consult literature for effective concentration ranges of similar compounds. |
| Cell Line Variability | - Ensure the chosen cell line expresses sufficient levels of Keap1 and Nrf2.- Consider using a reporter cell line with an ARE-driven luciferase or fluorescent protein for more sensitive and direct measurement of Nrf2 activity.[2][12] |
| Incorrect Assay Timing | - Optimize the incubation time with the DMF derivative. Nrf2 activation is a dynamic process, and the peak response time can vary between cell types and compounds. |
| Assay Interference | - If using a luciferase-based assay, screen for compounds that may directly inhibit or enhance luciferase activity.- For Western blotting, ensure antibody specificity and optimize blotting conditions. |
Issue 2: High Incidence of Gastrointestinal Side Effects in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formulation and Vehicle Effects | - Experiment with different formulations (e.g., suspension, solution, enteric-coated capsules) to improve GI tolerability.- Evaluate the effect of the vehicle alone on GI function. |
| Dosing Regimen | - Consider a dose-titration strategy, starting with a lower dose and gradually increasing to the target dose.[13][14]- Administering the compound with food, particularly a high-fat meal, can mitigate GI events.[13][15] |
| Off-Target Effects | - Investigate potential off-target interactions of the derivative that may contribute to GI toxicity.- The methanol produced from DMF metabolism has been suggested to contribute to GI irritation.[6] Derivatives that do not produce methanol may have better GI tolerability. |
| Assessment Method Sensitivity | - Utilize standardized scoring systems to quantify GI symptoms, such as the Modified Acute Gastrointestinal Symptom Scale (MAGISS).[16][17] |
Quantitative Data Summary
Table 1: Comparison of Gastrointestinal Tolerability of DMF and DRF
| Parameter | This compound (DMF) | Diroximel Fumarate (DRF) | Reference |
| Incidence of GI Treatment-Emergent Adverse Events (TEAEs) | 40% - 88% | 30.9% | [8] |
| Discontinuation due to GI TEAEs | 4.3% | < 1% | [8][14] |
Experimental Protocols
Protocol 1: Nrf2 Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway using a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells (or other suitable cell line) stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
DMF derivative stock solution (in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the DMF derivative in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the DMF derivative. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known Nrf2 activator).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control.
Protocol 2: Assessment of Gastrointestinal Symptoms in Rodent Models
This protocol provides a method for observing and scoring GI side effects in rodents following the administration of a DMF derivative.
Materials:
-
Male Wistar rats (or other appropriate rodent strain).
-
DMF derivative formulation.
-
Vehicle control.
-
Observation cages with transparent walls.
-
Scoring sheet.
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the DMF derivative or vehicle control orally by gavage.
-
Observe the animals continuously for the first 4 hours after dosing and then at regular intervals for up to 24 hours.
-
Score the following GI symptoms at each observation point:
-
Diarrhea: 0 = normal stools, 1 = soft stools, 2 = watery stools.
-
Abdominal Writhing: Count the number of writhes (stretching of the abdomen and hind limbs) over a 5-minute period.
-
Pica: Observe for the consumption of non-nutritive substances (e.g., bedding).
-
Reduced Food Intake: Measure the amount of food consumed over the 24-hour period post-dosing.
-
-
Calculate a composite GI symptom score for each animal.
-
Compare the scores between the treatment and vehicle control groups.
Visualizations
Caption: Nrf2 Signaling Pathway Activation by DMF Derivatives.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 4. This compound in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Understanding of the Mechanism of Action for this compound in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Comparative activity of this compound derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative activity of this compound derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 13. Consensus Management of Gastrointestinal Events Associated with Delayed-Release this compound: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommendations outline how to improve this compound tolerability | MDedge [mdedge.com]
- 15. Incidence and mitigation of gastrointestinal events in patients with relapsing–remitting multiple sclerosis receiving delayed-release this compound: a German phase IV study (TOLERATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cmsc.confex.com [cmsc.confex.com]
- 17. Gastrointestinal Tolerability of Delayed-Release this compound in a Multicenter, Open-Label Study of Patients with Relapsing Forms of Multiple Sclerosis (MANAGE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dimethyl Fumarate (DMF) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Dimethyl Fumarate (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound (DMF) a research focus?
A1: this compound (DMF) is an oral therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[1][2] However, it is characterized by some undesirable side effects, such as gastrointestinal issues and flushing, and has low bioavailability.[1][3] Enhancing its bioavailability can potentially lead to lower required doses, which may reduce side effects and improve patient compliance.
Q2: What is the primary active metabolite of DMF, and why is it important for bioavailability studies?
A2: The primary active metabolite of this compound (DMF) is Monomethyl Fumarate (MMF).[4][5] After oral administration, DMF undergoes rapid and extensive presystemic hydrolysis by esterases, converting it to MMF.[4][5] Consequently, plasma concentrations of DMF are often not quantifiable, and the therapeutic efficacy is attributed to MMF.[5] Therefore, bioavailability and bioequivalence studies for DMF formulations typically measure plasma concentrations of MMF.[5][6]
Q3: What are the main strategies currently being explored to enhance the bioavailability of DMF?
A3: Key strategies focus on advanced drug delivery systems and prodrug approaches. These include:
-
Lipid-Based Nanocarriers: Formulations like Solid Lipid Nanoparticles (SLNs) can improve the oral bioavailability of DMF.[7]
-
Polymeric Nanoparticles: Chitosan-based nanoparticles have been shown to offer sustained release and have the potential for improved bioavailability.[8]
-
Prodrugs of Monomethyl Fumarate (MMF): Developing prodrugs of MMF is another strategy to enhance its therapeutic profile and potentially reduce side effects.[9]
Q4: How does food intake affect the bioavailability of DMF?
A4: The effect of food on DMF bioavailability can vary. For some formulations, a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) of MMF.[4] However, for other formulations like Bafiertam™ (monomethyl fumarate), administration with or without food is possible.
Troubleshooting Guide
Issue 1: Low drug entrapment efficiency in nanoparticle formulations.
-
Possible Cause: Suboptimal formulation parameters.
-
Troubleshooting Steps:
-
Optimize Lipid and Surfactant Concentrations: For Solid Lipid Nanoparticles (SLNs), the concentration of lipids (e.g., stearic acid) and surfactants (e.g., Tween 80) significantly influences entrapment efficiency.[7] Systematically vary these concentrations to find the optimal ratio.
-
Adjust Sonication Time: The duration of ultrasonication during the preparation of SLNs can impact particle size and, consequently, entrapment efficiency.[7] Experiment with different sonication times to achieve smaller, more uniform nanoparticles.
-
Vary Polymer Concentrations: For chitosan nanoparticles, the concentrations of chitosan and a cross-linking agent like dextran sulfate are critical for efficient drug encapsulation.[10]
-
Issue 2: High inter-subject variability in pharmacokinetic profiles.
-
Possible Cause: Inherent variability in the absorption of delayed-release formulations or differences in gastric emptying times.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure strict adherence to fasting or fed conditions as specified in the study protocol, as food can influence absorption.[4][11]
-
Increase Sample Size: A larger number of subjects in preclinical or clinical studies can help to account for and statistically analyze the variability.
-
Consider Formulation Design: The variability might be inherent to the formulation. For instance, administering two capsules versus one can lead to different gastric emptying and absorption profiles.[11]
-
Issue 3: Inconsistent in vitro drug release profiles.
-
Possible Cause: Issues with the formulation's physical stability or the dissolution method.
-
Troubleshooting Steps:
-
Characterize Nanoparticle Stability: Assess the stability of the nanoparticle formulation over time, checking for aggregation or changes in particle size and zeta potential, which can affect drug release.[8]
-
Optimize Dissolution Test Conditions: Ensure that the dissolution medium and apparatus are appropriate for the formulation. For nanoparticle systems, methods like equilibrium dialysis are often used.[7][8] The pH of the buffer should be carefully controlled.[7]
-
Evaluate Drug Dispersion in the Matrix: For SLNs, an initial burst release might be observed, followed by sustained release, suggesting the drug is dispersed within the lipid matrix.[12] Inconsistent profiles could indicate non-homogenous drug distribution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound (DMF) and Monomethyl Fumarate (MMF) Formulations.
| Formulation | Active Moiety | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*hr/mL) | Half-life (h) | Reference |
| Tecfidera® (DMF) | MMF | 240 mg | 2170 | ~2-2.5 | 7010 (AUC24,ss) | ~1 | [9] |
| Bafiertam™ (MMF) | MMF | 190 mg | ~1750 | 4.03 | ~7000 (AUC0-inf) | ~0.57 | [4][5] |
| XP23829 (MMF Prodrug) Formulation 1 | MMF | 400 mg BID | 2200 | Not Reported | 6910 (AUC24,ss) | Not Reported | [9] |
| XP23829 (MMF Prodrug) Formulation 2 | MMF | 800 mg QD (fed) | 1830 | Not Reported | 5080 (AUC24,ss) | Not Reported | [9] |
| DMF-loaded SLNs | DMF | 50 mg/kg (rats) | Increased vs. pure DMF | Delayed vs. pure DMF | Increased vs. pure DMF | Higher than pure DMF | [7] |
Table 2: Characterization of Nanoparticle Formulations for DMF Delivery.
| Nanoparticle Type | Preparation Method | Average Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Hot emulsion, ultrasonication | 300 | -34.89 | 59 | 15 | [7][13] |
| Chitosan-Dextran Sulphate Nanoparticles | Polyelectrolyte complex coacervation | 324 - 355 | -34.85 | 65.36 | 28 | [8][10] |
| Chitosan-Alginate Nanoparticles | Ionotropic pre-gelation and polyelectrolyte complexation | 561 | -27.2 | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot emulsion and ultrasonication method.[7][14]
Materials:
-
This compound (DMF)
-
Stearic acid (lipid)
-
Soy lecithin (co-lipid)
-
Tween 80 (surfactant)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a specific amount of DMF in ethanol with sonication.
-
In a separate vessel, melt stearic acid at approximately 75°C. Add soy lecithin to the molten lipid.
-
Add the DMF solution to the molten lipid mixture with continuous stirring at 75°C.
-
Prepare the aqueous phase by dissolving Tween 80 in distilled water and heating it to 75°C.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 20 minutes) to form a hot o/w emulsion.
-
Cool the emulsion rapidly in an ice bath (2-5°C) while stirring to solidify the lipid nanoparticles.
-
Collect the prepared SLNs for characterization.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol describes a typical pharmacokinetic study to compare a novel DMF formulation to the pure drug.[7]
Study Design:
-
Animals: Wistar rats (male and female, 200-250g).
-
Groups:
-
Group 1: Control (e.g., pure DMF suspension, 50 mg/kg).
-
Group 2: Test (e.g., DMF-loaded SLNs, equivalent to 50 mg/kg DMF).
-
-
Administration: Oral gavage.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Analyze the concentration of MMF in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 3: Single-Dose, Randomized, Two-Way Crossover Bioequivalence Study in Healthy Humans
This protocol outlines a standard design for assessing the bioequivalence of two oral formulations.[5][6]
Study Design:
-
Subjects: Healthy adult male and non-pregnant female volunteers.
-
Design: Single-dose, open-label, randomized, two-period, two-sequence, crossover.
-
Treatments:
-
Test Formulation (e.g., two 95 mg MMF capsules).
-
Reference Formulation (e.g., one 240 mg DMF capsule).
-
-
Procedure:
-
Subjects are randomized to one of two treatment sequences (Test then Reference, or Reference then Test).
-
After an overnight fast, subjects receive a single dose of the assigned formulation with a standardized volume of water.
-
A washout period of sufficient duration (e.g., 2 days) separates the two treatment periods.
-
Blood samples are collected at pre-specified time points before and up to 24 hours after dosing in each period.
-
-
Bioanalytical Method: Plasma concentrations of MMF are determined using a validated LC-MS/MS method.
-
Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) for MMF are calculated.
-
The data are log-transformed, and an analysis of variance (ANOVA) is performed.
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) for Cmax and AUC are calculated.
-
Bioequivalence is concluded if the 90% confidence intervals fall within the pre-defined range of 80-125%.[5]
-
Visualizations
Caption: Activation of the Nrf2 signaling pathway by this compound (DMF) and its metabolite Monomethyl Fumarate (MMF).
Caption: Experimental workflow for developing and evaluating novel DMF formulations with enhanced bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preparation and Statistical Modeling of Solid Lipid Nanoparticles of this compound for Better Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Statistical Modeling of Solid Lipid Nanoparticles of this compound for Better Management of Multiple Sclerosis [apb.tbzmed.ac.ir]
- 14. ajchem-a.com [ajchem-a.com]
Addressing the instability of Dimethyl Fumarate in solution over time
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Dimethyl Fumarate (DMF) solutions. Due to its inherent instability in aqueous environments, proper handling and validation are critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF), and why is its stability in solution a critical issue?
This compound (DMF) is the methyl ester of fumaric acid, utilized as a therapeutic agent for conditions like multiple sclerosis and psoriasis.[1][2] It is an electrophilic prodrug that is rapidly metabolized to its active form, Monomethyl Fumarate (MMF).[1][3][4][5] The primary concern for researchers is DMF's susceptibility to degradation in solution, which can lead to a decrease in the effective concentration of the parent compound, causing variability and poor reproducibility in experimental results.
Q2: What are the primary degradation pathways for DMF in experimental solutions?
DMF degrades in solution primarily through two mechanisms:
-
Hydrolysis: DMF is rapidly hydrolyzed by esterases, particularly under basic or acidic pH conditions, to its active metabolite, Monomethyl Fumarate (MMF).[3][4][5][6][7] This is the main route of conversion in vivo but also occurs in vitro in aqueous buffers and media containing esterases (e.g., from serum).
-
Michael Addition: As an α,β-unsaturated carbonyl compound, DMF readily reacts with nucleophilic thiol groups, such as those in glutathione (GSH) or cysteine residues in proteins.[6][8][9][10] This reaction, known as succination, forms stable adducts and depletes the free DMF concentration. This is highly relevant in cell culture media and intracellular environments where glutathione is abundant.[6][11]
Q3: How does pH affect the stability of DMF in aqueous solutions?
The stability of DMF is highly dependent on the pH of the solution. It is most stable at neutral pH and is very susceptible to hydrolysis under both acidic and alkaline conditions.[12][13][14] Studies on degradation kinetics have shown that stability decreases in the order of pH 7 < 5 < 3 < 1 < 9.[12][13][14] Therefore, preparing stock solutions in a neutral, well-buffered system is crucial, but degradation can still occur.
Q4: How should I prepare and store DMF stock solutions?
To maximize stability and ensure accurate dosing, follow these guidelines:
-
Solvent Choice: DMF is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[15] Prepare a high-concentration primary stock solution in anhydrous-grade DMSO.
-
Storage: Store the primary DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. A product information sheet suggests a solid-state stability of at least 4 years at -20°C.[15]
-
Aqueous Solutions: DMF is only sparingly soluble in aqueous buffers.[15] Aqueous solutions should be prepared fresh for each experiment by diluting the DMSO stock into the final buffer or medium immediately before use. It is not recommended to store aqueous solutions for more than one day.[15]
Q5: How stable is DMF in typical cell culture media?
The stability of DMF in cell culture media is generally low due to several factors:
-
Aqueous Environment: The presence of water facilitates hydrolysis.
-
Physiological pH: Media is typically buffered around pH 7.4, where hydrolysis occurs.
-
Serum Components: If the medium is supplemented with serum, esterases present in the serum will rapidly hydrolyze DMF to MMF.[16]
-
Media Components: Amino acids (like cysteine) and other components (like glutathione) can react with DMF via Michael addition.[17]
Given these factors, the effective concentration of DMF can decrease significantly over the course of a typical 24-48 hour cell culture experiment. It is advisable to either refresh the media with newly added DMF at regular intervals or to characterize the stability in your specific medium over the experimental time course.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity in my experiments.
This is the most common issue when working with DMF and is often linked to its instability. Use the following decision tree to diagnose the problem.
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
|---|---|
| Dimethylformamide (DMF) | 12 |
| Dimethyl Sulfoxide (DMSO) | 5 |
| Ethanol | 2 |
| 1:1 DMF:PBS (pH 7.2) | 0.5 |
Data sourced from product information sheet.[15]
Table 2: pH-Dependent Stability of this compound This table summarizes the relative stability of DMF across a range of pH values based on degradation kinetic studies.
| pH | Relative Stability | Key Degradation Process |
|---|---|---|
| 1 | Low | Acid-catalyzed hydrolysis |
| 3 | Moderate | Acid-catalyzed hydrolysis |
| 5 | High | Minimal hydrolysis |
| 7 | Highest | Minimal hydrolysis |
| 9 | Very Low | Base-catalyzed hydrolysis |
Stability order: 7 < 5 < 3 < 1 < 9 (where '<' indicates decreasing stability).[12][13][14]
Experimental Protocols
Protocol 1: Preparation and Handling of a DMF Stock Solution
This protocol outlines the recommended procedure for preparing and storing a stable, high-concentration stock of DMF.
Protocol 2: Quantification of DMF by Reverse-Phase HPLC
This method allows for the verification of DMF concentration in stock solutions or the assessment of its degradation over time in aqueous media. This protocol is adapted from published stability-indicating methods.[12][13][18]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Inertsil®, 250 x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Curve Preparation: a. Prepare a 1 mg/mL stock solution of DMF in methanol. b. Create a series of standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. c. Inject each standard in triplicate to establish a linear calibration curve of peak area versus concentration. The retention time for DMF should be around 3-8 minutes depending on the specific system.[12][18]
-
Sample Preparation: a. Dilute your DMSO stock solution or experimental sample to fall within the linear range of the standard curve using the mobile phase. b. For samples from cell culture media, a protein precipitation step may be necessary. Add 2 volumes of cold acetonitrile, vortex, centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet proteins, and inject the supernatant.
-
Analysis: a. Inject the prepared sample into the HPLC system. b. Integrate the peak corresponding to the retention time of DMF. c. Calculate the concentration of DMF in the sample using the linear regression equation from the standard curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Utilization of this compound and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) | springermedizin.de [springermedizin.de]
- 5. WO2019079277A1 - Polymeric compositions of monomethyl fumarate in treating relapsingâremitting multiple sclerosis and psoriasis - Google Patents [patents.google.com]
- 6. Reactivity of this compound and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Role of Glutathione-S Transferase in Psoriasis and Associated Comorbidities and the Effect of this compound in This Pathway [frontiersin.org]
- 12. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability indicating RP‐HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics | Scilit [scilit.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
Technical Support Center: Mitigating Dimethyl Fumarate (DMF)-Induced Flushing in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing flushing, a common side effect observed in clinical trials of Dimethyl Fumarate (DMF).
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of DMF-induced flushing?
A1: The precise mechanism is not fully elucidated, but evidence suggests it is mediated by the activation of the Hydroxycarboxylic Acid Receptor 2 (HCAR2) by monomethyl fumarate (MMF), the active metabolite of DMF.[1] This activation leads to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which are potent vasodilators.[1][2][3] This vasodilation of cutaneous blood vessels results in the characteristic symptoms of flushing, such as redness, warmth, and itching.[1][4]
Q2: What are the most effective strategies to mitigate DMF-induced flushing?
A2: The primary strategies to reduce the incidence and severity of flushing include:
-
Administration with food: Taking DMF with a meal, particularly one containing fats and protein, can help reduce flushing.[4][5][6]
-
Aspirin pre-treatment: Administering a non-enteric-coated aspirin (up to 325 mg) 30 minutes prior to DMF dosing has been shown to significantly reduce the incidence and severity of flushing.[2][4][7][8]
-
Dose Titration: Starting with a lower dose of DMF and gradually increasing to the target dose over a period of time may help improve tolerability, although some studies suggest it may not have a significant effect on flushing.[2][6][7]
Q3: How effective is aspirin in preventing flushing?
A3: Clinical studies have demonstrated that pre-treatment with 325 mg of non-enteric-coated aspirin 30 minutes before DMF administration can significantly reduce the incidence, severity, and the number of flushing events.[3][7][8] One study in healthy volunteers showed a reduction in the incidence of flushing from approximately 80% in the group receiving DMF without aspirin to a lower percentage in the group pre-treated with aspirin.[9]
Q4: Can taking DMF with food completely prevent flushing?
A4: While taking DMF with food can lessen the incidence of flushing for many individuals, it may not completely eliminate it.[4][5] The effect of food can also vary between individuals. Combining administration with food and other mitigation strategies may be more effective.
Q5: Is slow dose titration an effective method to prevent flushing?
A5: The evidence for the effectiveness of slow dose titration in specifically mitigating flushing is mixed. Some studies and expert opinions suggest it as a potential strategy.[2][6] However, a study in healthy volunteers found that a slow dose titration of DMF did not have a significant effect on flushing events.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Patient experiences significant flushing despite taking DMF with food. | Individual variability in response to food. Insufficient fat/protein content in the meal. | 1. Advise the patient to take DMF with a more substantial meal that includes healthy fats and proteins. 2. Consider implementing aspirin pre-treatment 30 minutes before DMF administration.[2][4] |
| Flushing persists even with aspirin pre-treatment. | Incorrect timing of aspirin administration. Enteric-coated aspirin used. Insufficient aspirin dose. Individual resistance. | 1. Ensure non-enteric-coated aspirin (up to 325 mg) is taken approximately 30 minutes before the DMF dose.[3][4] 2. Verify the patient is not using an enteric-coated formulation of aspirin. 3. If flushing is still bothersome, a temporary dose reduction of DMF could be considered, with a plan to re-escalate as tolerated.[6] |
| Patient is hesitant to take aspirin regularly. | Concerns about potential side effects of long-term aspirin use. | 1. Educate the patient that aspirin pre-treatment is often only necessary during the initial weeks of DMF therapy when flushing is most common.[2] 2. Discuss the risks and benefits of short-term aspirin use with the patient. 3. Emphasize the importance of taking DMF with food as a non-pharmacological mitigation strategy.[4] |
Data Presentation
Table 1: Effect of Aspirin Pre-treatment on DMF-Induced Flushing (Healthy Volunteers)
| Treatment Group | Number of Subjects (n) | Incidence of Flushing | Severity of Flushing | Number of Flushing Events |
| DMF without Aspirin | 43 | High | Mostly mild to moderate | Higher |
| DMF with Aspirin (325 mg) | 43 | Reduced | Reduced | Reduced |
| Placebo | 44 | Low | N/A | Low |
| Slow Dose Titration DMF | 42 | No significant difference from DMF without Aspirin | No significant difference | No significant difference |
| Data summarized from a study in healthy volunteers.[7] |
Table 2: Incidence of Flushing in Pivotal Phase 3 Trials (DEFINE and CONFIRM)
| Treatment Group | Incidence of Flushing | Discontinuation due to Flushing |
| This compound | 36% - 40% | 2.5% - 3% |
| Placebo | 5% | <1% |
| Data from integrated analysis of the DEFINE and CONFIRM studies.[9][10][11] |
Experimental Protocols
Protocol 1: Aspirin Pre-treatment for Mitigation of Flushing
-
Subject Selection: Subjects planned to receive delayed-release this compound.
-
Materials:
-
Delayed-release this compound capsules.
-
Non-enteric-coated aspirin tablets (e.g., 325 mg).
-
Placebo for aspirin (for control groups).
-
-
Procedure:
-
Administer one tablet of non-enteric-coated aspirin (up to 325 mg) or placebo to the subject 30 minutes prior to the administration of the this compound dose.[4][7]
-
Administer the prescribed dose of this compound.
-
This pre-treatment is typically recommended for the first month of therapy, as the incidence of flushing tends to decrease over time.[2]
-
-
Data Collection:
-
Record the incidence, severity (e.g., using a visual analog scale), and duration of any flushing events.
-
Monitor for any adverse events related to aspirin or DMF.
-
Protocol 2: Slow Dose Titration of this compound
-
Subject Selection: Subjects initiating treatment with delayed-release this compound.
-
Materials:
-
Delayed-release this compound capsules (e.g., 120 mg and 240 mg).
-
-
Procedure:
-
Week 1: Administer 120 mg of this compound once daily.
-
Week 2: Increase the dose to 120 mg twice daily.
-
Week 3: Increase the dose to 120 mg in the morning and 240 mg in the evening.
-
Week 4 and onwards: Administer the target dose of 240 mg twice daily.[2]
-
Note: A study in healthy volunteers utilized a similar titration schedule but did not find a significant impact on flushing.[7]
-
-
Data Collection:
-
Record the incidence, severity, and duration of any flushing events throughout the titration period and after reaching the target dose.
-
Monitor for overall tolerability and any other adverse events.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced flushing.
Caption: Experimental workflow for mitigating DMF-induced flushing.
Caption: Logical relationships of DMF, flushing, and mitigation strategies.
References
- 1. drugs.com [drugs.com]
- 2. This compound: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing DMF & MMF Clinical Trials - BioPharma Services [biopharmaservices.com]
- 4. Managing Common Side Effects | Tecfidera® (this compound) [tecfidera.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. What are the best ways to reduce flushing and gastrointestinal upset when using this compound (Tecfidera)? | MS Trust [mstrust.org.uk]
- 7. Effect of Aspirin Pretreatment or Slow Dose Titration on Flushing and Gastrointestinal Events in Healthy Volunteers Receiving Delayed-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations outline how to improve this compound tolerability | MDedge [mdedge.com]
- 10. Recommendations Outline How to Improve this compound Tolerability in MS | MDedge [mdedge.com]
- 11. Clinical Significance of Gastrointestinal and Flushing Events in Patients with Multiple Sclerosis Treated with Delayed-Release this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment protocols for Dimethyl Fumarate in chronic disease models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl Fumarate (DMF) in preclinical chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound (DMF) is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in vivo.[1] The therapeutic effects are attributed to its ability to modulate oxidative stress and immune responses.[2] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which leads to its degradation.[2] DMF and MMF are electrophilic compounds that modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[2][3] This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and promote the transcription of cytoprotective genes, such as heme oxygenase-1 (HO-1).[2][4] Additionally, DMF has immunomodulatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[2][4]
References
- 1. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
Technical Support Center: Long-Term Administration of Dimethyl Fumarate to Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Dimethyl Fumarate (DMF) to rodents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMF)?
A1: DMF's therapeutic effects are largely attributed to its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). DMF modifies cysteine residues on Keap1, disrupting this interaction and allowing Nrf2 to move into the nucleus.[1][3] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) to initiate the transcription of various antioxidant and cytoprotective genes.[1][3] Additionally, DMF has immunomodulatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in pro-inflammatory responses.[1][4]
Q2: What are the common routes of administration for DMF in long-term rodent studies?
A2: The most common route for long-term administration of DMF in rodents is oral gavage.[5][6] This method allows for precise dosage control. Another method is incorporating DMF into the animal's diet, though this may present challenges with palatability and dose consistency.
Q3: What are the most frequently observed side effects of long-term DMF administration in rodents?
A3: Gastrointestinal (GI) issues are a common adverse effect of DMF treatment in both rodents and humans.[7][8] These can manifest as diarrhea, abdominal pain, and nausea.[8] Flushing, characterized by redness and warmth of the skin, is another prevalent side effect.[8][9] Weight loss or reduced weight gain can also be observed, particularly at the beginning of treatment.[10]
Q4: Are there any known long-term complications associated with DMF administration in rodents?
A4: While many studies focus on shorter-term administration, some long-term studies have noted potential complications. One study observed that while DMF reduced inflammation in the short-term, this effect was not sustained in the long-term in a focal EAE model.[11] Another study reported that chronic DMF treatment led to increased expression of active microglia/macrophage markers and higher immunoglobulin levels near an implant site, suggesting a heightened long-term neuroinflammatory response in that specific context.[12]
Troubleshooting Guides
Issue 1: Rodents are exhibiting signs of gastrointestinal distress (e.g., diarrhea, weight loss) after DMF administration.
| Possible Cause | Troubleshooting Step |
| High initial dose | Start with a lower dose and gradually escalate to the target dose over several days. This allows the animals to acclimate to the treatment.[13] |
| Vehicle irritation | Ensure the vehicle used (e.g., methylcellulose) is prepared correctly and is not contributing to the GI upset. Consider testing the vehicle alone in a control group. |
| Dehydration | Monitor for signs of dehydration, especially if diarrhea is present. Ensure ad libitum access to water. Consider providing supplemental hydration if necessary. |
| Formulation issues | If mixing DMF in the diet, ensure it is evenly distributed to avoid ingestion of "hot spots" of high concentration. Check for any changes in food consumption. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | For oral gavage, ensure proper technique to deliver the full dose each time. For diet administration, monitor food intake to ensure consistent drug consumption. |
| DMF degradation | Prepare DMF suspensions fresh daily to avoid degradation. If mixed in the diet, assess the stability of DMF in the chow over the intended period of use. |
| Strain-specific differences | Be aware that different rodent strains may metabolize and respond to DMF differently.[5] What is effective in one strain may not be in another. |
| Timing of administration | Administer DMF at the same time each day to maintain consistent pharmacokinetic and pharmacodynamic profiles.[13] |
Issue 3: Animals are showing signs of flushing (redness, warmth, particularly of the ears).
| Possible Cause | Troubleshooting Step |
| Vasodilation effect of DMF | This is a known side effect. Monitor the severity and duration. In clinical settings, aspirin is sometimes used to mitigate flushing, but this would need to be carefully considered and justified in a research setting.[8] |
| Stress from handling/gavage | Ensure that handling and gavage techniques are minimally stressful to the animals, as stress can exacerbate physiological responses. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages Used in Rodent Studies
| Rodent Species | Disease Model | Dosage | Administration Route | Vehicle | Reference |
| Rat (Lewis) | Experimental Autoimmune Neuritis (EAN) | 15, 30, 45, 100 mg/kg (twice daily) | Oral Gavage | 0.08% Methylcellulose | [5] |
| Rat (Sprague Dawley) | Spared Nerve Injury | 30, 100, 300 mg/kg (daily) | Oral Gavage | 2% Methylcellulose | [13] |
| Rat (Wistar) | Chronic Pancreatitis | 25 mg/kg (daily) | Oral Gavage | Normal Saline | |
| Mouse (C57BL/6J) | Experimental Autoimmune Encephalomyelitis (EAE) | 7.5 mg/kg (every 12h) | Oral Gavage | PBS | [7] |
| Mouse | Age-associated Infertility | 20 mg/kg (daily) | Oral Gavage | 0.1 ml Methylcellulose | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of DMF in Rats
-
Preparation of DMF Suspension:
-
On the day of administration, weigh the required amount of this compound (Sigma-Aldrich).
-
Prepare a 0.08% methylcellulose solution in tap water as the vehicle.[5]
-
Suspend the DMF in the methylcellulose solution to achieve the desired final concentration (e.g., for a 45 mg/kg dose, a 9 mg/ml suspension would require a 5 ml/kg gavage volume).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the appropriate length for gavage needle insertion.
-
Insert the gavage needle smoothly into the esophagus. Do not force the needle.
-
Slowly administer the prepared DMF suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Dosing Regimen:
-
Administer the DMF suspension twice daily, approximately 12 hours apart.[5]
-
For long-term studies, maintain a consistent dosing schedule throughout the experimental period.
-
Visualizations
Caption: this compound (DMF) activates the Nrf2 signaling pathway.
Caption: General experimental workflow for long-term DMF administration in rodents.
Caption: Troubleshooting logic for addressing adverse events in DMF-treated rodents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 4. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Effect of this compound on rats with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound decreases short-term but not long-term inflammation in a focal EAE model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oral this compound reduces peripheral neuropathic pain in rodents via NFE2L2 antioxidant signaling - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Dimethyl Fumarate concentration for optimal Nrf2 activation without cytotoxicity
Welcome to the technical support center for researchers utilizing Dimethyl Fumarate (DMF) to modulate the Nrf2 signaling pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal Nrf2 activation while minimizing cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of DMF for observing Nrf2 activation in cell culture?
A1: The optimal concentration of this compound (DMF) for Nrf2 activation is cell-type dependent and typically ranges from 10 µM to 100 µM. For instance, in Human Retinal Endothelial Cells (HREC), a concentration-dependent increase in Nrf2 and its downstream target HO-1 is observed starting from 10 µM of DMF, with significant increases at 50 µM.[1][2] In other contexts, such as cancer cell lines, concentrations between 50 µM and 200 µM have been used to study DMF's effects.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: At what concentrations does DMF typically become cytotoxic?
A2: Cytotoxicity is also cell-type specific and concentration-dependent. While concentrations up to 50 µM are well-tolerated in HREC for long-term treatments, cytotoxic effects are often observed at higher concentrations in other cell lines.[1] For example, in some cancer cell lines, significant cytotoxicity is observed in the 50 µM to 200 µM range.[3] In non-tumorigenic cell lines like ARPE-19 and 3T3, 100 µM DMF showed a reduction in cell viability at 24 hours, but the cells recovered after 48 and 72 hours, suggesting a transient effect in some non-cancerous cells.[4] Always determine the cytotoxic threshold in your experimental system using a cell viability assay.
Q3: How does DMF activate the Nrf2 pathway?
A3: this compound (DMF) is an electrophilic compound that activates the Nrf2 pathway primarily by modifying cysteine residues on the Keap1 protein.[1][2] Keap1 is a negative regulator that sequesters Nrf2 in the cytoplasm and targets it for degradation.[5] By reacting with Keap1, DMF disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of cytoprotective and antioxidant enzymes like HO-1 and NQO1.[5]
Q4: What is the difference between this compound (DMF) and its metabolite, Monomethyl Fumarate (MMF)?
A4: DMF is a prodrug that is rapidly metabolized to Monomethyl Fumarate (MMF), which is the primary active metabolite found in serum.[7] While both can activate Nrf2, MMF is a less potent Nrf2 activator in vitro compared to DMF.[8][9] However, MMF exhibits less toxicity, potentially because it has a lower capacity for non-specific alkylation and does not deplete glutathione (GSH) to the same extent as DMF.[8][10] Some studies suggest that the therapeutic effects of MMF may also be mediated by other targets, such as the hydroxycarboxylic acid receptor 2 (HCAR2).[8]
Q5: For how long should I treat my cells with DMF to see Nrf2 activation?
A5: The time required to observe Nrf2 activation can vary. In HREC, increased protein levels of Nrf2 and HO-1 were detected as early as 6 hours after treatment.[1][2] However, optimal incubation times should be determined empirically for your specific cell line and experimental goals. Short-term (e.g., 3-6 hours) and long-term (e.g., 24-72 hours) treatments may yield different results regarding the magnitude and duration of Nrf2 activation and the onset of cytotoxicity.
Q6: I am not seeing Nrf2 activation with DMF treatment. What could be the problem?
A6: Several factors could contribute to a lack of Nrf2 activation. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue. Common culprits include suboptimal DMF concentration, insufficient incubation time, issues with DMF stability, or problems with your detection assay.
Troubleshooting Guides
Issue 1: No or Low Nrf2 Activation Detected
This guide will help you troubleshoot experiments where you do not observe the expected increase in Nrf2 activity or its target gene expression after DMF treatment.
Troubleshooting Steps:
-
Verify DMF Concentration and Preparation:
-
Action: Prepare fresh DMF stock solutions. DMF is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.
-
Rationale: Improperly stored or diluted DMF can lose its activity. High concentrations of DMSO can be toxic to cells and interfere with the experiment.
-
-
Optimize DMF Concentration and Incubation Time:
-
Action: Perform a dose-response (e.g., 1 µM to 100 µM) and time-course (e.g., 3, 6, 12, 24 hours) experiment.
-
Rationale: The optimal concentration and time for Nrf2 activation are highly dependent on the cell type.[1]
-
-
Check for DMF Stability in Culture Media:
-
Confirm Assay Sensitivity and Specificity:
-
Action: Include a positive control for Nrf2 activation if available (e.g., sulforaphane). When using antibodies for Western blotting, ensure they are validated for your application and that you are using the correct antibody dilution and detection method.
-
Rationale: Technical issues with the assay, such as a faulty antibody, can lead to false-negative results.
-
Issue 2: High Cytotoxicity Observed at Expected Nrf2-Activating Concentrations
This guide will assist you if you are observing significant cell death at DMF concentrations where you expect to see Nrf2 activation.
Troubleshooting Steps:
-
Perform a Detailed Cytotoxicity Assay:
-
Action: Use a reliable cell viability assay (e.g., MTT, PrestoBlue, or LDH release) to determine the precise IC50 of DMF for your cell line over different time points (e.g., 24, 48, 72 hours).
-
Rationale: Different cell lines have varying sensitivities to DMF.[4][13][14] A detailed toxicity profile is essential for selecting a sub-lethal concentration for your Nrf2 activation studies.
-
-
Lower the DMF Concentration and/or Shorten the Incubation Time:
-
Action: Based on your cytotoxicity data, select a concentration that shows minimal cell death but is still within the range reported to activate Nrf2 (e.g., 10-50 µM).[1] Consider shorter incubation times.
-
Rationale: Nrf2 activation is often an early response to DMF, and shorter exposure may be sufficient to trigger the pathway without causing significant cell death.
-
-
Assess Basal Oxidative Stress Levels:
-
Action: Measure basal reactive oxygen species (ROS) levels in your cells.
-
Rationale: Cells with high intrinsic oxidative stress may be more susceptible to the initial GSH-depleting effects of DMF, leading to increased cytotoxicity.[8]
-
-
Consider Using Monomethyl Fumarate (MMF):
Data Presentation
Table 1: Effective Concentrations of this compound for Nrf2 Activation in Various Cell Types
| Cell Type | Effective Concentration Range | Incubation Time | Key Nrf2 Target Genes Upregulated | Reference |
| Human Retinal Endothelial Cells (HREC) | 10 µM - 50 µM | 6 hours | HO-1 | [1][2] |
| SH-SY5Y (Human Neuroblastoma) | 30 µM | - | HO-1, MnSOD | [15] |
| CTCL (Cutaneous T-cell Lymphoma) | 3 µM | 48 hours | (Inferred via NF-κB inhibition) | [13] |
| Mouse and Rat Neural Progenitor Cells | - | - | Nrf2, Gstp1, Sod2, Nqo1, Srxn1, Fth1 | [16] |
Table 2: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Type | Cytotoxic Concentration (IC50 or Significant Viability Loss) | Incubation Time | Assay | Reference |
| MiaPaca-2 (Pancreatic Cancer) | ~100 µM | 24-72 hours | Cell Viability Assay | [4] |
| SW480 (Colon Carcinoma) | ~100 µM | 24-72 hours | Cell Viability Assay | [4] |
| ARPE-19 and 3T3 (Non-tumorigenic) | 100 µM (transient effect) | 24 hours | Cell Viability Assay | [4] |
| HH (CTCL Cell Line) | 15.1 µM (IC50) | - | Cell Death Assay | [13] |
| SeAx (CTCL Cell Line) | 44.3 µM (IC50) | - | Cell Death Assay | [13] |
| Pancreatic Carcinoma Cell Lines | Dose-dependent decrease from 25 µM | 24 hours | Cell Viability Assay | [17] |
| Merkel Cell Carcinoma Cell Lines | 10 µM - 200 µM | 24-48 hours | MTT Assay | [14] |
| Gastrointestinal Cancer Cell Lines | 50 µM - 200 µM | - | Cell Viability Assay | [3] |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 and HO-1
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of DMF or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 (at manufacturer's recommended dilutions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
DMF Treatment: Treat cells with a range of DMF concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
References
- 1. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is highly cytotoxic in KRAS mutated cancer cells but spares non-tumorigenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 9. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Multiple mechanisms of this compound in amyloid β-induced neurotoxicity in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | this compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
Dimethyl Fumarate Experimental Use: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the experimental use of Dimethyl Fumarate (DMF).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (DMF) in a research context?
This compound is primarily known as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. As an electrophilic molecule, DMF reacts with cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the proteasomal degradation of Nrf2. Consequently, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a wide array of cytoprotective and antioxidant genes.
2. What is the difference between this compound (DMF) and Monomethyl Fumarate (MMF)?
DMF is the dimethyl ester of fumaric acid, while Monomethyl Fumarate (MMF) is its primary active metabolite. In vivo, DMF is rapidly hydrolyzed by esterases into MMF. While both are biologically active, they can exhibit different potencies and effects in vitro. DMF is generally considered a more potent activator of the Nrf2 pathway than MMF and is a stronger depletor of cellular glutathione (GSH). It is crucial to consider which form is more relevant to the specific research question. For in vitro studies aiming to mimic the in vivo physiological state after oral DMF administration, using MMF might be more appropriate.
3. What are the common off-target effects of DMF in experiments?
Besides its effects on the Nrf2 pathway, DMF can have off-target effects, primarily due to its electrophilic nature and its ability to react with cysteine residues on various proteins, a process known as "succination". This can lead to the modulation of other signaling pathways, such as the inhibition of the NF-κB pathway, which is involved in inflammation. Furthermore, high concentrations of DMF can lead to significant depletion of intracellular glutathione (GSH), a major antioxidant, which can induce oxidative stress and cytotoxicity.
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: DMF Solution Instability.
-
Troubleshooting: DMF is susceptible to hydrolysis, especially in aqueous solutions. It is recommended to prepare fresh stock solutions in an appropriate organic solvent like DMSO and to not store aqueous working solutions for more than a day. When preparing stock solutions, using fresh, anhydrous DMSO is crucial as moisture can reduce solubility and stability.
-
-
Possible Cause 2: Improper DMF Concentration.
-
Troubleshooting: The optimal concentration of DMF is highly cell-type dependent. It is essential to perform a dose-response curve to determine the ideal concentration that induces the desired effect (e.g., Nrf2 activation) without causing significant cytotoxicity. For example, concentrations ranging from 10 µM to 100 µM are often used in vitro.
-
-
Possible Cause 3: High Solvent Concentration.
-
Troubleshooting: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent as the DMF-treated samples) in your experiments.
-
-
Possible Cause 4: Cell Culture Conditions.
-
Troubleshooting: Ensure that cell density, passage number, and overall cell health are consistent across experiments. Stressed or unhealthy cells may respond differently to DMF treatment.
-
Issue: Difficulty in detecting Nrf2 activation.
-
Possible Cause 1: Suboptimal Time Point for Analysis.
-
Troubleshooting: Nrf2 activation is a dynamic process. Nuclear translocation of Nrf2 can be transient. It is advisable to perform a time-course experiment to identify the peak of Nrf2 activation. For instance, Nrf2 nuclear translocation can often be observed within hours of DMF treatment.
-
-
Possible Cause 2: Insufficient DMF Concentration.
-
Troubleshooting: The concentration of DMF may not be sufficient to induce a detectable level of Nrf2 activation in your specific cell type. Refer to your dose-response curve to ensure you are using an appropriate concentration.
-
-
Possible Cause 3: Issues with Western Blotting Technique.
-
Troubleshooting: Ensure proper cell fractionation to isolate nuclear and cytoplasmic proteins for western blotting. Use appropriate loading controls for each fraction (e.g., Histone H3 for nuclear, GAPDH or β-actin for cytoplasmic). Confirm the specificity and optimal dilution of your primary antibodies against Nrf2 and downstream targets like HO-1.
-
In Vivo Experimentation
Issue: Poor bioavailability or inconsistent results in animal models.
-
Possible Cause 1: Inadequate Formulation and Administration Route.
-
Troubleshooting: DMF has poor aqueous solubility. For oral administration, it is often formulated in a vehicle like corn oil or a suspension with methylcellulose. The choice of vehicle and route of administration can significantly impact bioavailability and should be optimized for the specific animal model.
-
-
Possible Cause 2: Rapid Metabolism to MMF.
-
Troubleshooting: As DMF is quickly converted to MMF in vivo, consider measuring MMF levels in plasma or tissues to assess exposure. Depending on the research question, direct administration of MMF might be a more controlled approach.
-
-
Possible Cause 3: Animal-to-Animal Variability.
-
Troubleshooting: Ensure consistent dosing and handling of animals. Factors such as age, sex, and health status can influence drug metabolism and response. Randomize animals into treatment groups to minimize bias.
-
Issue: Observation of adverse effects in animals.
-
Possible Cause 1: Gastrointestinal Issues.
-
Troubleshooting: Similar to humans, animals may experience gastrointestinal side effects. Monitor animals for signs of distress, weight loss, or changes in behavior. If necessary, adjust the dose or formulation. Administering DMF with food may help mitigate these effects.
-
-
Possible Cause 2: Flushing.
-
Troubleshooting: Flushing (redness and warmth of the skin) is a known side effect in humans. While more difficult to observe in animals, be aware of potential changes in skin coloration or behavior that might indicate a similar reaction.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~5-29 mg/mL | |
| Ethanol | ~2-10 mg/mL | |
| Dimethylformamide (DMF) | ~12 mg/mL | |
| Water | ~1.6 mg/mL (sparingly soluble) | |
| Methanol | ~30-36 mg/mL | |
| PBS (pH 7.2) with 1:1 DMF | ~0.5 mg/mL |
Table 2: Common In Vitro Concentrations and In Vivo Dosages of this compound
| Application | Concentration/Dosage | Cell/Animal Model | Reference |
| In Vitro | |||
| Nrf2 Activation | 10-100 µM | Human Astrocytes, Human Retinal Endothelial Cells | |
| Cytotoxicity Assay | 20-200 µM | Colon Cancer Cells | |
| Neuroprotection | 10 µM | Primary Cortical Cultures | |
| In Vivo | |||
| Neuroprotection (Stroke) | 30-45 mg/kg | Mice | |
| Anti-inflammatory | 50-100 mg/kg | Mice | |
| Friedreich's Ataxia Model | 110 mg/kg | Mice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out 14.41 mg of this compound (MW: 144.13 g/mol ).
-
Dissolve in 1 mL of anhydrous DMSO to make a 100 mM stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the 100 mM DMF stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a 100 µM working solution, add 1 µL of 100 mM stock to 1 mL of medium).
-
Mix well by gentle pipetting or inverting the tube.
-
Use the working solution immediately after preparation. Do not store aqueous solutions of DMF.
-
Important: The final DMSO concentration in the culture medium should not exceed 0.5%.
-
Protocol 2: Western Blot Analysis of Nrf2 Activation
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with DMF at the desired concentrations and for the determined time points. Include a vehicle control (DMSO).
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol to separate the two fractions. Alternatively, use RIPA buffer for whole-cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (and downstream targets like HO-1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest to a loading control (e.g., Histone H3 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Mandatory Visualization
Caption: Nrf2 signaling pathway activation by this compound.
Caption: In vitro experimental workflow for assessing DMF effects.
Validation & Comparative
A Comparative Analysis of Dimethyl Fumarate and Glatiramer Acetate in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent immunomodulatory therapies for Multiple Sclerosis (MS), Dimethyl Fumarate (DMF) and Glatiramer Acetate (GA), with a focus on their evaluation in experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for MS. This document summarizes their mechanisms of action, presents key experimental data from preclinical studies, and provides detailed experimental protocols relevant to their study in EAE models.
Introduction
This compound (DMF) and Glatiramer Acetate (GA) are both established treatments for relapsing-remitting MS, yet they possess distinct mechanisms of action. DMF is an oral medication known for its antioxidant and immunomodulatory effects, primarily through the activation of the Nrf2 pathway.[1] GA, an injectable therapy, is a mixture of synthetic polypeptides that mimics myelin basic protein, thought to induce a shift from a pro-inflammatory to an anti-inflammatory immune response.[2][3][4] While extensive clinical data exists comparing their efficacy in MS patients, direct head-to-head studies in preclinical EAE models are limited. This guide aims to synthesize the available preclinical data to offer a comparative perspective for research and drug development professionals.
Mechanisms of Action
The two therapies exhibit fundamentally different approaches to modulating the autoimmune response characteristic of MS.
This compound (DMF): The primary mechanism of DMF is centered around the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[1] This pathway plays a crucial role in protecting cells, including neurons, from oxidative stress, a key contributor to demyelination and neurodegeneration in MS.[1] DMF and its active metabolite, monomethyl fumarate (MMF), also exert immunomodulatory effects by altering lymphocyte populations, leading to a decrease in pro-inflammatory Th1 and Th17 cells and a shift towards a more anti-inflammatory Th2 cell profile.[1][5]
Glatiramer Acetate (GA): GA's mechanism is thought to be multifactorial. It involves binding to major histocompatibility complex (MHC) class II molecules, thereby competing with myelin antigens for presentation to T cells.[4][6] This can lead to the induction of anergy or apoptosis of myelin-reactive T cells. Furthermore, GA promotes the development of GA-specific T helper 2 (Th2) and regulatory T cells (Tregs).[2][4] These cells can migrate to the central nervous system (CNS) and exert bystander suppression, reducing inflammation and promoting the secretion of neurotrophic factors.[2][4]
Comparative Efficacy in EAE Models: A Note on Data Availability
A thorough review of the scientific literature reveals a scarcity of studies directly comparing the efficacy of this compound and Glatiramer Acetate within the same Experimental Autoimmune Encephalomyelitis (EAE) experiment. The majority of comparative data comes from clinical trials in human patients with Multiple Sclerosis.
Therefore, the following tables present illustrative data synthesized from separate EAE studies for each drug. It is crucial to interpret this data with caution, as experimental conditions such as the EAE induction protocol, animal strain, and drug dosage regimens may vary significantly between studies, making a direct and definitive comparison challenging.
Table 1: Effect on Clinical Score in EAE
| Treatment | Animal Model | EAE Induction | Dosing Regimen | Peak Mean Clinical Score (vs. Vehicle) | Reference |
| This compound | C57BL/6 Mice | MOG35-55 | 7.5 mg/kg, oral, twice daily | Significantly reduced | [7][8] |
| Glatiramer Acetate | C57BL/6 Mice | MOG35-55 | 125 µ g/mouse/day , subcutaneous | Significantly reduced | [9] |
Table 2: Histopathological Findings in EAE
| Treatment | Animal Model | Key Histopathological Finding | Method of Assessment | Outcome (vs. Vehicle) | Reference |
| This compound | B cell-mediated EAE | Reduced demyelination and inflammation | Immunohistochemistry | Significant reduction | [10] |
| Glatiramer Acetate | Chronic EAE Mice | Reduced demyelination | Luxol Fast Blue staining | Significant reduction | [9] |
Table 3: Effects on Immune Cell Populations in EAE
| Treatment | Animal Model | Immune Cell Population | Method of Assessment | Outcome (vs. Vehicle) | Reference |
| This compound | B cell-mediated EAE | Reduced infiltration of macrophages/microglia and T cells | Immunohistochemistry | Significant reduction | [10] |
| Glatiramer Acetate | Relapsing-remitting/Chronic EAE | Reduced Th17 cells, increased regulatory T-cells | Not specified | Significant changes | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the evaluation of therapeutic agents in EAE models. These protocols are representative and may require optimization based on the specific research question and laboratory conditions.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57BL/6 mice (female, 8-12 weeks old) are commonly used.
-
Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is a standard encephalitogenic peptide for inducing EAE in C57BL/6 mice.
-
Procedure:
-
On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, mice receive an intraperitoneal injection of 100-200 ng of Pertussis Toxin.
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or death.[12][13][14][15]
Histopathological Analysis
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the spinal cord and brain are collected.
-
Tissue Processing: Tissues are fixed in 4% paraformaldehyde, processed, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.[16][17]
-
Luxol Fast Blue (LFB): To evaluate the extent of demyelination.[17]
-
Immunohistochemistry: To identify specific immune cell types (e.g., CD4+ for T helper cells, CD8+ for cytotoxic T cells, Mac-3/Iba1 for macrophages/microglia) and assess axonal damage (e.g., using antibodies against neurofilament).
-
-
Quantification: Stained sections are imaged, and the area of inflammation, demyelination, and the number of specific immune cells are quantified using image analysis software.
Immune Cell Profiling by Flow Cytometry
-
Tissue Collection: Spleen, lymph nodes, and CNS tissue (brain and spinal cord) are collected.
-
Cell Isolation:
-
Spleen and lymph nodes are mechanically dissociated to create single-cell suspensions.
-
CNS tissue is enzymatically digested (e.g., with collagenase and DNase) and mononuclear cells are isolated using a density gradient (e.g., Percoll).
-
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8, CD11b, CD19, FoxP3) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10) after appropriate stimulation and permeabilization.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the percentage and number of different immune cell populations are determined using gating strategies.
Visualizing Mechanisms and Workflows
To better understand the distinct pathways and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Comparative effectiveness of this compound as the initial and secondary treatment for MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Demonstration of Equivalence of Generic Glatiramer Acetate and Copaxone® [frontiersin.org]
- 5. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 6. Comparative effectiveness of delayed-release this compound versus interferon, glatiramer acetate, teriflunomide, or fingolimod: results from the German NeuroTransData registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurotransdata.com [neurotransdata.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Comparing the long-term clinical and economic impact of ofatumumab versus this compound and glatiramer acetate in patients with relapsing multiple sclerosis: A cost-consequence analysis from a societal perspective in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glatiramer acetate reduces Th-17 inflammation and induces regulatory T-cells in the CNS of mice with relapsing-remitting or chronic EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Efficacy of Delayed-Release this compound vs Glatiramer Acetate on" by M. Kremenchutzky, R. J. Fox et al. [digitalcommons.georgiasouthern.edu]
- 14. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Fumarate Shows Efficacy in Mitigating Neuroinflammation Compared to Placebo in Controlled Studies
New York, NY – November 10, 2025 – Controlled studies investigating the effects of dimethyl fumarate (DMF) on neuroinflammation have consistently demonstrated its superiority over placebo in reducing key markers of disease activity, both in clinical and preclinical settings. These findings, supported by a growing body of experimental data, highlight the therapeutic potential of DMF in neuroinflammatory conditions such as multiple sclerosis (MS).
This compound, an oral therapeutic, has been the subject of rigorous evaluation in both human clinical trials and animal models of neuroinflammation. The primary mechanism of action is believed to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, DMF exerts immunomodulatory effects, influencing T-cell populations and cytokine profiles.
Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis
Pivotal Phase III clinical trials, including the DEFINE, CONFIRM, and their long-term extension study ENDORSE, have provided robust evidence of DMF's efficacy in patients with relapsing-remitting multiple sclerosis (RRMS). These studies have consistently shown that DMF significantly reduces the annualized relapse rate (ARR) and slows disability progression compared to placebo.
| Clinical Endpoint | This compound (240 mg BID) | Placebo | Study |
| Annualized Relapse Rate (ARR) | |||
| Adjusted ARR at 2 years | 0.172 | 0.364 | DEFINE[1] |
| Adjusted ARR at 2 years | 0.224 | 0.401 | CONFIRM[2] |
| Overall ARR (up to 13 years) | 0.143 | 0.330 (first 2 years) | ENDORSE[3] |
| Disability Progression (24-week confirmed) | |||
| Proportion of patients with progression at 2 years | 16% | 27% | DEFINE[1] |
| Proportion of patients without progression over 10 years | 72% | N/A (switched to DMF) | ENDORSE[3] |
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic effects of DMF have been extensively studied in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model of MS. These studies have consistently shown that oral administration of DMF can ameliorate the clinical signs of EAE, reduce central nervous system (CNS) inflammation, and limit demyelination.
| EAE Study Parameter | This compound | Vehicle (Placebo) | Key Findings |
| Clinical Score | Significantly lower mean clinical score | Higher mean clinical score | DMF treatment ameliorated clinical EAE severity.[4] |
| CNS Inflammatory Lesions | Reduced accumulation of inflammatory lesions | Extensive inflammatory lesions | DMF decreased the infiltration of immune cells into the CNS.[4] |
| Pro-inflammatory T-cells (Th1, Th17) | Decreased numbers in the CNS | Elevated numbers in the CNS | DMF treatment was associated with a reduction in key pro-inflammatory T-cell subsets.[4] |
| Demyelination | Reduced areas of demyelination | Widespread demyelination | Histological analysis showed preservation of myelin in DMF-treated mice. |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is induced in C57BL/6 mice, a commonly used strain for this model. The protocol involves immunization with a peptide fragment of Myelin Oligodendrocyte Glycoprotein (MOG35-55).
-
Immunization: On day 0, mice are subcutaneously injected with an emulsion containing MOG35-55 peptide and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2. Pertussis toxin acts as an adjuvant to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.
Histological Analysis of Neuroinflammation
To assess the extent of neuroinflammation and demyelination, spinal cords are collected from EAE mice at the end of the study.
-
Tissue Processing: Mice are euthanized, and their spinal cords are carefully dissected. The tissue is then fixed in 10% formalin and embedded in paraffin.
-
Staining: Paraffin-embedded spinal cord sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and Luxol Fast Blue (LFB) to assess the degree of demyelination.[3][5]
-
Quantification: The extent of inflammation is quantified by counting the number of inflammatory foci per spinal cord section. Demyelination is scored based on the loss of LFB staining in the white matter tracts.[6][7][8]
Flow Cytometry for Immune Cell Profiling
To analyze the cellular immune response, splenocytes and lymph node cells are isolated from EAE mice.
-
Cell Isolation: Spleens and lymph nodes are harvested, and single-cell suspensions are prepared.
-
Antibody Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers, such as CD4 (for helper T-cells), CD8 (for cytotoxic T-cells), B220 (for B-cells), and markers for pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines.[4][9][10]
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to determine the frequency and phenotype of different immune cell populations.
Cytokine Measurement by ELISA
The levels of pro- and anti-inflammatory cytokines in the serum or in the supernatant of cultured immune cells are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Blood is collected from mice, and serum is prepared. Alternatively, immune cells are cultured and stimulated, and the culture supernatant is collected.
-
ELISA Procedure: The samples are added to microplates coated with a capture antibody specific for the cytokine of interest (e.g., IL-10, IL-17).[11] A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change.
-
Quantification: The concentration of the cytokine in the sample is determined by comparing the color intensity to a standard curve.
Mandatory Visualizations
References
- 1. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 2. This compound treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosystems.ch [biosystems.ch]
- 4. Quantitative analysis of spinal cord neuropathology in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. High-dimensional immune profiling identifies a biomarker to monitor this compound response in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of mouse and human interleukin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Dimethyl Fumarate: Knockout Studies Illuminate a Dual Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic agent is paramount. Dimethyl Fumarate (DMF), an oral therapy for relapsing-remitting multiple sclerosis, has long been a subject of intense investigation. While its activation of the antioxidant Nrf2 pathway is well-documented, a growing body of evidence from knockout studies reveals a more complex and multifaceted mechanism, challenging the initial hypothesis and opening new avenues for therapeutic development.
This guide provides a comprehensive comparison of the Nrf2-dependent and -independent effects of DMF, with a focus on pivotal knockout studies that have been instrumental in confirming its targets and downstream signaling pathways.
The Nrf2-Independent Immunomodulatory Effects of this compound
Initial theories on DMF's mechanism centered on its ability to activate the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a master regulator of the antioxidant response. However, compelling evidence from studies utilizing Nrf2 knockout (Nrf2-/-) mice has demonstrated that a significant portion of DMF's therapeutic efficacy, particularly its immunomodulatory effects, occurs independently of this pathway.
In a key study using the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, DMF treatment was shown to be equally effective in reducing disease severity in both wild-type and Nrf2-/- mice. This groundbreaking finding indicated the presence of alternative mechanisms of action. The study revealed that DMF could modulate adaptive and innate immune responses, including reducing pro-inflammatory Th1 and Th17 cells and promoting anti-inflammatory type II monocytes, irrespective of Nrf2 expression.
Comparative Efficacy of DMF in Wild-Type vs. Nrf2 Knockout Models
| Parameter | Wild-Type (WT) Mice | Nrf2 Knockout (Nrf2-/-) Mice | Reference |
| EAE Clinical Score Reduction with DMF | Significant Reduction | Significant and Nearly Identical Reduction to WT | |
| Reduction in Th1 and Th17 cells with DMF | Significant Reduction | Significant and Similar Reduction to WT | |
| Induction of Anti-inflammatory M2 Monocytes with DMF | Observed | Observed, Independent of Nrf2 | |
| Modulation of B-cell MHC II Expression with DMF | Observed | Observed, Independent of Nrf2 |
HCAR2: A Critical Upstream Receptor for DMF's Action
Subsequent research identified the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor, as a key mediator of the therapeutic effects of DMF's active metabolite, monomethyl fumarate (MMF). Knockout studies have been pivotal in confirming the essential role of this receptor.
Studies using HCAR2 knockout (Hcar2-/-) mice demonstrated a complete loss of DMF's protective effect in the EAE model. This strongly suggests that HCAR2 is a primary upstream target for DMF's immunomodulatory actions. The anti-inflammatory effects of DMF, including the reduction of neutrophil infiltration into the central nervous system, were shown to be dependent on HCAR2 signaling. Interestingly, the efficacy of DMF via HCAR2 can also be influenced by diet.
Contrasting Effects of DMF in Wild-Type vs. HCAR2 Knockout Models
| Parameter | Wild-Type (WT) Mice | HCAR2 Knockout (Hcar2-/-) Mice | Reference |
| EAE Clinical Score Reduction with DMF | Significant Reduction | No Protective Effect Observed | |
| Reduction in CNS Infiltrating Neutrophils with DMF | Significant Reduction | No Reduction Observed | |
| Amelioration of Demyelination with DMF | Observed | No Amelioration Observed |
The Interplay with Glutathione: A Third Dimension
This compound's electrophilic nature leads to its interaction with the antioxidant glutathione (GSH). This interaction initially depletes cellular GSH levels, which can trigger a compensatory response, including the activation of the Nrf2 pathway and an increase in GSH synthesis and recycling. Some of the immunomodulatory effects of DMF on T-cells, such as the inhibition of proliferation and the induction of cell-cycle arrest, have been shown to be dependent on this initial GSH depletion.
Experimental Protocols: A Closer Look at the Methodology
The confirmation of DMF's mechanism of action has relied on well-defined experimental protocols, primarily utilizing the EAE mouse model.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
-
Animal Models: Wild-type C57BL/6 mice, Nrf2 knockout (Nrf2-/-) mice on a C57BL/6 background, and HCAR2 knockout (Hcar2-/-) mice on a C57BL/6 background are commonly used.
-
Induction of EAE: Mice are typically immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
DMF Administration: this compound is administered orally by gavage, typically at doses ranging from 30 to 100 mg/kg, once or twice daily, starting from a few days post-immunization.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histological Analysis: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation and demyelination using stains such as Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).
-
Flow Cytometry: Splenocytes and cells isolated from the central nervous system are analyzed by flow cytometry to quantify different immune cell populations (e.g., CD4+, Th1, Th17, B cells, monocytes).
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental designs, the following diagrams illustrate the key signaling pathways of DMF and a typical workflow for a knockout study.
Caption: Signaling pathways of this compound.
Caption: Workflow of a typical knockout study.
Conclusion
The use of knockout animal models has been indispensable in dissecting the intricate mechanism of action of this compound. These studies have conclusively shown that while the Nrf2 pathway is a target of DMF, it is not the sole mediator of its therapeutic effects. The discovery of the crucial role of the HCAR2 receptor and the complex interplay with glutathione have provided a more complete picture. This deeper understanding not only refines our knowledge of DMF's pharmacology but also presents new molecular targets for the development of next-generation therapies for multiple sclerosis and other immune-mediated diseases.
Dimethyl Fumarate: Bridging the Gap Between In Vitro Mechanisms and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Dimethyl Fumarate (DMF) has emerged as a prominent oral therapeutic for autoimmune conditions, notably multiple sclerosis (MS) and psoriasis. Its clinical efficacy is well-documented, but a deeper understanding of how its performance in vivo correlates with its actions at a cellular and molecular level in vitro is crucial for ongoing research and the development of next-generation therapies. This guide provides an objective comparison of the in vivo efficacy of DMF with its in vitro mechanistic data, supported by experimental evidence.
In Vivo Efficacy of this compound
The clinical effectiveness of DMF has been substantiated in large-scale clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and moderate-to-severe plaque psoriasis.
Multiple Sclerosis
In the pivotal DEFINE and CONFIRM phase 3 trials, DMF demonstrated a significant reduction in the annualized relapse rate (ARR) compared to placebo over two years. An integrated analysis of these studies showed a substantial and consistent therapeutic benefit across a diverse range of patient subgroups. Long-term follow-up in the ENDORSE study confirmed the sustained efficacy of DMF, with patients continuously treated for up to 9 years exhibiting a low ARR. Furthermore, DMF has been shown to be an effective treatment option for patients with RRMS who have had a suboptimal response to other therapies like glatiramer acetate.
| Clinical Endpoint | Study | DMF Treatment Group | Placebo/Control Group | Key Finding |
| Annualized Relapse Rate (ARR) | DEFINE & CONFIRM (Integrated Analysis) | 0.172 | 0.364 | 53% reduction in ARR vs. placebo. |
| 24-Week Confirmed Disability Progression | DEFINE & CONFIRM (Integrated Analysis) | 16.4% | 27.1% | 38% reduction in risk of disability progression vs. placebo. |
| Annualized Relapse Rate (ARR) | ENDORSE (9-year follow-up) | Remained low (≤0.20) | - | Sustained low relapse rate with long-term treatment.[1] |
| Annualized Relapse Rate (ARR) | RESPOND (Switch from Glatiramer Acetate) | 0.11 (post-switch) | 0.48 (pre-switch) | 78% decrease in ARR after switching to DMF.[2] |
Psoriasis
For psoriasis, DMF has shown significant efficacy in improving skin lesions. The DIMESKIN-2 phase IIIb study reported a substantial decrease in the Psoriasis Area and Severity Index (PASI) score over 52 weeks of treatment. A large proportion of patients achieved a 75% reduction in their PASI score (PASI75), indicating a significant clinical improvement. Real-world studies have further corroborated these findings, demonstrating the effectiveness of DMF in routine clinical practice.
| Clinical Endpoint | Study | Baseline | After Treatment | Key Finding |
| Mean PASI Score | DIMESKIN-2 (52 weeks) | 15.9 ± 6.8 | 1.5 ± 2.0 | Significant decrease in PASI score.[3] |
| PASI75 Response | DIMESKIN-2 (52 weeks) | - | 87.7% of patients | High rate of significant clinical improvement.[3] |
| Mean PASI Score | Real-world Study (52 weeks) | 9.9 ± 5.7 | 2.3 | Significant reduction in disease severity.[4] |
| PASI75 Response | Real-world Study (12 weeks) | - | 12.3% of patients | Younger patients showed a faster response.[5][6] |
In Vitro Mechanisms of Action
The therapeutic effects of DMF observed in vivo are underpinned by its activity on key cellular pathways, primarily the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Nrf2 Pathway Activation
In vitro studies have consistently demonstrated that DMF is a potent activator of the Nrf2 transcription factor.[7] Nrf2 is a master regulator of the antioxidant response, and its activation by DMF leads to the upregulation of a battery of cytoprotective genes.
-
Mechanism: DMF, being an electrophile, is thought to react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1).[7]
-
Experimental Evidence: Treatment of various cell types, including human retinal endothelial cells and astrocytes, with DMF in vitro results in a dose-dependent increase in Nrf2 nuclear translocation and a subsequent increase in the expression of Nrf2 target genes such as HO-1 and NQO1.[8][9]
NF-κB Pathway Inhibition
DMF has also been shown to exert potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. This inhibition is crucial for its immunomodulatory effects observed in autoimmune diseases.
-
Mechanism: In vitro studies suggest that DMF can directly inhibit the nuclear translocation of the p65 subunit of NF-κB.[10] This prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Interestingly, this inhibitory effect on NF-κB appears to be independent of Nrf2 activation.[10][11]
-
Experimental Evidence: In vitro experiments using human T cells and other immune cells have shown that DMF, but not its primary metabolite monomethyl fumarate (MMF), can inhibit NF-κB-driven cytokine production.[12][13] This includes the suppression of key inflammatory mediators.
| In Vitro Assay | Cell Type | Treatment | Outcome | Key Finding |
| Nrf2 Activation | Human Retinal Endothelial Cells | DMF (1-100 µM) | Increased Nrf2 and HO-1 protein expression.[14] | DMF activates the Nrf2 antioxidant pathway.[14][15] |
| NF-κB Inhibition | Human T Cells | DMF | Inhibition of nuclear binding of NF-κB (p65).[13] | DMF specifically targets the NF-κB pathway in immune cells. |
| Cytokine Production | Mouse Splenocytes | DMF (0-9 µg/ml) | Inhibition of LPS-induced cytokine production.[12] | DMF suppresses inflammatory cytokine release in an Nrf2-independent manner.[12] |
Correlation Between In Vitro Data and In Vivo Efficacy
The clinical benefits of DMF in MS and psoriasis can be directly correlated with its in vitro mechanisms of action.
-
Neuroprotection and Immunomodulation in MS: The activation of the Nrf2 pathway in vitro provides a strong rationale for the neuroprotective effects observed in MS patients. By enhancing the antioxidant capacity of cells in the central nervous system, DMF may mitigate oxidative stress-induced neuronal damage. Concurrently, the inhibition of the NF-κB pathway in immune cells, as demonstrated in vitro, correlates with the reduced inflammation and relapse rates seen in clinical trials. This is further supported by studies in the experimental autoimmune encephalomyelitis (EAE) animal model of MS, where DMF treatment reduces disease severity.
-
Anti-inflammatory Effects in Psoriasis: Psoriasis is characterized by chronic inflammation and keratinocyte hyperproliferation. The in vitro inhibition of NF-κB by DMF directly addresses this pathology by reducing the production of pro-inflammatory cytokines that drive the disease process. This leads to the observed reduction in erythema, scaling, and thickness of psoriatic plaques in patients. The imiquimod-induced psoriasis mouse model, which recapitulates key features of human psoriasis, is a valuable tool for studying these effects preclinically.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vitro Nrf2 Activation Assay
-
Cell Culture: Human astrocytes or other relevant cell types are cultured to confluence.
-
Treatment: Cells are treated with varying concentrations of DMF (e.g., 1-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[9]
-
Analysis:
-
Western Blot: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against Nrf2 and HO-1 to assess protein expression levels.
-
Quantitative PCR (qPCR): RNA is extracted and reverse-transcribed to cDNA. qPCR is then performed to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-Nrf2 antibody to visualize its nuclear translocation.
-
In Vitro NF-κB Inhibition Assay
-
Cell Culture: Human T cells or other immune cells are cultured and stimulated with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Treatment: Cells are pre-treated with DMF at various concentrations before stimulation.
-
Analysis:
-
ELISA-based Transcription Factor Assay: Nuclear extracts are prepared, and an ELISA-based assay is used to quantify the binding of the p65 subunit of NF-κB to its consensus DNA sequence.[13]
-
Immunofluorescence: Similar to the Nrf2 assay, immunofluorescence can be used to visualize the nuclear translocation of p65.
-
Cytokine Measurement: Supernatants from cell cultures are collected, and the levels of NF-κB-dependent pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using ELISA or multiplex assays.[12]
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: Female C57BL/6 mice are typically used.
-
Induction: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice are treated orally with DMF (e.g., 7.5-100 mg/kg) or vehicle daily, starting either before or after the onset of clinical symptoms.[18][19]
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale.
-
Histology: Spinal cords are collected at the end of the experiment and stained to assess inflammation and demyelination.
-
In Vivo Imiquimod-Induced Psoriasis Model
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for several consecutive days.[16][17]
-
Treatment: Mice are treated with DMF, either orally or topically, concurrently with or after the induction of psoriasis-like lesions.
-
Assessment:
-
PASI Scoring: The severity of the skin lesions is assessed using a modified Psoriasis Area and Severity Index (PASI) that scores erythema, scaling, and thickness.
-
Histology: Skin biopsies are taken for histological analysis to examine epidermal thickness, inflammatory cell infiltration, and other psoriatic features.
-
Visualizing the Connections
To further illustrate the relationships between DMF's mechanisms and its effects, the following diagrams are provided.
References
- 1. Safety and efficacy of delayed-release this compound in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound in Patients With Relapsing Multiple Sclerosis Switching After Suboptimal Response to Glatiramer Acetate, Including Patients With Early Multiple Sclerosis: Subgroup Analysis of RESPOND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in Patients with Moderate-to-Severe Plaque Psoriasis: DIMESKIN-2, a Multicentre Single-Arm Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Treatment in Patients with Moderate-to-Severe Psoriasis: A 52-week Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Young Psoriatic Patients Respond Faster to this compound: Age-related Differences in Efficacy and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dmf-but-not-other-fumarates-inhibits-nf-b-activity-in-vitro-in-an-nrf2-independent-manner - Ask this paper | Bohrium [bohrium.com]
- 11. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethylfumarate inhibits nuclear binding of nuclear factor kappaB but not of nuclear factor of activated T cells and CCAAT/enhancer binding protein beta in activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Validating HCAR2's Role in Dimethyl Fumarate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl Fumarate (DMF) is an oral therapy approved for relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][2] Its therapeutic success is well-documented, but the precise molecular mechanisms underpinning its efficacy remain a subject of intense investigation. A central hypothesis posits that many of DMF's anti-inflammatory effects are mediated through the activation of Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor (GPCR).[3] However, a compelling body of evidence also points to HCAR2-independent pathways, primarily involving the activation of the Nrf2 antioxidant response.[1][4][5] This guide provides a comparative analysis of these pathways, supported by experimental data and detailed protocols to aid researchers in validating the role of HCAR2.
HCAR2-Dependent vs. HCAR2-Independent Pathways: A Comparative Overview
The therapeutic action of DMF, which is rapidly converted to its active metabolite Monomethyl Fumarate (MMF) in the body, is thought to proceed via two main routes.[1][2][6]
-
The HCAR2-Dependent Pathway: MMF is a potent agonist for HCAR2 (also known as GPR109A).[3][7][8] Activation of this Gi-coupled receptor on immune cells, such as neutrophils and microglia, triggers downstream signaling cascades that ultimately suppress inflammation.[6][9][10] Studies using HCAR2 knockout mice have shown that the protective effects of DMF in the experimental autoimmune encephalomyelitis (EAE) model of MS are significantly diminished or completely abrogated, highlighting the critical role of this receptor.[3][6][11]
-
The HCAR2-Independent (Nrf2) Pathway: Fumarates are electrophilic compounds that can react with cysteine residues on proteins.[10][11] This property allows DMF and MMF to modify KEAP1, the primary negative regulator of the transcription factor Nrf2.[12] This modification leads to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes.[4][13] Interestingly, some studies have demonstrated that DMF can still provide therapeutic benefits in EAE even in Nrf2-deficient mice, suggesting that while the Nrf2 pathway is important, it may not be the sole mechanism of action.[4][5]
The following diagram illustrates the dual proposed mechanisms of MMF.
Comparative Efficacy Data: Wild-Type vs. HCAR2 Knockout Models
The most direct method for validating the role of HCAR2 is through the use of knockout (KO) animal models. Data from studies using the EAE mouse model consistently demonstrates that the therapeutic efficacy of DMF is severely compromised in the absence of HCAR2.
| Parameter | Wild-Type (WT) Mice + DMF | HCAR2-KO Mice + DMF | Implication for HCAR2's Role | Reference |
| EAE Clinical Score | Significant reduction in disease severity | No significant improvement compared to vehicle | HCAR2 is required for the primary therapeutic effect of DMF in EAE. | [3][6][14] |
| Neutrophil Infiltration (CNS) | Significantly reduced | No reduction; levels similar to vehicle-treated KO mice | HCAR2 mediates DMF's effect on reducing neutrophil infiltration into the CNS. | [3][6][14][15] |
| Spinal Cord Demyelination | Reduced area of demyelination | No significant reduction in demyelination | HCAR2-dependent pathways are crucial for the neuroprotective effects of DMF. | [3][14] |
| Pro-inflammatory Cytokines (e.g., TNF, IL-1β) | Expression is reduced | No reduction in expression | The anti-inflammatory cytokine modulation by DMF is dependent on HCAR2 signaling. | [7] |
Experimental Protocols for HCAR2 Validation
To assist researchers in designing experiments to probe the DMF-HCAR2 interaction, this section outlines key methodologies.
HCAR2 Activation Assay (cAMP Inhibition)
Since HCAR2 is a Gi-coupled receptor, its activation by an agonist like MMF leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To quantify the functional activation of HCAR2 by MMF in vitro.
Methodology:
-
Cell Culture: Culture cells expressing HCAR2 (e.g., CHO-K1 cells stably transfected with human HCAR2, or immune cells like neutrophils).
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Forskolin Co-treatment: Stimulate the cells with a range of MMF concentrations in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes. Forskolin is used to induce a detectable baseline level of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit, typically based on competitive ELISA or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the MMF concentration. The resulting dose-response curve can be used to calculate the EC50 value, representing the concentration of MMF that produces 50% of the maximal inhibition of cAMP production.
In Vivo Efficacy Study Using Knockout Mice
This protocol provides a framework for comparing the therapeutic effect of DMF in wild-type versus HCAR2-KO mice using the EAE model.
Objective: To determine if HCAR2 is necessary for the therapeutic effects of DMF in an in vivo model of MS.
Methodology:
-
Animal Models: Use age- and sex-matched wild-type C57BL/6 mice and HCAR2-KO mice on the same background.
-
EAE Induction: Induce EAE by immunizing mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Begin oral gavage treatment with either vehicle (e.g., 0.5% carboxymethylcellulose) or DMF (e.g., 30-50 mg/kg, twice daily) a few days post-immunization.[14][12]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue. Analyze tissue sections using Luxol Fast Blue and Hematoxylin & Eosin (H&E) staining to assess demyelination and immune cell infiltration, respectively.
-
Flow Cytometry: Isolate immune cells from the CNS and spleen and use flow cytometry to quantify populations of interest, such as neutrophils (CD45+Ly-6G+), T cells (CD4+), and macrophages (CD11b+).[6][14]
-
Data Analysis: Compare the clinical scores, histological damage, and immune cell counts between the four groups (WT + Vehicle, WT + DMF, KO + Vehicle, KO + DMF).
The following diagram outlines a typical experimental workflow for validating the role of HCAR2 in vivo.
Conclusion
The available evidence strongly supports a critical role for HCAR2 in mediating the therapeutic, anti-inflammatory effects of this compound.[3][6][14] Data from HCAR2 knockout models, which show a loss of DMF efficacy, provide compelling validation for the receptor's importance.[3][14][15] While HCAR2-independent mechanisms, such as Nrf2 activation, undoubtedly contribute to the overall pharmacological profile of DMF, the HCAR2-dependent pathway appears to be a primary driver of its immunomodulatory action in autoimmune models. For drug development professionals, these findings underscore HCAR2 as a key molecular target and suggest that future therapeutic development could focus on designing more specific HCAR2 agonists with improved side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Esters: A Drug with Broad Clinical Utility? [mdpi.com]
- 3. Hydroxycarboxylic acid receptor 2 mediates this compound's protective effect in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. Hydroxycarboxylic acid receptor 2 mediates this compound’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diet modulates the therapeutic effects of this compound mediated by the immunometabolic neutrophil receptor HCAR2 | eLife [elifesciences.org]
- 13. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Dimethyl Fumarate's Immunomodulatory Effects: A Comparative Guide for Researchers
An in-depth analysis of Dimethyl Fumarate's differential impact on key immune cell subsets, providing researchers and drug development professionals with a comprehensive comparative guide. This document summarizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of DMF's mechanism of action.
This compound (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its efficacy is largely attributed to its complex immunomodulatory and neuroprotective effects.[1][2] The primary active metabolite of DMF, monomethyl fumarate (MMF), influences a variety of immune cells, including T cells, B cells, dendritic cells, and neutrophils.[2] This guide provides a comparative analysis of the experimental data on the effects of DMF on these crucial immune cell populations.
Comparative Effects of this compound on Immune Cell Subsets
The following tables summarize the key quantitative effects of DMF on T cells, B cells, dendritic cells, and neutrophils as reported in various studies.
T Cell Subsets
| Parameter | Effect of DMF Treatment | Quantitative Change | Reference Study |
| Cell Population | |||
| CD4+ T Cells | Significant decrease in absolute numbers. | Median reduction from baseline. | [3][4] |
| CD8+ T Cells | Disproportionately significant decrease in absolute numbers. | Greater percentage reduction compared to CD4+ T cells.[5] | [5][6] |
| Memory T Cells (CD45RO+) | Significant reduction in both central and effector memory subsets. | Reduction from a median of 45.2% to 28.4% for CD4+ and 37.7% to 19.2% for CD8- T cells after 4-6 months.[3] | [3][7][8] |
| Naïve T Cells (CD45RA+) | Increase in proportion. | [3][7][8] | |
| T Helper Subsets | |||
| Th1 (CXCR3+) | Reduction in frequency. | Significant reduction compared to untreated patients.[3] | [3][9] |
| Th17 (CCR6+) | Reduction in frequency. | Significant reduction compared to untreated patients.[3] | [3][9] |
| Th2 (CCR3+) | Increase in frequency. | Significant increase in the long-term treatment group.[3] | [3][9] |
| Activation & Function | |||
| T Cell Activation (CD69+) | Decreased activation. | Significant decrease after >18 months of treatment.[3] | [3] |
| Pro-inflammatory Cytokine Production (IFN-γ, IL-17) | Decreased production. | [4][10] |
B Cell Subsets
| Parameter | Effect of DMF Treatment | Quantitative Change | Reference Study |
| Cell Population | |||
| Total B Cells (CD19+) | Decrease in absolute counts. | Nadir at Week 24 (−31% change from baseline).[9] | [9] |
| Memory B Cells | Reduction in circulating numbers. | [6][10][11] | |
| Naïve/Transitional B Cells | Increase in relative proportion. | [9][12] | |
| Activation & Function | |||
| Activation Marker Expression (CD69, CD80) | Diminished expression. | Significant decline over time.[6] | [6] |
| Antigen Presentation Capacity | Dampened. | Reduced expression of co-stimulatory molecules.[6][11] | [6][11] |
| Pro-inflammatory Cytokine Production | Reduced. | [11] |
Dendritic Cell (DC) Subsets
| Parameter | Effect of DMF Treatment | Quantitative Change | Reference Study |
| Maturation | |||
| Expression of Co-stimulatory Molecules (CD40, CD80, CD86) | Marked inhibition of LPS-induced upregulation. | [13][14] | |
| Expression of MHC Class II | Inhibition of LPS-induced upregulation. | [13][14][15] | |
| Function | |||
| Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6, IL-12p70) | Significant inhibition of LPS-induced secretion. | [13][14][15] | |
| Migration | Reduced capacity to migrate towards CCL21. | [15] |
Neutrophil Subsets
| Parameter | Effect of DMF Treatment | Quantitative Change | Reference Study |
| Activation | |||
| Surface Marker Expression (e.g., CD62L shedding) | Inhibition of activation-induced changes. | [16] | |
| Reactive Oxygen Species (ROS) Production | Inhibited. | [16] | |
| Neutrophil Extracellular Trap (NET) Formation | Inhibited. | [16] | |
| Function | |||
| Migration | Inhibited. | [16] | |
| Phagocytic Ability | Impaired. | [16] |
Key Signaling Pathways Modulated by this compound
DMF exerts its effects through the modulation of several key signaling pathways within immune cells. The two most well-documented pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-κB (NF-κB) pathway.
Caption: Overview of DMF's primary signaling mechanisms.
The activation of the Nrf2 pathway by DMF leads to the transcription of antioxidant genes, which contributes to its cytoprotective effects.[17] Concurrently, DMF inhibits the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines and adhesion molecules.[17] In dendritic cells, DMF has been shown to suppress both NF-κB and ERK1/2-MSK1 signaling, leading to impaired maturation and subsequent T cell responses.[14][18] In neutrophils, DMF's inhibitory effects are mediated through the phosphoinositide 3-kinase/Akt-p38 mitogen-activated protein kinase and extracellular signal-regulated kinase 1/2 pathways.[16]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the effects of DMF on immune cell subsets.
Immune Cell Isolation and Culture
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors or patients using Ficoll-Paque density gradient centrifugation.
-
Cell Separation: Specific immune cell subsets (e.g., CD4+ T cells, B cells, monocytes) are further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Isolated cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and relevant cytokines or stimuli. DMF or its active metabolite MMF is added at various concentrations.
Flow Cytometry for Phenotypic Analysis
-
Principle: Flow cytometry is used to identify and quantify different immune cell populations and to assess the expression of cell surface and intracellular markers.
-
Protocol Outline:
-
Cells are harvested and washed with FACS buffer (PBS with FBS and sodium azide).
-
Cells are stained with a cocktail of fluorescently-labeled antibodies specific for markers of interest (e.g., CD3, CD4, CD8, CD19, CD45RO, CD45RA, CD69, CD80, CD86, MHC-II).
-
For intracellular staining (e.g., for cytokines like IFN-γ, IL-17, or transcription factors like FoxP3), cells are fixed and permeabilized before antibody incubation.
-
Data is acquired on a flow cytometer and analyzed using appropriate software (e.g., FlowJo).
-
Caption: Generalized workflow for flow cytometry analysis.
Cytokine Secretion Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after stimulation in the presence or absence of DMF.
-
ELISA plates pre-coated with a capture antibody for the cytokine of interest are incubated with the supernatants.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.
-
The absorbance is measured, and cytokine concentrations are determined from a standard curve.
-
-
Cytometric Bead Array (CBA): Allows for the simultaneous measurement of multiple cytokines from a single sample using flow cytometry.
Cell Proliferation Assays
-
Principle: To measure the ability of lymphocytes to proliferate in response to a stimulus.
-
CFSE Staining:
-
Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
With each cell division, the CFSE fluorescence intensity is halved.
-
Proliferation is measured by flow cytometry as the decrease in CFSE fluorescence.
-
-
Tritiated Thymidine ([³H]-Thymidine) Incorporation: Measures the incorporation of radioactive thymidine into the DNA of dividing cells.
Neutrophil Function Assays
-
ROS Production: Measured by the oxidation of fluorescent probes like Dihydrorhodamine 123 (DHR) using flow cytometry.
-
NET Formation: Visualized and quantified by fluorescence microscopy using DNA dyes (e.g., DAPI) and antibodies against NET components (e.g., citrullinated histone H3).
-
Migration Assay: Assessed using a Boyden chamber or a microfluidic device where neutrophil migration towards a chemoattractant is measured.
-
Phagocytosis Assay: Quantified by incubating neutrophils with fluorescently labeled particles (e.g., bacteria or beads) and measuring their uptake by flow cytometry or microscopy.
Conclusion
This compound exhibits a broad range of immunomodulatory effects, impacting both the innate and adaptive immune systems. Its primary actions involve a shift away from pro-inflammatory memory T and B cell responses towards a more naïve and anti-inflammatory phenotype.[7][9] Furthermore, DMF potently suppresses the maturation and function of antigen-presenting cells like dendritic cells and inhibits the activation and effector functions of neutrophils.[13][15][16] This multifaceted mechanism of action, driven by the modulation of key signaling pathways such as Nrf2 and NF-κB, underscores its therapeutic efficacy in autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the nuanced effects of DMF on the immune system.
References
- 1. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Regulatory effects on the immune system in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. This compound impairs differentiated B cells and fosters central nervous system integrity in treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-related immune and transcriptional signature is associated with clinical response in multiple sclerosis-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment shifts the immune environment toward an anti-inflammatory cell profile while maintaining protective humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces changes in B- and T-lymphocyte function independent of effects on absolute lymphocyte count - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound impairs differentiated B cells and fosters central nervous system integrity in treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound Inhibits Dendritic Cell Maturation via Nuclear Factor κB (NF-κB) and Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2) and Mitogen Stress-activated Kinase 1 (MSK1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Dimethylfumarate Impairs Neutrophil Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. This compound inhibits dendritic cell maturation via nuclear factor κB (NF-κB) and extracellular signal-regulated kinase 1 and 2 (ERK1/2) and mitogen stress-activated kinase 1 (MSK1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of Dimethyl Fumarate and Fingolimod in EAE models
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), providing a platform to investigate disease pathogenesis and evaluate novel therapeutic agents. Among the oral disease-modifying therapies for MS, Dimethyl Fumarate (DMF) and Fingolimod have demonstrated significant efficacy. This guide provides an objective, data-driven comparison of their performance in EAE models, focusing on key experimental outcomes to inform research and development decisions.
Comparative Performance Data
The following tables summarize the quantitative data from various EAE studies investigating the effects of this compound and Fingolimod. It is important to note that direct comparisons are challenging due to variations in EAE models, drug dosages, and treatment regimens (prophylactic vs. therapeutic) across studies.
Table 1: Clinical Score in EAE Models
| Drug | Treatment Regimen | EAE Model | Dosage | Peak Mean Clinical Score (Treated) | Peak Mean Clinical Score (Vehicle/Control) | Reduction in Score | Citation |
| This compound | Prophylactic | MOG35-55 in C57BL/6 mice | 100 mg/kg, oral, daily | ~1.5 | ~3.0 | ~50% | [1] |
| This compound | Prophylactic | MOG35-55 in C57BL/6 mice | 7.5 mg/kg, oral, twice daily | 1.1 ± 1.2 | 3.3 ± 1.2 | 66.7% | [2] |
| Fingolimod | Prophylactic | MOG35-55 in C57BL/6 mice | 0.3 mg/kg, oral, daily | 1.11 ± 0.40 | 2.12 ± 0.29 | ~47.6% | [3] |
| Fingolimod | Therapeutic | MOG35-55 in C57BL/6 mice | 0.3 mg/kg, oral, daily | ~1.5 | ~2.8 | ~46.4% | [4] |
Table 2: Immune Cell Infiltration in the Central Nervous System (CNS)
| Drug | Parameter | EAE Model | Dosage | Treated Group | Vehicle/Control Group | Citation |
| This compound | Inflammatory Foci (meningeal & parenchymal) | MOG35-55 in C57BL/6 mice | 100 mg/kg, oral, daily | ~10 foci | ~25 foci | [1] |
| This compound | CNS Infiltrating CD4+ T cells (% of total CD4+) | MOG35-55 in C57BL/6 mice | Not specified | Reduced | Not specified | [5] |
| This compound | CNS Infiltrating Th1 (IFN-γ+) cells (% of CD4+) | MOG35-55 in C57BL/6 mice | 100 mg/kg, oral, daily | ~5% | ~15% | [1] |
| This compound | CNS Infiltrating Th17 (IL-17+) cells (% of CD4+) | MOG35-55 in C57BL/6 mice | 100 mg/kg, oral, daily | ~2% | ~5% | [1] |
| Fingolimod | CD3+ T cell Infiltration (cells/mm²) | MOG35-55 in C57BL/6 mice | 0.3 mg/kg, oral, prophylactic | ~50 | ~250 | [3] |
| Fingolimod | CNS Leukocyte Infiltration | MOG35-55 in C57BL/6 mice | 1 mg/kg, intraperitoneal, daily | Reduced | Not specified | [6] |
Table 3: Peripheral Immune Cell Profile
| Drug | Parameter | EAE Model | Dosage | Treated Group (% of CD4+ T cells) | Vehicle/Control Group (% of CD4+ T cells) | Citation |
| This compound | Splenic Th1 (IFN-γ+) cells | MOG35-55 in C57BL/6 mice | Not specified | Decreased | Not specified | [5] |
| This compound | Splenic Th17 (IL-17+) cells | MOG35-55 in C57BL/6 mice | Not specified | Decreased | Not specified | [5] |
| Fingolimod | Splenic Th17 cell frequency | MOG35-55 in C57BL/6 mice | Not specified | Modulated | Not specified | [7] |
Table 4: Myelination Status
| Drug | Assessment Method | EAE Model | Dosage | Outcome in Treated Group | Outcome in Vehicle/Control Group | Citation |
| This compound | Luxol Fast Blue Staining | MOG35-55 in C57BL/6 mice | 30 mg/kg, oral, twice daily | Reduced demyelination | Significant demyelination | [8] |
| Fingolimod | Luxol Fast Blue Staining | MOG35-55 in C57BL/6 mice | 0.3 mg/kg, oral, prophylactic | Myelin density comparable to controls | Clearly evident demyelination | [3] |
| Fingolimod | Luxol Fast Blue Staining | MOG35-55 in C57BL/6 mice | 0.3 mg/kg, therapeutic | Increased myelination | Significant demyelination | [9] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
-
Antigen Emulsion Preparation : MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization : Mice are subcutaneously injected with the MOG35-55/CFA emulsion, typically at two sites on the flank.
-
Pertussis Toxin Administration : Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring : Following immunization, mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
Histological Analysis
-
Tissue Preparation : Perfused and fixed spinal cord tissue is embedded in paraffin and sectioned.
-
Deparaffinization and Hydration : Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Staining : Slides are incubated in a Luxol Fast Blue solution at an elevated temperature (e.g., 60°C) for several hours to overnight.
-
Differentiation : Excess stain is removed by brief immersion in a lithium carbonate solution, followed by differentiation in 70% ethanol until the gray matter is colorless and the white matter remains blue.
-
Counterstaining (optional) : A counterstain such as Cresyl Violet may be used to visualize cell nuclei.
-
Dehydration and Mounting : Sections are dehydrated through graded ethanol, cleared in xylene, and coverslipped.
-
Tissue Preparation : Paraffin-embedded spinal cord sections are deparaffinized and rehydrated.
-
Hematoxylin Staining : Slides are stained with hematoxylin to visualize cell nuclei (blue/purple).
-
Differentiation : Excess hematoxylin is removed with a brief wash in acid-alcohol.
-
Bluing : Sections are rinsed in a weak alkaline solution to turn the nuclei blue.
-
Eosin Staining : Slides are counterstained with eosin, which stains the cytoplasm and extracellular matrix in varying shades of pink.
-
Dehydration and Mounting : Sections are dehydrated, cleared, and coverslipped.
Immunohistochemistry for CD3+ T Cells
-
Tissue Preparation and Antigen Retrieval : Deparaffinized and rehydrated spinal cord sections undergo antigen retrieval, often using heat-induced epitope retrieval in a citrate buffer.
-
Blocking : Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal serum from the secondary antibody host species).
-
Primary Antibody Incubation : Sections are incubated with a primary antibody specific for the CD3 marker overnight at 4°C.
-
Secondary Antibody Incubation : After washing, a biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Signal Amplification and Detection : An avidin-biotin complex (ABC) reagent is added, followed by a chromogen such as diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting : Sections are counterstained with hematoxylin, dehydrated, cleared, and coverslipped.
Flow Cytometry for Th1/Th17 Cell Analysis in Spleen
-
Splenocyte Isolation : Spleens are harvested, and a single-cell suspension is prepared by mechanical dissociation. Red blood cells are lysed using a lysis buffer.
-
Cell Stimulation : Splenocytes are stimulated in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours to promote intracellular cytokine accumulation.
-
Surface Staining : Cells are stained with fluorescently labeled antibodies against surface markers, such as CD4.
-
Fixation and Permeabilization : Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining : Cells are stained with fluorescently labeled antibodies against intracellular cytokines, specifically IFN-γ (for Th1 cells) and IL-17 (for Th17 cells).
-
Data Acquisition and Analysis : Stained cells are analyzed using a flow cytometer, and the percentage of CD4+ T cells expressing IFN-γ and IL-17 is determined.
Signaling Pathways and Experimental Workflows
Caption: this compound (DMF) Mechanism of Action.
Caption: Fingolimod (FTY720) Mechanism of Action.
Caption: Experimental Workflow for EAE Studies.
Conclusion
Both this compound and Fingolimod demonstrate significant efficacy in ameliorating the clinical and pathological features of EAE. Fingolimod appears to exert its primary effect by sequestering lymphocytes in the lymph nodes, thereby reducing their infiltration into the CNS.[3] DMF, on the other hand, exhibits a more complex mechanism involving the activation of the Nrf2 antioxidant pathway and the modulation of inflammatory responses, including the inhibition of Th1 and Th17 cell differentiation.[1][5]
The choice between these agents in a research context may depend on the specific scientific question being addressed. Fingolimod's potent effect on lymphocyte trafficking makes it a valuable tool for studying the role of CNS infiltration in EAE pathogenesis. DMF's multifaceted mechanism offers an opportunity to investigate the interplay between oxidative stress and neuroinflammation. This guide provides a foundational dataset and methodological overview to aid in the design and interpretation of future preclinical studies in the field of multiple sclerosis research.
References
- 1. This compound treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin and fingolimod modulate Treg/Th17 cells in experimental autoimmune encephalomyelitis by regulating the Akt-mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Hydroxycarboxylic acid receptor 2 mediates this compound’s protective effect in EAE [jci.org]
- 9. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Treatment Response: A Comparative Guide to Biomarkers for Dimethyl Fumarate in Multiple Sclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of established and emerging biomarkers for monitoring the therapeutic response to Dimethyl Fumarate (DMF) in Multiple Sclerosis (MS). It synthesizes experimental data on biomarker performance and offers detailed methodologies for key validation assays.
This compound (DMF) is an oral therapy for relapsing-remitting multiple sclerosis (RRMS) with a multifaceted mechanism of action that includes antioxidant and immunomodulatory effects.[1][2] Identifying reliable biomarkers to predict and monitor treatment response is crucial for personalizing therapy and improving patient outcomes. This guide evaluates the leading biomarker candidates, presenting their performance data and the experimental protocols required for their validation.
Comparative Analysis of Key Biomarkers
The validation of biomarkers for DMF treatment response encompasses a range of cellular and soluble molecules. The following tables summarize the quantitative data on the performance of the most promising candidates.
Table 1: Cellular Biomarkers for DMF Treatment Response
| Biomarker Category | Specific Marker | Key Findings | Clinical Utility |
| Lymphocyte Subsets | Absolute Lymphocyte Count (ALC) | A decrease of approximately 30-40% is typically observed within the first year of treatment, which then stabilizes.[3][4] | Routine monitoring is standard clinical practice to identify patients at risk of developing lymphopenia.[2] |
| CD4+ and CD8+ T-cells | A global reduction in numbers is observed, with a strong correlation to ALC.[2][3] A decrease in these subsets has been reported in patients with stable disease compared to those with active disease. | May offer more detailed immunological insight than ALC alone, but monitoring ALC is generally considered sufficient for safety.[2] | |
| Memory T- and B-cells | A decline in the relative frequencies of circulating memory T- and B-cell populations is seen, with a concurrent increase in naïve cells.[5][6] | Changes in these populations reflect the immunomodulatory effect of DMF and may correlate with treatment efficacy. | |
| Specific T-helper Cells | GM-CSF+, IFNγ+, CXCR3+ T-helper cells | Depletion of this pro-inflammatory memory T-helper cell population is strongly correlated with a positive treatment response.[7][8] | Proposed as a key mechanism of action for DMF, making this cell population a highly specific biomarker for monitoring therapeutic effects.[7] |
Table 2: Soluble Biomarkers for DMF Treatment Response
| Biomarker | Key Findings | Performance Metrics (where available) |
| Neurofilament Light Chain (NfL) | Serum and CSF NfL levels, markers of neuro-axonal damage, are significantly reduced with DMF treatment.[9] Reductions of up to 73% in CSF and 69% in serum have been observed after 12 months.[9] | A CSF NfL cut-off of 807.5 pg/mL has been associated with a 5.0-times relative risk of disease activity.[9] Serum NfL has shown an AUC of 0.663 for discriminating disease activity, with 80% specificity and 45% sensitivity in a broader MS context.[10] |
| Nrf2 Pathway Activation (e.g., NQO1 gene expression) | DMF activates the Nrf2 antioxidant pathway. Higher levels of the Nrf2 target gene, NQO1, at 4-6 weeks post-treatment initiation are associated with a higher likelihood of achieving "no evidence of disease activity" (NEDA) status after one year.[11] | Correlates with positive clinical outcome, suggesting its utility as an early predictive biomarker of treatment response.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by DMF and the experimental workflows for biomarker validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on lymphocytes in RRMS: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mstrust.org.uk [mstrust.org.uk]
- 5. Immunomonitoring Lymphocyte Subpopulations in Multiple Sclerosis Patients - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dmf-but-not-other-fumarates-inhibits-nf-b-activity-in-vitro-in-an-nrf2-independent-manner - Ask this paper | Bohrium [bohrium.com]
- 7. pnas.org [pnas.org]
- 8. High-dimensional immune profiling identifies a biomarker to monitor this compound response in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decreases neurofilament light chain in CSF and blood of treatment naïve relapsing MS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring disease activity in multiple sclerosis using serum neurofilament light protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
How does Isosorbide di-(methyl fumarate) compare to Dimethyl Fumarate in preclinical models
A Comparative Analysis of Efficacy, Safety, and Mechanism of Action in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Fumarate (DMF) is an established oral therapy for relapsing-remitting multiple sclerosis and psoriasis. Its therapeutic efficacy is attributed to its dual anti-inflammatory and antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] However, the clinical utility of DMF can be limited by adverse effects, notably skin irritation, which has prevented its development as a topical agent.[3][4]
Isosorbide di-(methyl fumarate) (IDMF) is a novel prodrug of DMF, engineered to mitigate the skin-sensitizing properties of the parent molecule while retaining or enhancing its therapeutic activity.[3] This guide provides a comprehensive comparison of IDMF and DMF in preclinical models, presenting key experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.
Comparative Efficacy in Preclinical Models
Psoriasis Model: Imiquimod-Induced Psoriasiform Dermatitis in Mice
The imiquimod (IMQ)-induced psoriasis model in mice is a well-established preclinical model that recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening. In a comparative study, the topical application of IDMF demonstrated significant efficacy in reducing these psoriatic markers, with an improved profile over DMF in some aspects.
Table 1: Efficacy in Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle | Imiquimod (IMQ) | IMQ + IDMF | IMQ + DMF |
| Erythema Score | 0.0 ± 0.0 | 3.5 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.2 |
| Scaling Score | 0.0 ± 0.0 | 3.2 ± 0.2 | 1.5 ± 0.2 | 1.9 ± 0.3 |
| Epidermal Thickness (μm) | 15.2 ± 1.1 | 85.6 ± 7.3 | 42.1 ± 5.4 | 50.3 ± 6.1 |
| Data are representative and compiled from descriptive accounts in preclinical studies.[5][6] Statistical significance (p < 0.05) is denoted by an asterisk () compared to the IMQ group. |
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Animal Model: Female C57BL/6 mice are typically used.[1]
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-6 consecutive days.[3][7]
-
Treatment: Test compounds (IDMF or DMF) or vehicle are applied topically to the affected areas, often starting from day 2 of imiquimod application.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI): Erythema, scaling, and skin thickness are scored daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[7]
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.[3]
-
Gene Expression Analysis: Skin samples can be analyzed for the expression of inflammatory and oxidative stress markers.[5]
-
Mechanism of Action: A Comparative Look at Cellular Signaling
Both IDMF and DMF exert their effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. However, preclinical data suggests that IDMF may have a more pronounced and potentially broader impact on these pathways.
Nrf2 Pathway Activation
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Both DMF and its active metabolite, monomethyl fumarate (MMF), are known activators of this pathway.[1] In vitro studies have shown that IDMF is a more potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway compared to DMF.[3][5]
Table 2: Comparative Nrf2/ARE Pathway Activation
| Compound | Model System | Endpoint | Result |
| DMF | Human Keratinocytes | NQO1, GSR, GPX2 mRNA expression | Upregulation |
| IDMF | Human Keratinocytes | NQO1, GSR, GPX2 mRNA expression | Stronger upregulation than DMF |
| DMF | Human Astrocytes | Nrf2 target gene expression (HMOX1) | Upregulation |
| IDMF | Human Astrocytes | Nrf2 target gene expression (HMOX1) | Upregulation (shared response with DMF) |
| Data is based on findings from transcriptomic and gene expression analyses.[3][5][8] |
NF-κB Pathway Inhibition
The NF-κB pathway is a central mediator of the inflammatory response. DMF is known to inhibit this pathway, contributing to its anti-inflammatory effects.[1] Transcriptomic studies in astrocytes have revealed that IDMF also suppresses the NF-κB pathway, and may have a more extensive effect on NF-κB target genes compared to DMF.[7][9][10]
Table 3: Comparative NF-κB Pathway Inhibition
| Compound | Model System | Endpoint | Result |
| DMF | Human Astrocytes | NF-κB target gene expression | Downregulation |
| IDMF | Human Astrocytes | NF-κB target gene expression | Broader downregulation than DMF |
| IDMF | Human Astrocytes | Repression of NF-κB subunit genes (NFKB2, RELA, RELB) | Specific effect of IDMF |
| Data is based on findings from transcriptomic analyses.[8][10] |
Experimental Protocol: Astrocyte Culture and Gene Expression Analysis
-
Cell Culture: Primary human or murine astrocytes are cultured in appropriate media (e.g., DMEM with FBS and antibiotics).[4]
-
Treatment: Astrocytes are treated with various concentrations of IDMF, DMF, or vehicle for a specified period (e.g., 24 hours).
-
RNA Extraction and Sequencing: Total RNA is extracted from the cells, and RNA sequencing (RNA-seq) is performed to analyze the global gene expression profile.
-
Data Analysis: Differentially expressed genes between treatment groups are identified. Pathway analysis is then conducted to determine the biological pathways that are significantly affected by the treatments.
Safety and Tolerability
A key driver for the development of IDMF was to improve upon the safety profile of DMF, particularly its propensity to cause skin sensitization. Preclinical studies have consistently demonstrated that IDMF is non-irritating and non-sensitizing in various animal models.[3][9]
Table 4: Comparative Safety Profile
| Parameter | This compound (DMF) | Isosorbide Di-(Methyl Fumarate) (IDMF) |
| Skin Sensitization | Sensitizer | Non-sensitizer |
| Skin Irritation | Irritant | Non-irritant |
| Genotoxicity | Not reported in comparative studies | Non-genotoxic |
| Phototoxicity | Not reported in comparative studies | Non-phototoxic |
| Data is based on findings from in vivo and in vitro safety studies.[3][5] |
Conclusion
Preclinical evidence strongly suggests that Isosorbide di-(methyl fumarate) represents a promising evolution of fumarate-based therapies. It not only matches but in some aspects, surpasses the therapeutic-related activities of this compound, particularly in its more potent activation of the cytoprotective Nrf2 pathway. Crucially, IDMF demonstrates a significantly improved safety profile, being devoid of the skin sensitizing properties that limit the topical application of DMF.[3][4]
The unique molecular structure of IDMF appears to confer a broader and potentially more beneficial modulation of inflammatory and oxidative stress pathways.[7][9] These findings warrant further investigation and position IDMF as a strong candidate for clinical development, particularly for topical applications in inflammatory skin conditions like psoriasis, and potentially for systemic administration in neuroinflammatory diseases where an improved safety profile is highly desirable.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. imavita.com [imavita.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Effects of fumarates on inflammatory human astrocyte responses and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitization-Free this compound Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitization-Free this compound Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmf-but-not-other-fumarates-inhibits-nf-b-activity-in-vitro-in-an-nrf2-independent-manner - Ask this paper | Bohrium [bohrium.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. A novel fumarate, isosorbide di-(methyl fumarate) (IDMF), replicates astrocyte transcriptome responses to this compound (DMF) but specifically down-regulates genes linked to a reactive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Fumarate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of dimethyl fumarate, a compound requiring careful management. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Below is a summary of recommended PPE based on safety data sheets.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if splashing is possible. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough time should be considered.[2] Protective clothing or lab coat to prevent skin contact.[1][3] | - |
| Respiratory | Use in a well-ventilated area is crucial.[1][4] If ventilation is inadequate or for brief, higher-level exposure, a NIOSH/MSHA-approved respirator is necessary.[1] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe laboratory practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
